molecular formula C9H5BrN2 B1444414 4-Bromo-1H-indole-2-carbonitrile CAS No. 955978-74-2

4-Bromo-1H-indole-2-carbonitrile

Cat. No.: B1444414
CAS No.: 955978-74-2
M. Wt: 221.05 g/mol
InChI Key: XFDNTTNQXSIPDZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carbonitrile (CAS 955978-74-2) is a brominated indole derivative of high value in organic synthesis and pharmaceutical research. This compound features a bromine atom at the 4-position and a nitrile group at the 2-position of the indole scaffold, making it a versatile precursor for constructing complex molecules. Its primary research application is as a key synthetic intermediate in Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, which are instrumental in creating a diverse array of polysubstituted indoles for drug discovery efforts . The indole-2-carbonitrile structure is a recognized privileged scaffold in medicinal chemistry, found in compounds with a range of biological activities. Derivatives based on this core structure have been investigated as antagonists for various receptors, including adrenergic and NMDA receptors, and have shown potential as antiarrhythmic agents and prostaglandin E2 modulators . The bromine substituent allows for further functionalization, while the electron-withdrawing nitrile group influences the electronics of the ring system and can be transformed into other functional groups like amides or ketones. With a molecular formula of C9H5BrN2 and a molecular weight of 221.06 g/mol, it is typically supplied with a purity of ≥97% . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNTTNQXSIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731116
Record name 4-Bromo-1H-indole-2-carbonitrile
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Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-74-2
Record name 4-Bromo-1H-indole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955978-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-1H-indole-2-carbonitrile: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Bromo-1H-indole-2-carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have made it a cornerstone in drug discovery.[2] The introduction of specific functional groups onto this core dramatically modulates its physicochemical properties and biological targets. This guide focuses on a particularly strategic derivative: this compound (CAS Number: 955978-74-2 ).

The strategic importance of this molecule lies in the unique combination of its substituents. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1] Concurrently, the nitrile group at the 2-position is a valuable precursor for various functional transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion into more complex heterocyclic systems.[1] These features make this compound a highly valuable building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a validated synthesis protocol, and its potential applications in drug discovery, tailored for researchers and professionals in the field.

Physicochemical and Safety Profile

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data on closely related analogues.

Structural and Chemical Properties

A summary of the key chemical identifiers for this compound is presented below.

PropertyValueSource
CAS Number 955978-74-2ChemUniverse[3]
Molecular Formula C₉H₅BrN₂ChemUniverse[3]
Molecular Weight 221.06 g/mol ChemUniverse[3]
IUPAC Name This compoundN/A
SMILES C1=CC2=C(C=C(N2)C#N)C(=C1)BrN/A
Safety and Handling

Synthesis and Mechanistic Considerations

A direct, published synthesis protocol for this compound is not readily found in the literature. However, a robust synthetic route can be devised based on established methods for the synthesis of substituted indole-2-carbonitriles. The following protocol is a representative procedure adapted from literature precedents for similar transformations.[6]

The proposed synthesis involves a two-step process starting from the commercially available 4-bromo-1H-indole. The first step is the iodination at the 3-position, followed by a cyanation reaction to introduce the nitrile group at the 2-position.

Experimental Protocol: A Proposed Synthesis

Step 1: Iodination of 4-Bromo-1H-indole

This step introduces an iodine atom at the 3-position, which can then direct the subsequent functionalization at the 2-position.

  • Reaction Setup: To a solution of 4-bromo-1H-indole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 equiv.) in portions at room temperature.

  • Stirring: Stir the resulting mixture for 30 minutes at room temperature to facilitate the deprotonation of the indole nitrogen.

  • Iodination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (1.0 equiv.) in DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a solution of water and saturated aqueous ammonium chloride (NH₄Cl). Stir for 30 minutes to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4-bromo-3-iodo-1H-indole.

Step 2: Cyanation to Yield this compound

This step involves a palladium-catalyzed cyanation, a powerful method for introducing the nitrile functionality.

  • Reaction Setup: In a reaction vessel, combine 4-bromo-3-iodo-1H-indole (1.0 equiv.), zinc cyanide (Zn(CN)₂) (0.6 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) in an anhydrous solvent like DMF.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow and Mechanistic Rationale

The choice of this synthetic strategy is guided by the reactivity of the indole ring. The initial iodination at the C3 position is a well-established electrophilic substitution reaction. The subsequent palladium-catalyzed cyanation is a highly efficient and functional group tolerant method for the formation of aryl nitriles.

Synthesis_Workflow Start 4-Bromo-1H-indole Step1 Step 1: Iodination (I₂, KOH, DMF) Start->Step1 Electrophilic Substitution Intermediate 4-Bromo-3-iodo-1H-indole Step1->Intermediate Step2 Step 2: Cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF) Intermediate->Step2 Palladium-Catalyzed Cross-Coupling Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to a wide range of biologically active molecules. The indole core itself is present in numerous approved drugs, and its derivatives are actively being investigated for various therapeutic indications.[2]

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. The 4-bromo position allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, which can be directed towards the ATP-binding pocket of kinases. The 2-carbonitrile can be further elaborated to interact with other regions of the enzyme, enhancing potency and selectivity.

Anticancer and Antimicrobial Potential

Derivatives of bromoindoles have demonstrated significant potential as anticancer agents. For instance, some 5-bromoindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases, which are crucial for cancer cell proliferation and angiogenesis.[1] Furthermore, indole derivatives have shown promise as antimicrobial agents, with some exhibiting activity against drug-resistant bacteria.[2]

Role in Neuropharmacology

The indole structure is central to the neuro-transmitters serotonin and melatonin.[2] This has spurred extensive research into indole derivatives for the treatment of neurological and psychiatric disorders. For example, 4-bromoindole has been studied for its potential as a GSK-3 inhibitor, a target implicated in neurodegenerative diseases like Alzheimer's.[7]

The following diagram illustrates the central role of the this compound scaffold in generating diverse molecular entities for drug discovery.

Applications_Diagram cluster_modifications Chemical Modifications cluster_targets Therapeutic Targets Scaffold This compound Mod1 Suzuki Coupling (at C4-Br) Scaffold->Mod1 Mod2 Nitrile Reduction (at C2-CN) Scaffold->Mod2 Mod3 N-Alkylation (at N1-H) Scaffold->Mod3 Target1 Kinase Inhibition (e.g., EGFR, VEGFR) Mod1->Target1 Target2 Antimicrobial Activity Mod2->Target2 Target3 Neuropharmacology (e.g., GSK-3) Mod3->Target3

Caption: Synthetic utility and therapeutic applications of the core scaffold.

Conclusion

This compound represents a strategically important building block for the synthesis of novel, biologically active compounds. Its dual functionality—a versatile bromine handle for cross-coupling and a modifiable nitrile group—provides a robust platform for generating diverse chemical libraries for drug discovery. While specific data on the compound itself is limited, its potential can be confidently extrapolated from the rich chemistry and pharmacology of related indole derivatives. This guide provides a foundational understanding for researchers to leverage this valuable scaffold in the pursuit of new therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This technical guide addresses the spectroscopic characterization of 4-Bromo-1H-indole-2-carbonitrile. At the time of publication, a comprehensive search of peer-reviewed literature and chemical databases did not yield experimentally acquired NMR, MS, and IR spectra for this specific compound. This guide has been developed to provide a robust predictive analysis based on established spectroscopic principles and available data for structurally related compounds. It is intended to serve as a foundational resource for researchers working with this molecule, offering insights into expected spectral features and providing standardized protocols for experimental data acquisition.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom and a nitrile group at the 4- and 2-positions, respectively, as in this compound, creates a molecule with unique electronic and steric properties, making it a valuable building block in drug discovery and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for achieving this. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Compound Identification:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 955978-74-2[1]
Molecular Formula C₉H₅BrN₂[1]
Molecular Weight 221.06 g/mol [1]

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below. The subsequent sections detail the predicted spectroscopic data based on the analysis of its functional groups and substitution pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • N-H Proton: A broad singlet in the downfield region, typically around 11-12 ppm, characteristic of an indole N-H proton.

  • Aromatic Protons:

    • The proton at the C3 position is expected to appear as a singlet, likely in the range of 7.0-7.5 ppm.

    • The protons on the benzene ring (C5-H, C6-H, and C7-H) will form a complex splitting pattern. Due to the bromo-substitution at C4, we can predict a doublet for C5-H, a triplet for C6-H, and a doublet for C7-H, with chemical shifts generally falling between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule:

  • Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

  • Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electron-withdrawing nitrile group and the bromo substituent. The predicted shifts are based on general values for substituted indoles.[2]

    • C2: ~130-140 ppm

    • C3: ~100-110 ppm

    • C3a: ~125-135 ppm

    • C4: ~110-120 ppm (bearing the bromine)

    • C5: ~120-130 ppm

    • C6: ~120-130 ppm

    • C7: ~110-120 ppm

    • C7a: ~135-145 ppm

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z 220 and 222.

  • Loss of HCN: A common fragmentation pathway for nitriles, leading to a fragment ion at m/z 193 and 195.

  • Loss of Br: Fragmentation involving the loss of a bromine radical would result in an ion at m/z 141.

  • Loss of C₂N₂: A fragment corresponding to the loss of the nitrile group and the adjacent carbon could be observed.

The fragmentation of indole derivatives can be complex, often involving rearrangements.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
~3400N-H (indole)StretchMedium
~3100-3000C-H (aromatic)StretchMedium
~2230-2210C≡N (nitrile)StretchSharp, Medium
~1600-1450C=C (aromatic)StretchMedium-Strong
~1350-1250C-NStretchMedium
Below 1000C-BrStretchStrong

The nitrile stretch is a particularly diagnostic peak for this molecule.[5][6]

Comparative Spectroscopic Data: 4-Bromo-1H-indole

For comparative purposes, the experimental spectroscopic data for the closely related compound, 4-Bromo-1H-indole (CAS 52488-36-5), is provided below.[7][8][9]

¹H NMR Data for 4-Bromo-1H-indole

Chemical Shift (ppm)MultiplicityAssignment
~8.2br sN-H
~7.4dH-7
~7.2tH-3
~7.1tH-6
~7.0dH-5
~6.6tH-2

¹³C NMR Data for 4-Bromo-1H-indole

Chemical Shift (ppm)Assignment
~136.5C-7a
~127.5C-3a
~125.0C-2
~124.5C-6
~123.0C-5
~115.0C-4
~111.0C-7
~101.5C-3

Mass Spectrometry Data for 4-Bromo-1H-indole

m/zRelative IntensityAssignment
195/197~100%[M]⁺
116High[M-Br]⁺
89Moderate[M-Br-HCN]⁺

IR Data for 4-Bromo-1H-indole

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch
~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~750C-Br Stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe, and ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

References

4-Bromo-1H-indole-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1H-indole-2-carbonitrile for Advanced Research and Drug Development

Abstract

This compound is a halogenated indole derivative poised to serve as a versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive nitrile group, a synthetically tractable bromine atom, and the privileged indole scaffold—offers a powerful platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, logical synthetic pathways, and extensive applications in drug discovery, with a particular focus on kinase inhibition and oncology. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to empower researchers and drug development professionals in leveraging this high-potential intermediate for next-generation therapeutics.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] Its structural rigidity and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making derivatives like this compound particularly valuable.

The introduction of a bromine atom at the C4 position and a carbonitrile at the C2 position creates a molecule with distinct reactive handles.

  • The Indole NH (Position 1): Can be easily alkylated or arylated to modulate solubility, metabolic stability, and target engagement.

  • The Nitrile Group (Position 2): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to build fused heterocyclic systems.[3] The 2-cyanoindole moiety is a key feature in various biologically active molecules, including adrenergic antagonists.[3]

  • The Bromo Group (Position 4): Serves as a prime site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to explore and optimize structure-activity relationships (SAR).[4]

This guide synthesizes the available data to present a holistic technical profile of this compound as a pivotal intermediate for researchers.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₅BrN₂[5][6]
Molecular Weight 221.06 g/mol [5]
Canonical SMILES C1=CC2=C(C=C(N2)C#N)C(=C1)BrInferred from structure
InChI Key Inferred, not directly available
Appearance Expected to be a solid at room temperatureInferred from related compounds

Synthesis and Functionalization Strategies

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a direct, one-pot synthesis of this compound is not extensively documented, a logical and field-proven pathway can be designed based on established indole synthesis methodologies.

Proposed Synthetic Workflow

The most logical approach involves a multi-step synthesis starting from a commercially available precursor, such as 4-bromoindole. The workflow is designed to selectively introduce the carbonitrile functionality at the C2 position.

synthesis_workflow cluster_protection Step 1: N-Protection cluster_functionalization Step 2: C2-Formylation cluster_conversion Step 3: Nitrile Formation cluster_deprotection Step 4: Deprotection A 4-Bromoindole B N-Protected 4-Bromoindole A->B e.g., (Boc)₂O or TsCl C Vilsmeier-Haack or related formylation B->C DMF, POCl₃ D N-Protected 4-Bromoindole-2-carboxaldehyde C->D E Aldehyde to Nitrile Conversion D->E e.g., NH₂OH·HCl, then Ac₂O F N-Protected This compound E->F G Final Deprotection F->G e.g., TFA or NaOH H This compound (Target Molecule) G->H

Caption: Proposed synthetic workflow for this compound.

Rationale Behind Experimental Choices
  • N-Protection (Step 1): The indole nitrogen is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting it, for instance as a Boc-carbamate or a tosylamide, enhances the stability of the indole ring and directs functionalization. The choice of protecting group is critical; it must be stable to the conditions of the subsequent steps but readily removable at the end.

  • C2-Formylation (Step 2): The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group at the electron-rich C3 position of indoles. However, with a protected nitrogen, reactivity can be shifted to the C2 position. Alternatively, lithiation at C2 followed by quenching with an electrophile like DMF can achieve the desired outcome.

  • Nitrile Formation (Step 3): The conversion of the aldehyde to a nitrile is a standard transformation. A common two-step, one-pot procedure involves the formation of an oxime with hydroxylamine, followed by dehydration with a reagent like acetic anhydride, which is efficient and high-yielding.

  • Deprotection (Step 4): The final step is the removal of the N-protecting group. The conditions must be chosen carefully to avoid degradation of the final product. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are standard, while a tosyl group often requires basic hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, and this compound is a precursor to libraries of compounds with potential therapeutic applications.[1]

Kinase Inhibitors

The indole core is a common feature in many ATP-competitive kinase inhibitors.[4] The 4-bromo position can be elaborated via Suzuki coupling to introduce aryl or heteroaryl moieties that can form key interactions within the kinase hinge region, while the nitrile group can be modified to interact with the solvent-exposed region or form hydrogen bonds.

kinase_inhibition Molecule This compound Suzuki Suzuki Coupling (at C4-Br) Molecule->Suzuki Introduce Aryl/Heteroaryl Group Nitrile_Mod Nitrile Modification (at C2-CN) Molecule->Nitrile_Mod Introduce H-bond donor/acceptor Hinge Hinge Region Binding Suzuki->Hinge Solvent Solvent-Front Interaction Nitrile_Mod->Solvent

Caption: Strategy for developing kinase inhibitors from the target scaffold.

Anticancer Agents

Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, histone deacetylases (HDACs), and key signaling proteins like EGFR and Src kinase.[1][4] this compound provides a starting point for synthesizing novel compounds for screening against panels of cancer cell lines.

Anti-inflammatory Agents

Derivatives of indole-3-acetonitrile have been shown to inhibit the production of pro-inflammatory mediators.[4] The structural features of this compound make it an attractive scaffold for developing novel anti-inflammatory drugs by exploring modifications at the C4 and C2 positions.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of tert-butyl 4-bromo-2-cyano-1H-indole-1-carboxylate

This protocol details a potential route to the N-protected target molecule.

Materials:

  • 4-Bromoindole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetic anhydride (Ac₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • N-Protection:

    • Dissolve 4-bromoindole (1.0 eq) in DCM.

    • Add DMAP (0.1 eq) and di-tert-butyl dicarbonate (1.1 eq).

    • Stir at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.

  • Formylation:

    • Cool a solution of DMF (3.0 eq) to 0 °C under a nitrogen atmosphere.

    • Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes.

    • Add a solution of the N-Boc-4-bromoindole from the previous step in DMF.

    • Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

    • Quench the reaction by pouring it onto ice water and neutralizing with a strong base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain tert-butyl 4-bromo-2-formyl-1H-indole-1-carboxylate.

  • Nitrile Formation:

    • Suspend the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like pyridine or ethanol.

    • Heat the mixture to reflux until the aldehyde is consumed (monitored by TLC).

    • Cool the mixture and add acetic anhydride (2.0 eq) dropwise.

    • Heat to reflux for 1-2 hours.

    • Cool to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final N-protected product.

Protocol 2: Suzuki Cross-Coupling of the C4-Bromo Position

This protocol demonstrates the synthetic utility of the bromine atom.

Materials:

  • N-Protected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol mixture (e.g., 4:1)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask, add the N-protected bromoindole, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Base Addition:

    • Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction Execution:

    • Heat the mixture to 80-90 °C and stir vigorously overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.

Conclusion

This compound represents a strategically designed molecular building block with significant potential for accelerating drug discovery and development. Its distinct and orthogonally reactive functional groups provide a versatile platform for creating diverse and complex chemical libraries. The synthetic routes and functionalization protocols outlined in this guide are based on robust and well-established chemical principles, offering researchers a reliable foundation for their work. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile intermediates will be paramount in the quest for new medicines.

References

Navigating the Solubility Landscape of 4-Bromo-1H-indole-2-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical sciences, understanding the solubility of a novel compound is a cornerstone of successful drug development. This guide provides a comprehensive technical overview of the principles, experimental determination, and predictive modeling of the solubility of 4-Bromo-1H-indole-2-carbonitrile in organic solvents. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer in-depth explanations of the underlying scientific rationale. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to confidently assess and modulate the solubility of this promising heterocyclic compound.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a compound like this compound, a molecule with potential therapeutic applications, characterizing its solubility is not merely a routine check but a critical step that influences everything from reaction kinetics in synthesis to bioavailability in preclinical studies. A thorough understanding of its behavior in various organic solvents is paramount for efficient process development, formulation, and ultimately, the therapeutic success of the final drug product.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, validated protocols for its experimental determination, and explore the burgeoning field of in silico predictive modeling.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. To anticipate the solubility of our target molecule, we must first dissect its key structural features:

  • The Indole Scaffold: The bicyclic aromatic indole core is relatively nonpolar.

  • The Bromo Substituent: The bromine atom at the 4-position adds to the molecular weight and introduces a degree of polarity, but its primary effect is often an increase in London dispersion forces.

  • The Cyano Group: The nitrile group (-C≡N) at the 2-position is highly polar and a strong hydrogen bond acceptor.

  • The Indole N-H: The hydrogen atom on the indole nitrogen is a hydrogen bond donor.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
4-Bromo-1H-indoleC₈H₆BrN196.04[3]2.931[4]0[4]15.79[4]
4-Bromo-1H-indole-2-carboxylic acidC₉H₆BrNO₂240.05[5]~2.52263.32
This compoundC₉H₅BrN₂221.06~2.71139.58
4-Bromo-1H-indole-3-carbaldehydeC₉H₆BrNO224.05[6]2.2[6]1132.9[6]

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents that can accept hydrogen bonds and have a significant polar character to interact with the nitrile group. Its solubility in nonpolar solvents is expected to be lower due to the polar functional groups. Protic solvents capable of hydrogen bonding with both the N-H and the nitrile group may also be effective.

Experimental Determination of Solubility: A Step-by-Step Approach

While theoretical predictions are valuable, empirical determination remains the gold standard. The following section details a robust protocol for measuring the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Saturated Shake-Flask Method: The Gold Standard

This method is a reliable and widely used technique for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to achieve clear separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, the use of a syringe filter is recommended. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for the Saturated Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_quant Quantification prep1 Add excess solute to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 sample1 Withdraw and filter supernatant sep1->sample1 sample2 Dilute sample sample1->sample2 quant1 Analyze by HPLC sample2->quant1 quant2 Calculate concentration from calibration curve quant1->quant2

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, miniaturized and automated methods are often employed. These typically involve smaller volumes and rely on spectroscopic or light-scattering techniques to estimate solubility. While less precise than the shake-flask method, they are invaluable for early-stage solvent selection.

Leveraging Predictive Models for Solubility Estimation

In the modern drug discovery landscape, computational tools play a crucial role in predicting physicochemical properties, thereby saving time and resources.[7] Several in silico models can be employed to estimate the solubility of this compound.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the chemical structure of a molecule with its physical properties.[8] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new molecules.

Thermodynamic Models (e.g., COSMO-RS)

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method that predicts thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.

Diagram 2: Logic Flow for Integrating Predictive and Experimental Solubility Assessment

G cluster_predictive In Silico Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Application start Define Target Molecule: This compound qspr QSPR Models start->qspr cosmo Thermodynamic Models (COSMO-RS) start->cosmo hts High-Throughput Screening qspr->hts Guide solvent selection cosmo->hts Guide solvent selection shake_flask Shake-Flask Method hts->shake_flask Prioritize solvents for accurate measurement data_table Compile Solubility Data Table shake_flask->data_table model_refinement Refine Predictive Models data_table->model_refinement process_dev Inform Process Development & Formulation data_table->process_dev

Caption: Integrated approach to solubility determination.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that dictates its journey through the drug development pipeline. This guide has provided a robust framework for understanding, determining, and predicting this essential property. By combining theoretical insights with rigorous experimental protocols and advanced computational modeling, researchers can build a comprehensive solubility profile. This knowledge is not only fundamental for the successful development of this compound but also serves as a template for the characterization of other novel chemical entities. Future work should focus on building a comprehensive experimental database of indole derivatives to further refine predictive models and accelerate the development of this important class of compounds.

References

Discovery and history of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1H-indole-2-carbonitrile: Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have made it a "privileged scaffold" in drug discovery. The strategic introduction of functional groups onto this core can dramatically modulate its physicochemical properties and biological activity. This guide focuses on a specific, highly functionalized derivative: This compound .

The presence of a bromine atom at the 4-position and a nitrile group at the 2-position creates a molecule of significant synthetic potential. The C4-bromine serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the C2-nitrile group is a valuable precursor for various functional transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions to construct more complex heterocyclic systems.

This document provides a comprehensive overview of this compound, from its logical synthetic evolution to its potential applications in modern chemical research. While a singular "discovery" paper for this specific compound is not prominent in the historical literature, its existence is a testament to the advancement of synthetic methodologies for creating highly decorated indole scaffolds. This guide, therefore, focuses on the logical construction of this molecule based on established and reliable chemical transformations.

Part 1: Retrosynthetic Analysis and Strategic Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Diagram: Retrosynthetic Pathways

G cluster_0 Strategy A: Late-Stage C2-Cyanation cluster_1 Strategy B: Indole Ring Formation with Pre-installed Cyano Group cluster_2 Strategy C: Modification of a Pre-existing Indole Target This compound A1 4-Bromo-1H-indole Target->A1 C-CN bond formation B3 Fischer Indole Synthesis Target->B3 Cyclization C1 4-Bromo-1H-indole-2-carboxamide Target->C1 Dehydration A2 C2-Halogenation A1->A2 Introduce leaving group A3 Cyanide Displacement A2->A3 Nucleophilic substitution B1 Substituted Phenylhydrazine (e.g., 3-Bromo-phenylhydrazine) B2 Pyruvonitrile derivative B3->B1 B3->B2 C2 Dehydration

Caption: Retrosynthetic analysis of this compound.

Synthetic Approach A: Late-Stage C2-Cyanation of 4-Bromoindole

This is arguably the most direct and modular approach, leveraging the commercially available or readily synthesized 4-bromoindole. The key challenge lies in the selective functionalization of the C2 position.

Step 1: Synthesis of 4-Bromoindole

The Batcho-Leimgruber indole synthesis provides a reliable route to 4-bromoindole from 2-methyl-3-nitroaniline.

Diagram: Batcho-Leimgruber Synthesis of 4-Bromoindole

G start 2-Methyl-3-nitroaniline step1 Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) start->step1 intermediate1 Enamine intermediate step1->intermediate1 step2 Reductive Cyclization (e.g., with Pd/C, H2 or other reducing agents) intermediate1->step2 product 4-Aminoindole step2->product step3 Sandmeyer Reaction product->step3 final_product 4-Bromoindole step3->final_product

Caption: Workflow for the synthesis of 4-bromoindole.

Step 2: C2-Functionalization and Cyanation

With 4-bromoindole in hand, the next step is the introduction of the cyano group at the C2 position. Direct C-H cyanation of indoles can be challenging and often results in mixtures of isomers. A more controlled approach involves a two-step process: halogenation at C2 followed by a cyanation reaction.

Protocol: Synthesis of this compound via C2-Iodination and Palladium-Catalyzed Cyanation

  • Protection of the Indole Nitrogen:

    • To a solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C, then add benzenesulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-protected 4-bromoindole, which can be used in the next step without further purification.

  • C2-Iodination:

    • Dissolve the N-protected 4-bromoindole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution for 1 hour at -78 °C.

    • Add a solution of iodine (1.2 eq) in THF dropwise.

    • Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm to room temperature.

    • Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-protected 4-bromo-2-iodo-1H-indole.

  • Palladium-Catalyzed Cyanation:

    • In a Schlenk flask, combine the N-protected 4-bromo-2-iodo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 90 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-protected this compound.

  • Deprotection:

    • Dissolve the N-protected product in THF and add a solution of potassium hydroxide (3.0 eq) in methanol.

    • Stir the mixture at room temperature for 2-4 hours.

    • Neutralize with 1 M HCl and extract with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated to give the final product, This compound .

Synthetic Approach B: Fischer Indole Synthesis

This classical approach constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound. For the target molecule, this would involve the reaction of (3-bromophenyl)hydrazine with a pyruvate derivative bearing a nitrile group.

Protocol: Synthesis via Fischer Indole Synthesis

  • Formation of the Hydrazone:

    • Dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-cyano-2-oxoacetate (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

    • The resulting hydrazone often precipitates from the solution and can be collected by filtration.

  • Cyclization:

    • Suspend the dried hydrazone in a high-boiling point solvent such as Dowtherm A or use a strong acid catalyst like polyphosphoric acid (PPA).

    • Heat the mixture to 180-220 °C for 1-2 hours.

    • Cool the reaction mixture and pour it onto ice.

    • The crude product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated.

  • Hydrolysis and Decarboxylation (if an ester was used):

    • If an ester derivative of pyruvonitrile was used, the resulting indole-2-carboxylate needs to be hydrolyzed to the carboxylic acid and then decarboxylated. This can be achieved by heating with a strong base followed by acidification.

  • Direct Cyanation from 2-Carboxamide:

    • An alternative to the pyruvonitrile is to use pyruvic acid to form 4-bromo-1H-indole-2-carboxylic acid.[2] This can then be converted to the corresponding 2-carboxamide, which is subsequently dehydrated using a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield the 2-carbonitrile.

Part 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₅BrN₂
Molecular Weight 221.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected >150 °C
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone), sparingly soluble in chlorinated solvents, insoluble in water.
¹H NMR (DMSO-d₆) Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the indole N-H (>11 ppm).
¹³C NMR (DMSO-d₆) Expected signals for the nitrile carbon (δ ~115 ppm), and aromatic carbons, including the carbon bearing the bromine.
IR (KBr, cm⁻¹) Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹) and C≡N stretching (~2220-2230 cm⁻¹).

Part 3: Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Scaffold for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The C4-position is often explored for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, while the C2-position can be elaborated to interact with the hinge region. The bromine at C4 allows for the facile introduction of various aryl and heteroaryl groups via Suzuki or Stille coupling, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Precursor for Fused Heterocyclic Systems

The C2-nitrile group can participate in cycloaddition reactions or can be used as a handle to build additional rings onto the indole core. For instance, reaction with azides can lead to the formation of tetrazole-fused indoles, while reactions with hydroxylamine can yield amidoximes, which are precursors to oxadiazoles. These fused systems are often explored for their unique pharmacological properties.

Molecular Probes and Materials Science

Indole derivatives are known for their fluorescent properties. The extended conjugation that can be achieved through cross-coupling reactions at the C4-position, combined with the electronic effects of the C2-nitrile, can be used to tune the photophysical properties of the molecule. This makes derivatives of this compound potential candidates for the development of fluorescent probes for biological imaging or as components in organic electronic materials.

Conclusion

This compound represents a strategically important, yet underexplored, building block in organic synthesis. While its dedicated historical discovery is not clearly documented, its logical synthesis from readily available precursors is achievable through several established methodologies. The combination of a versatile cross-coupling handle at the C4-position and a synthetically malleable nitrile at the C2-position provides a powerful platform for the generation of diverse and complex molecules with significant potential in drug discovery and materials science. This guide has outlined the key synthetic strategies and potential applications, providing a foundation for researchers and scientists to leverage the unique chemical reactivity of this valuable indole derivative.

References

A Technical Guide to the Potential Biological Activity of 4-Bromo-1H-indole-2-carbonitrile: A Research & Development Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3][4] 4-Bromo-1H-indole-2-carbonitrile is a synthetic derivative that combines three key structural motifs: the privileged indole core, a bromine substituent at the 4-position, and a carbonitrile group at the 2-position. While direct biological data for this specific molecule is not extensively published, a comprehensive analysis of its structural components and related analogs strongly suggests significant potential, primarily as an antiproliferative agent for oncological applications. This guide provides a foundational analysis of the molecule, posits its most probable biological activities and mechanisms of action, and presents a detailed experimental workflow for its initial validation. It is intended as a technical roadmap for researchers and drug development professionals seeking to investigate this promising compound.

Part 1: Foundational & Physicochemical Analysis

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in both natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has rendered it a "privileged scaffold" in drug discovery, with indole-containing molecules demonstrating a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

Structural Deconstruction of this compound

The therapeutic potential of this molecule can be hypothesized by examining its constituent parts:

  • The 4-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The bromine atom at the C4 position increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction with protein backbones that can improve binding affinity and selectivity. Numerous studies have reported that bromo-substituted indole derivatives possess potent antiproliferative properties against various cancer cell lines.[5][6] For instance, certain bromo-substituted analogs have shown promising activity against estrogen-sensitive breast cancer (T47D) by modulating the estrogen receptor-α (ER-α).[5]

  • The 2-Carbonitrile Moiety: The nitrile group (-C≡N) is a versatile and metabolically robust pharmacophore.[7] It is a strong electron-withdrawing group and a polar motif that can act as a hydrogen bond acceptor. In drug design, it often serves as a bioisosteric replacement for a carbonyl group or a carboxylic acid.[7] The 2-cyanoindole core is a recognized precursor for various biologically active molecules and is of significant interest in pharmacological research.[1][2]

Predicted Physicochemical Properties and Drug-Likeness

To assess its potential as an orally bioavailable drug, the physicochemical properties of this compound were calculated and evaluated against Lipinski's Rule of Five, a widely used guideline in early-stage drug discovery.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 221.06 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient) ~2.8≤ 5Yes
Hydrogen Bond Donors (NH, OH) 1 (indole N-H)≤ 5Yes
Hydrogen Bond Acceptors (N, O) 1 (nitrile N)≤ 10Yes
Molar Refractivity 52 cm³40-130Yes

Scientist's Note: The predicted properties indicate that this compound possesses a favorable drug-like profile. Its molecular weight is low, and its predicted LogP suggests a good balance between aqueous solubility and lipid permeability, which is crucial for absorption and distribution. The molecule fully complies with Lipinski's rules, suggesting a high probability of good oral bioavailability.

Part 2: Predicted Biological Activity & Mechanistic Hypotheses

Primary Hypothesis: Antiproliferative and Cytotoxic Activity

Based on the extensive literature on related bromo-indole compounds, the most compelling hypothesis is that this compound will exhibit antiproliferative activity against cancer cells.[5][6][8]

  • Rationale: The combination of the indole scaffold and bromine substitution has proven effective in numerous anticancer agents. Studies on oxindole-indole conjugates have shown that bromo-substitution can be advantageous for anti-proliferative activity against breast cancer cell lines like MCF-7.[6] While the specific position of the bromine atom is critical, the general precedent is strong.

  • Potential Molecular Targets: Many indole derivatives exert their anticancer effects by inhibiting protein kinases. For example, novel indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two key players in tumor progression and metastasis.[9] Other potential targets include Cyclin-Dependent Kinases (CDKs) and the estrogen receptor, as seen in related compounds.[5][6]

  • Hypothesized Signaling Pathway: A plausible mechanism of action involves the inhibition of a critical receptor tyrosine kinase (RTK) pathway, such as the EGFR signaling cascade. Inhibition of EGFR would block downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and the induction of apoptosis.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 4-Bromo-1H-indole- 2-carbonitrile Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Induction AKT->Apoptosis Inhibition AKT->Proliferation workflow start Compound Synthesis & QC screen Protocol 1: Multi-Cell Line Antiproliferative Screen (MTT Assay) start->screen data_analysis Data Analysis: Calculate IC50 Values & Selectivity Index screen->data_analysis hit Potent & Selective Hit? data_analysis->hit mechanistic Protocol 2: Mechanistic Studies (e.g., Apoptosis Assay) hit->mechanistic Yes stop End Point: Low Potency or High Toxicity hit->stop No optimize Next Steps: Lead Optimization, Target ID mechanistic->optimize

References

The Strategic Utility of 4-Bromo-1H-indole-2-carbonitrile in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutics. Among the vast array of functionalized indoles, 4-Bromo-1H-indole-2-carbonitrile has emerged as a particularly versatile and powerful building block. Its unique arrangement of a reactive bromine atom at the C4 position and a synthetically malleable nitrile group at C2 offers a dual handle for molecular elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, presenting it as a key intermediate for the construction of complex, biologically active molecules. We will delve into the causality behind experimental choices, provide validated protocols for its derivatization, and explore its role in the synthesis of compounds with significant therapeutic potential, such as kinase inhibitors.

Introduction: The Architectural Significance of this compound

The indole scaffold is a recurring motif in a multitude of biologically active compounds.[2] The introduction of specific functional groups at various positions on the indole ring can profoundly influence a molecule's pharmacological profile. This compound is a trifunctional scaffold: the indole nitrogen (N1) allows for substitution, the C4-bromo group serves as a versatile handle for cross-coupling reactions, and the C2-carbonitrile can be transformed into a variety of other functional groups. This strategic placement of reactive sites makes it an ideal starting material for the generation of diverse chemical libraries for drug discovery.

The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.[3] The nitrile group at C2, a versatile synthetic precursor, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to forge more complex heterocyclic systems.[4] This guide will explore the synthetic pathways to access this key building block and the subsequent transformations that unlock its full potential in organic synthesis.

Synthesis of this compound: A Strategic Approach

A definitive, step-by-step synthesis of this compound is not extensively documented in a single source. However, a plausible and efficient synthesis can be designed by combining established methodologies for indole core formation and subsequent functionalization. A logical approach involves the synthesis of a 4-bromoindole precursor followed by the introduction of the 2-carbonitrile group.

Synthesis of the 4-Bromoindole Core

A common route to substituted indoles is the Fischer indole synthesis. For the synthesis of a 4-bromoindole, one could start from a correspondingly substituted phenylhydrazine. A patent for the preparation of 4-bromo-7-methylindole-2-carboxylic acid describes the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization.[5] A similar strategy can be envisioned for the synthesis of the 4-bromoindole core.

Introduction of the 2-Carbonitrile Group

Several methods exist for the introduction of a nitrile group at the C2 position of an indole. One efficient, palladium-catalyzed method involves the reaction of 2-gem-dihalovinylanilines with a cyanide source.[4][6] Another approach is the cyanation of an indole at the C2 position using reagents like Rhodium, Palladium, or Copper catalysts.[4]

A particularly relevant method for the synthesis of 2-cyanoindoles involves the photoconversion of 1,4-diaryl-5-cyano-1,2,3-triazoles.[7][8] However, a more direct and classical approach would be the Sandmeyer reaction.[9][10] This reaction allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[9] Thus, a plausible synthetic route to this compound would involve the synthesis of 4-bromo-2-aminoindole, followed by a Sandmeyer reaction to install the nitrile group.

Hypothetical Synthetic Protocol for this compound

Step 1: Synthesis of 4-Bromo-2-nitro-1H-indole

A suitable starting material would be 4-bromo-2-nitrotoluene, which can be subjected to a Reissert indole synthesis. This involves condensation with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate that is then reductively cyclized to the indole.

Step 2: Reduction of the Nitro Group to an Amine

The 4-bromo-2-nitro-1H-indole can be reduced to 4-bromo-1H-indol-2-amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Sandmeyer Cyanation

The resulting 4-bromo-1H-indol-2-amine is then subjected to a Sandmeyer reaction.[11] The amine is first diazotized with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.[9]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at its three reactive sites. The C4-bromo position is the primary site for diversification through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12] The C4-bromo group of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[13][14] This reaction is particularly useful for introducing aryl or vinyl substituents at the C4 position of the indole core.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.2-1.5 equivalents), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16][17] This reaction is ideal for introducing alkenyl moieties at the C4 position of the indole.

General Protocol for Heck Reaction:

  • Combine this compound (1 equivalent), the desired alkene (1.5-2 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., DMF, acetonitrile).

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[18][19] This reaction provides a direct route to 4-alkynylindoles.

General Protocol for Sonogashira Coupling:

  • To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[1][20][21] This reaction is invaluable for the synthesis of 4-aminoindole derivatives.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Transformations of the 2-Carbonitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the synthetic utility of this building block.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes the corresponding 4-bromo-1H-indole-2-carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine (4-bromo-1H-indol-2-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[22][23][24][25][26] The ability to introduce diverse substituents at the C4 position of the indole ring using this compound as a starting material makes it a valuable tool in the design and synthesis of novel kinase inhibitors. For example, 3-substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors.[23][24] By strategically derivatizing the 4-position of the indole core and manipulating the 2-carbonitrile group, libraries of compounds can be generated for screening against various kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its trifunctional nature allows for sequential and orthogonal functionalization, providing access to a wide array of complex and diverse indole derivatives. The robust and well-established palladium-catalyzed cross-coupling reactions at the C4-bromo position, coupled with the synthetic flexibility of the C2-carbonitrile group, make this compound an invaluable starting material for the synthesis of biologically active molecules, particularly in the realm of drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the synthetic potential of this powerful chemical tool.

References

The Indole-2-carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-2-carbonitrile Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound pharmacological activities.[1] Among the diverse landscape of indole derivatives, those bearing a carbonitrile moiety at the 2-position have emerged as a particularly privileged scaffold in the quest for novel therapeutic agents.[1] This in-depth guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of substituted indole-2-carbonitriles, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. The unique electronic properties of the nitrile group, coupled with the inherent versatility of the indole ring, make this scaffold a fertile ground for the design of targeted therapies against a spectrum of diseases, from cancer to viral infections.

Synthetic Strategies: Crafting the Indole-2-carbonitrile Framework

The construction of substituted indole-2-carbonitriles is a pivotal aspect of their development as drug candidates. A variety of synthetic methodologies have been established, offering chemists a versatile toolkit to access a wide range of derivatives.

Direct Cyanation of the Indole Ring

One of the most direct approaches to indole-2-carbonitriles involves the introduction of the nitrile group onto a pre-existing indole scaffold. This can be achieved through several methods, including palladium-catalyzed cyanation reactions using reagents like zinc cyanide.

Cyclization Strategies

Alternative and highly versatile methods involve the construction of the indole ring itself with the 2-carbonitrile group already incorporated or formed during the cyclization process. These methods often provide greater control over the substitution pattern of the final product.

A prominent method for the synthesis of polysubstituted indole-2-carbonitriles involves palladium-catalyzed cross-coupling reactions.[2] Strategies such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions allow for the introduction of a wide variety of substituents at various positions of the indole ring, starting from appropriately functionalized precursors.[2]

For instance, a common synthetic route begins with the preparation of a 3-iodo-indole-2-carbonitrile precursor. This intermediate can then be subjected to various cross-coupling reactions to introduce diverse functionalities at the C3 position.[3] Furthermore, the indole nitrogen (N1) can be readily alkylated or arylated to further expand the chemical space.[3]

Experimental Protocol: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [3]

This protocol describes a two-step process for the synthesis of a key intermediate used in subsequent cross-coupling reactions.

Step 1: Iodination of 1H-indole-2-carbonitrile

  • To a solution of 1H-indole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 eq) in portions at room temperature.

  • Stir the mixture for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of iodine (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into a mixture of water and saturated aqueous ammonium chloride and stir for 30 minutes.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield 3-iodo-1H-indole-2-carbonitrile.

Step 2: N-Benzylation

  • To a solution of 3-iodo-1H-indole-2-carbonitrile (1.0 eq) in DMF, add a base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) and stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

G cluster_synthesis Synthesis of Substituted Indole-2-carbonitriles Indole Precursor Indole Precursor Functionalization Functionalization (e.g., Iodination at C3) Indole Precursor->Functionalization N-Substitution N-Substitution (e.g., Benzylation) Functionalization->N-Substitution Cross-Coupling Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki, etc.) N-Substitution->Cross-Coupling Final Product Substituted Indole-2-carbonitrile Cross-Coupling->Final Product

Caption: A generalized workflow for the synthesis of substituted indole-2-carbonitriles.

A Spectrum of Biological Activities: Therapeutic Promise

Substituted indole-2-carbonitriles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indole-2-carbonitrile derivatives.[4][5] These compounds have been shown to exert their effects through multiple mechanisms of action.

Tubulin Polymerization Inhibition: A prominent mechanism of action for many anticancer indole-2-carbonitriles is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[8][9] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[10]

Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][11][12] Several indole derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K, Akt, and mTOR.[13][14][15] By blocking this signaling cascade, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[16]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Indole-2-carbonitrile Indole-2-carbonitrile Derivative Indole-2-carbonitrile->PI3K Indole-2-carbonitrile->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole-2-carbonitrile derivatives.

Antiviral Activity

In addition to their anticancer properties, indole-2-carbonitrile derivatives have also shown promise as antiviral agents.[13][17] Studies have demonstrated their activity against a range of viruses, including influenza virus and coxsackievirus.[13][18] The mechanism of antiviral action can vary depending on the specific compound and viral target. For some flaviviruses, indole derivatives have been shown to inhibit the NS2B-NS3 protease, an enzyme essential for viral replication.[19]

Compound Class Biological Activity Mechanism of Action Key Structural Features References
2-Phenylindole-3-yl derivativesAnticancerTubulin polymerization inhibition3,4,5-trimethoxyphenyl moiety at C3[10]
2,5-Disubstituted indolesAnticancerInhibition of RNAPII phosphorylationVaried substituents at C2 and C5[18]
Indole-2-carboxylatesAntiviralBroad-spectrum activitySubstituents at C4, C6, and C7[13][18]
2,6-Disubstituted indolesAntiviral (Zika)NS2B-NS3 protease inhibitionSpecific substitutions at C2 and C6[19]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the relationship between the chemical structure of indole-2-carbonitrile derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

For anticancer activity, particularly as tubulin inhibitors, certain structural features have been identified as important. For example, the presence of a 3,4,5-trimethoxyphenyl group at the C3 position of the indole ring is a common feature in many potent tubulin inhibitors.[10] Modifications to the indole core, such as substitutions at the N1, C5, and C6 positions, can significantly impact potency and selectivity.[4]

In the context of antiviral activity, SAR studies on indole-2-carboxylates have revealed that substitutions at the C4, C6, and C7 positions can influence their broad-spectrum antiviral effects.[13][18] For instance, the presence of an alkyloxy group at the C4 position was found not to be critical for activity against certain RNA viruses, while the introduction of an acetyl group at an amino substituent was detrimental.[13]

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Indole-2-carbonitrile Library Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Hit ID Hit Identification (IC50 Determination) Cytotoxicity->Hit ID Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Kinase Assays) Hit ID->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead Opt Lead Optimization SAR->Lead Opt Lead Opt->Synthesis Iterative Design

References

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-1H-indole-2-carbonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The targeted functionalization of the indole ring is paramount for the development of novel molecular entities with tailored properties. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (like those in aryl halides) and terminal alkynes.[2][3] This reaction, catalyzed by a combination of palladium and copper species, allows for the introduction of alkynyl moieties under relatively mild conditions, tolerating a wide array of functional groups.[2][4][5]

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of 4-Bromo-1H-indole-2-carbonitrile. This specific substrate presents a unique combination of an electron-rich heterocyclic ring, a reactive C-Br bond at a strategic position, and an electron-withdrawing nitrile group. Understanding how to navigate the intricacies of this reaction is crucial for researchers aiming to synthesize complex, highly functionalized indole derivatives.

Mechanistic Insight: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] A thorough understanding of this mechanism is fundamental to rational troubleshooting and optimization.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Copper Acetylide Formation: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. The base facilitates the deprotonation of the weakly acidic terminal alkyne.[6]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (4-alkynyl-1H-indole-2-carbonitrile) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation Alkyne R-C≡C-H Alkyne->CuX Coordination Cu_Acetylide->Transmetal Alkynyl Transfer Base Base Base->CuX

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling with this compound hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂For challenging substrates like electron-rich indoles, standard catalysts may be inefficient.[7] More robust systems with bulky, electron-rich phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[7] Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl are excellent for copper-free conditions at room temperature.[8]
Copper(I) Co-catalyst CuICrucial for the formation of the copper acetylide, which accelerates the transmetalation step.[2][6] However, its presence can lead to undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[2]
Base Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃An amine base is typically used to neutralize the H-X acid formed and to deprotonate the terminal alkyne.[3] For substrates with a free N-H group on the indole, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial, especially in copper-free protocols.[7][9]
Solvent THF, DMF, Toluene, Dioxane, AcetonitrileThe solvent must dissolve all reaction components. While THF and DMF are common, they can sometimes lead to catalyst deactivation.[7] A combination of an amine base with toluene or dioxane can be a more robust choice.[7] For copper-free systems, DMSO has shown excellent results.[8]
Temperature Room Temperature to 110 °CWhile many Sonogashira reactions proceed at room temperature, less reactive aryl bromides often require heating to achieve a reasonable reaction rate.[2][7] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
N-H Protection Boc, SEM, PhenylsulfonylThe acidic N-H proton of the indole can interfere with the catalytic cycle or react with the base.[7] Protecting the indole nitrogen with a suitable group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and improve yields.[7] However, successful couplings on unprotected N-H indoles are also widely reported.[8][10]

Experimental Protocols

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard starting point for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

  • Dissolve the solids in anhydrous THF or DMF (approx. 0.1 M concentration relative to the bromoindole).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Add the amine base (Et₃N or DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1H-indole-2-carbonitrile.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a concern. It utilizes a modern, air-stable palladium precatalyst.[8][10]

Materials:

  • This compound

  • Terminal Alkyne

  • [DTBNpP]Pd(crotyl)Cl (or similar air-stable Pd-precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP) or another strong, non-nucleophilic base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 eq) to a reaction vial.

  • Add anhydrous DMSO (to achieve a concentration of approx. 0.2 M).

  • Add the terminal alkyne (1.2-1.5 eq).

  • Add the base (TMP, 2.0 eq).

  • Seal the vial and stir the mixture at room temperature. An 87% yield was reported for the coupling of 4-bromo-1H-indole under these conditions within 6 hours.[8][10]

  • Monitor the reaction by LC-MS. The reaction is often complete within 2-18 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Workflow and Decision-Making

The choice of protocol depends on the specific alkyne, the scale of the reaction, and the available reagents.

Sonogashira_Workflow Start Start: Sonogashira Coupling of This compound Substrate_Check Substrate Sensitivity & Alkyne Stability Check Start->Substrate_Check Classic_Protocol Protocol 1: Classic Pd/Cu Catalysis Substrate_Check->Classic_Protocol Standard Substrates Copper_Free_Protocol Protocol 2: Copper-Free Conditions Substrate_Check->Copper_Free_Protocol Sensitive Substrates or Homocoupling Issues Reaction_Setup Reaction Setup & Monitoring (TLC/LC-MS) Classic_Protocol->Reaction_Setup Copper_Free_Protocol->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HRMS) Purification->Analysis End Pure Product Analysis->End

Caption: Decision workflow for selecting a Sonogashira coupling protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Action(s)
Low or No Yield Inactive catalyst; suboptimal temperature; poor choice of base/solvent.Consider a more robust catalyst/ligand system.[7] Gradually increase the reaction temperature.[7] Screen different bases and solvents. If the indole N-H is suspected to interfere, consider N-protection.[7]
Alkyne Homocoupling Presence of oxygen with Cu(I) catalyst.Ensure the reaction is run under strictly inert conditions. Switch to a copper-free protocol.[2]
Dehalogenation of Starting Material Catalyst deactivation pathway; presence of water.Use anhydrous solvents and reagents. A different ligand or catalyst system might be less prone to this side reaction.
Complex Reaction Mixture Side reactions, substrate decomposition.Lower the reaction temperature. Re-evaluate the choice of base, as overly strong bases can lead to decomposition. N-protection might simplify the reaction profile.[7]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for accessing a diverse range of 4-alkynyl-1H-indole-2-carbonitrile derivatives. These products are valuable intermediates for the synthesis of complex heterocyclic systems in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently perform this powerful transformation. Both classic copper-cocatalyzed and modern copper-free protocols offer viable routes, with the latter providing advantages for sensitive substrates and ease of purification.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Indole Functionalization

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This transformation has profound implications in drug discovery and materials science, where the construction of complex molecular architectures is paramount. For researchers focused on indole chemistry, the Heck reaction offers a powerful tool for the C4-alkenylation of the indole scaffold, a common motif in pharmacologically active compounds. The substrate in focus, 4-Bromo-1H-indole-2-carbonitrile, presents a unique case due to the presence of the electron-withdrawing nitrile group at the C2 position, which is expected to influence the electronic properties of the indole ring and, consequently, the reaction's outcome. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful execution of the Heck reaction on this specific substrate.

Understanding the Core Components of the Reaction

A successful Heck reaction hinges on the careful selection and interplay of several key components. The electron-deficient nature of the this compound substrate suggests a favorable oxidative addition step, which is often rate-limiting in the Heck catalytic cycle.

The Substrate: this compound

The bromine atom at the C4 position is the reactive site for the palladium catalyst. The nitrile group at C2, being strongly electron-withdrawing, is anticipated to increase the reactivity of the C-Br bond towards oxidative addition to the Pd(0) catalyst. However, the indole nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. This necessitates a careful selection of ligands to ensure catalyst efficacy.

The Alkene Coupling Partner

The choice of alkene is broad, though electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes are often ideal partners as they tend to enhance the reaction rate.[1] The reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the trans (E) isomer due to steric considerations during the migratory insertion and subsequent β-hydride elimination steps.[2]

The Palladium Catalyst System
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Other Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[1]

  • Ligand: The ligand is crucial for stabilizing the Pd(0) catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity and selectivity.[3] For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred. Given the potential for the indole nitrogen to coordinate to the palladium, a judicious choice of ligand is critical. Triphenylphosphine (PPh₃) is a standard choice, but other ligands such as tri(o-tolyl)phosphine or bidentate phosphines like BINAP may offer advantages in specific cases.[1]

The Base

The base plays a pivotal role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HBr in this case) that is generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[4] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and, in some instances, the product distribution.

The Solvent

Polar aprotic solvents are generally favored for the Heck reaction as they can stabilize the charged intermediates in the catalytic cycle. N,N-dimethylformamide (DMF) is a widely used solvent for its high boiling point and excellent solvating properties.[5] Other suitable solvents include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and aqueous solvent mixtures, which can offer "green" chemistry advantages.[6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, as illustrated below.

Heck_Reaction_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_complex2 [Ar-Pd(II)(X)L₂(alkene)] alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-CH₂-CH(Ar)-Pd(II)(X)L₂ migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination pd_complex4 [H-Pd(II)(X)L₂(alkene)] beta_hydride_elimination->pd_complex4 reductive_elimination Reductive Elimination pd_complex4->reductive_elimination Base dummy1 pd_complex4->dummy1 Product (Alkene) reductive_elimination->pd0 - HBX dummy2

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocol: A Representative Procedure

This protocol is a general guideline for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of reaction parameters may be necessary for specific alkene coupling partners.

Materials and Reagents
  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 100-120 °C and stir the mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkenyl-1H-indole-2-carbonitrile product.

Alternative Microwave-Assisted Protocol

For accelerated reaction times, a microwave reactor can be employed.

  • Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add anhydrous DMF (5 mL) and the alkene (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat in the microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes).

  • Workup and Purification: Follow the same workup and purification procedure as described in the conventional heating protocol.

Comparative Data and Optimization Strategies

While a specific protocol for this compound is not extensively reported, the following table summarizes conditions used for Heck reactions on related bromoindole substrates. This data can serve as a valuable starting point for optimization.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Aryl(tosylamino)methyl-3-bromoindolesPd(OAc)₂/PPh₃K₂CO₃DMF11078[7]
5-BromoindolePd(OAc)₂/LigandVariousVariousVariousLow to High[3]
Halo-indolesNa₂PdCl₄/Sulfonated SPhosNa₂CO₃H₂O/MeCN80High(Not in provided snippets)
1-Bromo-4-(trichloromethyl)benzenePd(OAc)₂/PPh₃K₂CO₃DMF100-120Good[5]

Key Optimization Points:

  • Catalyst Loading: Can often be reduced to 0.5-1 mol% once optimal conditions are established.

  • Ligand Screening: If yields are low, screening different phosphine ligands (e.g., P(o-tol)₃, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Base and Solvent: The choice of base and solvent can have a significant impact on the reaction outcome and should be screened for optimal performance.

  • Temperature: While higher temperatures often increase the reaction rate, they can also lead to catalyst decomposition. Finding the optimal temperature is crucial.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivation: The indole nitrogen may be poisoning the catalyst. Consider using a higher catalyst loading or a more robust ligand. Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere.

    • Sub-optimal Conditions: Systematically vary the temperature, base, and solvent to find the optimal reaction conditions.

  • Formation of Palladium Black:

    • This indicates the aggregation of the Pd(0) catalyst. Using a stabilizing ligand is crucial.[3] Avoid excessively high temperatures and ensure the purity of all reagents.

  • Side Reactions:

    • Homocoupling of the Alkene: This can occur at higher temperatures. Lowering the reaction temperature may mitigate this.

    • Reductive Heck Product: Formation of the saturated product can sometimes be observed. The choice of base, solvent, and temperature can influence this side reaction.[8]

Conclusion

The Heck reaction of this compound represents a viable and powerful method for the synthesis of novel 4-alkenyl-1H-indole-2-carbonitriles. While the electron-withdrawing nature of the nitrile group is expected to facilitate the reaction, careful consideration of the catalyst system and reaction conditions is necessary to overcome potential challenges such as catalyst inhibition by the indole nitrogen. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement and adapt this important transformation for their specific synthetic goals.

References

Application Notes: Derivatization of the Nitrile Group in 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the derivatization of the nitrile group in 4-Bromo-1H-indole-2-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, and its functionalization opens avenues to a diverse range of biologically active molecules. This guide details scientifically robust protocols for hydrolysis, reduction, and cycloaddition reactions, explaining the underlying chemical principles and experimental considerations.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of a bromine atom at the 4-position and a nitrile group at the 2-position of the indole ring in this compound offers multiple points for chemical modification. The electron-withdrawing nature of the nitrile group and the potential for halogen-metal exchange or cross-coupling reactions at the bromine site make this a highly valuable starting material. The derivatization of the nitrile group, in particular, allows for the introduction of key functional groups such as carboxylic acids, amides, primary amines, and tetrazoles, which are known to modulate the pharmacological properties of drug candidates.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[1][2] Both of these functional groups are prevalent in pharmaceuticals, often participating in crucial hydrogen bonding interactions with biological targets.

A. Selective Hydrolysis to 4-Bromo-1H-indole-2-carboxamide

Partial hydrolysis of the nitrile to the corresponding amide can be achieved under controlled acidic or basic conditions.[3][4] Base-catalyzed hydrolysis using hydrogen peroxide is another effective method.[5] Metal-catalyzed hydration offers a milder alternative, often with high selectivity for the amide.[6]

Protocol 1: Acid-Catalyzed Hydrolysis to Amide

This protocol outlines the conversion of this compound to 4-Bromo-1H-indole-2-carboxamide using sulfuric acid.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Glacial Acetic Acid

    • Ice-cold water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

B. Complete Hydrolysis to 4-Bromo-1H-indole-2-carboxylic Acid

More vigorous conditions will lead to the complete hydrolysis of the nitrile to the carboxylic acid.[7][8] This is a valuable transformation as carboxylic acids are key functional groups for salt formation and can serve as handles for further derivatization, such as ester or amide bond formation.

Protocol 2: Base-Catalyzed Hydrolysis to Carboxylic Acid

This protocol describes the hydrolysis of this compound to 4-Bromo-1H-indole-2-carboxylic acid using a strong base.[9]

  • Materials:

    • This compound

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol or a mixture of water and a co-solvent

    • Hydrochloric Acid (HCl), 10%

    • Water

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 10%) (2.0-2.5 eq).[9]

    • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Acidify the aqueous layer with 10% hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

II. Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a powerful tool for introducing a basic nitrogen atom, a common feature in many pharmacologically active compounds.[10][11] This transformation significantly alters the polarity and basicity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic properties.

A. Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[12][13][14][15] Care must be taken due to the high reactivity of LAH, and the reaction should be performed under anhydrous conditions.

Protocol 3: LAH Reduction to (4-Bromo-1H-indol-2-yl)methanamine

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 10% Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate or Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask under an inert atmosphere.[12]

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.[12]

    • Monitor the reaction by TLC. If the reaction is incomplete, it can be gently heated to reflux.

    • Cool the reaction mixture back to 0°C and quench the excess LAH by the sequential and careful dropwise addition of water (1 volume relative to LAH), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[12]

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

    • Combine the filtrate and washes, and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography or by an acid-base workup to isolate the amine.

B. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction.[10] Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).

Protocol 4: Catalytic Hydrogenation to (4-Bromo-1H-indol-2-yl)methanamine

  • Materials:

    • This compound

    • Raney Nickel or Pd/C

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • If desired, saturate the solvent with ammonia gas to minimize the formation of secondary amine byproducts.

    • Carefully add the catalyst (e.g., Raney Nickel, ~10% w/w) under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Further purification can be achieved by column chromatography or crystallization.

III. Cycloaddition Reactions: Formation of Tetrazoles

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles.[16][17] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[18]

Protocol 5: [3+2] Cycloaddition to 5-(4-Bromo-1H-indol-2-yl)-1H-tetrazole

This protocol describes the synthesis of the corresponding tetrazole using sodium azide, often with a Lewis acid catalyst to activate the nitrile.[19]

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Zinc Chloride (ZnCl₂) or Indium(III) Chloride (InCl₃)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl), 1M

    • Ethyl Acetate

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and the chosen Lewis acid catalyst (e.g., ZnCl₂, 1.2 eq).[19]

    • Add DMF as the solvent and stir the mixture.

    • Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. The reaction can also be performed in a microwave reactor at 150-160°C for 30-60 minutes to significantly reduce the reaction time.[19]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the tetrazole product.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

IV. Other Derivatizations

While hydrolysis, reduction, and cycloaddition are the most common transformations, the nitrile group can undergo other reactions to generate diverse structures.

  • Ritter Reaction: In the presence of a strong acid, nitriles can react with a source of a stable carbocation (e.g., from a tertiary alcohol or an alkene) to form N-alkyl amides.[20][21][22][23][24] This reaction provides a route to secondary amides that are otherwise difficult to access directly.

  • Thorpe-Ziegler Reaction: While this is an intramolecular reaction typically requiring a dinitrile, it highlights the ability of the α-carbon of the nitrile to be deprotonated and act as a nucleophile.[25][26][27]

Summary of Derivatization Reactions

Starting MaterialProductReaction TypeKey Reagents
This compound4-Bromo-1H-indole-2-carboxamidePartial HydrolysisH₂SO₄, Acetic Acid
This compound4-Bromo-1H-indole-2-carboxylic acidComplete HydrolysisKOH or NaOH, EtOH/H₂O
This compound(4-Bromo-1H-indol-2-yl)methanamineReductionLiAlH₄ or H₂/Catalyst
This compound5-(4-Bromo-1H-indol-2-yl)-1H-tetrazole[3+2] CycloadditionNaN₃, Lewis Acid

Visualization of Key Transformations

Derivatization_Workflow start This compound amide 4-Bromo-1H-indole-2-carboxamide start->amide Partial Hydrolysis acid 4-Bromo-1H-indole-2-carboxylic acid start->acid Complete Hydrolysis amine (4-Bromo-1H-indol-2-yl)methanamine start->amine Reduction tetrazole 5-(4-Bromo-1H-indol-2-yl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition

Caption: Key derivatization pathways for this compound.

Conclusion

The derivatization of the nitrile group in this compound provides access to a rich variety of functionalized indole scaffolds. The protocols detailed in these application notes are robust and can be adapted to a range of substrates and scales. By carefully selecting the reaction conditions, researchers can selectively synthesize amides, carboxylic acids, primary amines, and tetrazoles, thereby expanding the chemical space available for drug discovery and development programs.

References

Application Notes and Protocols for the N-alkylation of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery, as the nature of the N-substituent profoundly influences a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.

This guide focuses on the N-alkylation of 4-Bromo-1H-indole-2-carbonitrile, a highly functionalized and synthetically versatile indole derivative. The presence of a bromine atom at the C-4 position offers a handle for further cross-coupling reactions, while the electron-withdrawing nitrile group at C-2 significantly modulates the electronic properties of the indole ring. Specifically, the C-2 cyano group increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation.[1] This document provides an in-depth analysis of the underlying mechanisms and presents detailed, field-proven protocols for three common N-alkylation methodologies, designed for researchers, chemists, and drug development professionals.

Part 1: Mechanistic Rationale of Indole N-Alkylation

The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the relatively acidic N-H proton by a suitable base. This generates a resonance-stabilized indolide anion, which serves as a potent nucleophile. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2-type reaction to form the new N-C bond.

The acidity of the indole N-H proton (pKa ≈ 16-17 in DMSO) is a key determinant of the reaction conditions required.[2] For this compound, the strongly electron-withdrawing nitrile group at the C-2 position enhances the acidity of the N-H proton, making it more susceptible to deprotonation by a wider range of bases compared to unsubstituted indole.[1]

Figure 1: General mechanism of indole N-alkylation.

Part 2: Experimental Protocols

Three robust protocols are presented, each with distinct advantages depending on the desired scale, substrate scope, and available laboratory infrastructure.

Protocol 1: The Classical Approach using a Strong Base (Sodium Hydride)

This is the most conventional and often highest-yielding method, relying on the irreversible deprotonation of the indole with a strong base like sodium hydride (NaH).[2][3][4][5] The use of anhydrous conditions is paramount to prevent the quenching of the hydride base.

Causality and In-Depth Rationale:

  • Base Selection: Sodium hydride, a non-nucleophilic strong base, is ideal as it deprotonates the indole quantitatively, generating hydrogen gas and the sodium indolide salt. This drives the equilibrium completely towards the nucleophile, ensuring a rapid subsequent alkylation.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. They effectively solvate the resulting sodium indolide salt without having acidic protons that would consume the base or the nucleophile. DMF is often preferred for its higher boiling point and excellent solvating power.

  • Temperature Control: The initial deprotonation is performed at 0 °C because the reaction between NaH and the indole can be exothermic, and the evolution of H₂ gas needs to be controlled. Subsequent warming to room temperature provides sufficient energy for the SN2 reaction with the alkyl halide.

Experimental Workflow:

NaH_Workflow start Start: Dry Glassware under N2/Ar dissolve Dissolve Indole (1.0 eq) in Anhydrous DMF/THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nah Add NaH (1.1-1.2 eq) Portion-wise cool->add_nah stir_deprotonate Stir at 0 °C for 30-60 min (H2 evolution ceases) add_nah->stir_deprotonate add_alkyl_halide Add Alkyl Halide (1.0-1.2 eq) Dropwise at 0 °C stir_deprotonate->add_alkyl_halide warm_react Warm to RT, Stir 2-24 h (Monitor by TLC) add_alkyl_halide->warm_react quench Cool to 0 °C, Quench with sat. aq. NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with H2O & Brine, Dry (Na2SO4) extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify end Final Product purify->end

Figure 2: Workflow for classical N-alkylation using NaH.

Step-by-Step Methodology:

  • Preparation: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF (to a concentration of 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or slurry indicates complete deprotonation.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Phase-Transfer Catalysis (PTC)

This protocol offers a safer, milder, and more scalable alternative, avoiding pyrophoric bases and strictly anhydrous conditions.[6][7][8][9] The reaction occurs in a biphasic system, with a catalyst shuttling the reactive species between the aqueous and organic phases.

Causality and In-Depth Rationale:

  • Biphasic System: A concentrated aqueous base (e.g., 50% NaOH) serves as the proton sink, while the indole and alkylating agent reside in a water-immiscible organic solvent (e.g., toluene, dichloromethane). This separation enhances safety and simplifies work-up.

  • The Catalyst's Role: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), is crucial.[6] Its lipophilic cation (Bu₄N⁺) can pair with the hydroxide anion (OH⁻), transporting it into the organic phase to deprotonate the indole. Alternatively, it can pair with the newly formed indolide anion, increasing its solubility and reactivity in the organic phase where the alkylating agent is located.

  • Vigorous Stirring: High-speed mechanical or magnetic stirring is essential to maximize the interfacial surface area between the two phases, which directly correlates with the reaction rate.

Experimental Workflow:

PTC_Cycle The Phase-Transfer Catalysis Cycle cluster_0 Organic Phase cluster_1 Aqueous Phase Indole Indole-H R-X Indolide_Q Indolide⁻ Q⁺ Cation-Anion Pair Indolide_Q->Indole 2. Deprotonation Product Product (N-Alkyl Indole) Q⁺X⁻ Indolide_Q->Product 3. Alkylation with R-X QX Q⁺X⁻ Product->QX 4. Q⁺ returns to aqueous phase NaOH Na⁺ OH⁻ NaOH->Indolide_Q 1. Q⁺ carries OH⁻ in (or Indolide⁻ out) QX->NaOH Catalyst Regeneration

Figure 3: The catalytic cycle in Phase-Transfer Catalysis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a condenser and a powerful overhead or magnetic stirrer, add this compound (1.0 eq), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the biphasic mixture.

  • Reaction: Heat the mixture (typically 50-80 °C) with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: The Mitsunobu Reaction

This protocol is uniquely suited for the N-alkylation of indoles using primary or secondary alcohols as the alkylating agent, which are often more readily available or less volatile than their corresponding halides.[10][11][12] The reaction proceeds via a redox mechanism and is known for its mild conditions and stereochemical inversion at the alcohol's chiral center.

Causality and In-Depth Rationale:

  • Reagent System: The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Activation Mechanism: PPh₃ first attacks the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the alcohol, creating an alkoxide, and is subsequently protonated by the acidic indole N-H. The final key step is the intramolecular SN2 attack by the indolide anion on the now-activated alcohol (as an oxyphosphonium salt), displacing triphenylphosphine oxide (TPPO).

  • Solvent and Temperature: Anhydrous THF or dioxane are common solvents. The reaction is initiated at a low temperature (0 °C) due to the high reactivity of the reagents, then allowed to warm.

  • Purification Challenge: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (hydrazide), which can co-elute with the desired product, making purification by chromatography challenging.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise via a syringe to the stirred solution. An orange color and/or a white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-18 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification is often the most difficult step. One strategy is to triturate the crude residue with a solvent like diethyl ether to precipitate out some of the TPPO and hydrazide byproducts. The filtered solution is then concentrated and purified meticulously by flash column chromatography.

Part 3: Data Comparison and Characterization

Protocol Comparison Table
ParameterProtocol 1: Strong Base (NaH)Protocol 2: Phase-Transfer CatalysisProtocol 3: Mitsunobu Reaction
Alkylating Agent Alkyl Halides/SulfonatesAlkyl Halides/SulfonatesAlcohols
Primary Reagents Sodium Hydride (NaH)Aq. NaOH/KOH, Quaternary Ammonium SaltPPh₃, DEAD/DIAD
Solvent Anhydrous DMF, THFToluene, CH₂Cl₂, etc. / H₂OAnhydrous THF, Dioxane
Temperature 0 °C to Room Temp50 - 80 °C0 °C to Room Temp
Pros High yields, reliable, fast deprotonationSafer, scalable, no anhydrous conditionsUses alcohols, mild conditions, stereoinversion
Cons Hazardous (NaH), requires strict anhydrous conditionsRequires vigorous stirring, may be slowerStoichiometric byproducts, difficult purification
Spectroscopic Characterization of N-Alkylated Product

Successful N-alkylation of this compound can be unequivocally confirmed by standard spectroscopic techniques.

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the N-H proton, typically found downfield (δ > 8.5 ppm).[13] Concurrently, new signals characteristic of the introduced alkyl group will appear (e.g., for an N-benzyl group, a singlet for the CH₂ protons around δ 5.4-5.6 ppm and new aromatic signals).

  • ¹³C NMR: The carbon signals of the indole core will show slight shifts upon alkylation. New signals corresponding to the carbons of the alkyl group will be present.[13]

  • FT-IR: The sharp N-H stretching vibration, typically observed in the starting material around 3300-3400 cm⁻¹, will be absent in the spectrum of the N-alkylated product.[14]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the starting indole plus the mass of the added alkyl group.

References

Application Note & Protocol: Synthesis of 4-Cyanoindole via Palladium-Catalyzed Cyanation of 4-Bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-cyanoindole, a crucial building block in medicinal chemistry and a valuable fluorescent probe in chemical biology.[1][2] The document details a robust and reproducible palladium-catalyzed cyanation of 4-bromoindole. It offers in-depth explanations for experimental choices, a complete step-by-step protocol, and critical safety guidelines for handling cyanide-containing reagents. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this versatile heterocyclic compound.

Introduction: The Significance of 4-Cyanoindole

4-Cyanoindole has emerged as a molecule of significant interest due to its unique electronic and photophysical properties. Its incorporation into unnatural amino acids and nucleosides allows for site-specific fluorescent labeling and detailed analysis of biomolecular structure and dynamics.[1][2][3] The cyano group at the 4-position of the indole ring acts as a versatile synthetic handle for further functionalization and serves as a sensitive reporter of the local microenvironment.

Historically, the synthesis of 4-cyanoindole was first reported by Plieninger and Klinga in 1968.[1] Classical methods often involved multi-step sequences, such as the Sandmeyer reaction starting from 4-aminoindole.[1] While effective, these routes can be lengthy and may involve harsh reaction conditions. Modern synthetic chemistry has largely pivoted towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, improved functional group tolerance, and often higher yields.[4]

This application note focuses on a palladium-catalyzed approach, which has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.[5] Specifically, we will detail the cyanation of readily available 4-bromoindole using a palladium catalyst and a suitable cyanide source.

Reaction Principle and Mechanistic Overview

The conversion of an aryl halide, such as 4-bromoindole, to the corresponding nitrile via a palladium catalyst generally proceeds through a well-established catalytic cycle.[5][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (4-bromoindole) to form a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The Pd(II) intermediate reductively eliminates to form the desired C-CN bond in the product (4-cyanoindole) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst.[4][5] The choice of cyanide source and reaction conditions is therefore critical to maintain catalytic activity. Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over simpler alkali metal cyanides (NaCN, KCN) as they have lower free cyanide concentrations in solution, mitigating catalyst deactivation.[4][7]

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CN(L_n) Transmetalation (M-CN) Ar-Pd(II)-CN(L_n)->Pd(0)L_n Reductive Elimination (Ar-CN)

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of aryl halides and offers a reliable method for the synthesis of 4-cyanoindole.[8][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromoindole>98%Commercially Available
Zinc Cyanide (Zn(CN)₂)>98%Commercially AvailableHighly Toxic! Handle with extreme caution.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Commercially AvailableAir-sensitive, store under inert atmosphere.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Argon or Nitrogen GasHigh PurityFor inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon or nitrogen manifold)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

**3.3. Safety Precautions: **CRITICAL

Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [11] The reaction can release hydrogen cyanide (HCN) gas, which is extremely poisonous.[12]

  • ALWAYS conduct this experiment in a well-ventilated chemical fume hood.[13][14]

  • NEVER work alone when handling cyanides.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, double nitrile gloves, and safety goggles.[13][14] A face shield is recommended if there is a splash hazard.[13]

  • AVOID contact with acids. Acidification of cyanide waste will generate lethal HCN gas.[11][13]

  • All solid and liquid waste containing cyanide must be collected in a designated, labeled hazardous waste container.[13][14]

  • Decontaminate all glassware that has come into contact with cyanide by rinsing with a dilute bleach solution (pH > 10) inside the fume hood.[11]

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor by TLC D->E F 6. Cool and Dilute E->F G 7. Aqueous Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: Step-by-step experimental workflow for the synthesis of 4-cyanoindole.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromoindole (1.0 mmol, 196 mg), zinc cyanide (0.6 mmol, 70 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup - Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Aqueous Wash: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). This step is crucial for removing the DMF solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-cyanoindole.

Results and Discussion

Expected Yield: 80-95% (based on literature for similar substrates).[10]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting:

  • Low Yield:

    • Cause: Inefficient catalyst activity or presence of moisture/oxygen.

    • Solution: Ensure the use of anhydrous solvent and a properly inert atmosphere. The palladium catalyst should be of good quality.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Prolong the reaction time and continue monitoring by TLC. If necessary, a slight increase in temperature (e.g., to 110-120 °C) may be beneficial.[15]

  • Formation of Side Products:

    • Cause: Decomposition of starting material or product at high temperatures.

    • Solution: Consider lowering the reaction temperature and extending the reaction time.

Alternative Cyanation Method: Copper-Catalyzed Cyanation

The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classical method for the cyanation of aryl halides.[7][16] While it often requires higher temperatures (150-200 °C) and stoichiometric amounts of the copper reagent, modern modifications using catalytic copper and various ligands have made this a more viable and milder alternative.[17][18]

A notable development is the copper-catalyzed domino halide exchange-cyanation, which allows for the efficient conversion of aryl bromides using catalytic CuI, an iodide source (like KI), a diamine ligand, and NaCN in a non-polar solvent like toluene.[17][18] This approach avoids the use of highly polar, high-boiling point solvents, which can simplify product isolation.[18]

Conclusion

The palladium-catalyzed cyanation of 4-bromoindole presented in this guide is a robust and efficient method for accessing the valuable synthetic intermediate, 4-cyanoindole. By carefully following the detailed protocol and adhering strictly to the safety precautions, researchers can reliably synthesize this compound in high yield. The provided mechanistic insights and troubleshooting tips should empower scientists to optimize the reaction for their specific needs and contribute to further advancements in the fields of medicinal chemistry and chemical biology.

References

Application Notes: 4-Bromo-1H-indole-2-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Advanced Functional Materials

4-Bromo-1H-indole-2-carbonitrile (CAS No. 955978-74-2) is a strategically functionalized heterocyclic compound poised to serve as a pivotal building block in the synthesis of advanced organic materials. While its direct applications are an emerging area of research, its unique molecular architecture—combining an electron-rich indole core, an electron-withdrawing nitrile group at the 2-position, and a synthetically versatile bromine atom at the 4-position—offers a powerful platform for developing materials with tailored optoelectronic properties.

The indole moiety is a well-established chromophore and a core component in many organic semiconductors due to its planar structure and excellent hole-transporting capabilities. The introduction of a cyano (-CN) group allows for the fine-tuning of the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] Crucially, the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions.[2] This enables the straightforward synthesis of extended π-conjugated systems by coupling the indole scaffold with other aromatic or vinylic moieties, leading to materials with enhanced fluorescence, superior charge carrier mobility, and other desirable physical properties.

This guide provides an in-depth exploration of the potential of this compound, presenting detailed protocols for its synthesis and subsequent derivatization into high-performance materials for applications in fluorescent probes and organic electronics.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueReference
CAS Number 955978-74-2[3]
Molecular Formula C₉H₅BrN₂[3]
Molecular Weight 221.06 g/mol [3]
Appearance Solid (predicted)-
Boiling Point 405.9 °C at 760 mmHg (predicted)-
Key Features Electron-rich indole core, electron-withdrawing nitrile group, reactive bromine site for cross-coupling.-

PART 1: SYNTHESIS OF THE CORE SCAFFOLD

The synthesis of this compound can be approached through a multi-step sequence, leveraging established indole synthesis and functionalization methodologies. A plausible and efficient route involves the bromination of an indole precursor followed by the introduction of the nitrile group.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from 1H-indole-2-carboxylic acid. The first step is the bromination at the 4-position, followed by conversion of the carboxylic acid to the nitrile.

Step A: Synthesis of 4-Bromo-1H-indole-2-carboxylic acid

This step can be achieved by direct bromination of 1H-indole-2-carboxylic acid.

  • Materials: 1H-indole-2-carboxylic acid, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-1H-indole-2-carboxylic acid.

Step B: Conversion to this compound

The carboxylic acid is converted to the primary amide, which is then dehydrated to the nitrile.

  • Materials: 4-Bromo-1H-indole-2-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH), Phosphorus oxychloride (POCl₃), Pyridine, Necessary glassware for reflux and extraction.

  • Procedure:

    • Amide Formation: Suspend 4-Bromo-1H-indole-2-carboxylic acid (1 equivalent) in DCM. Add thionyl chloride (2 equivalents) dropwise at 0 °C. Reflux the mixture for 2 hours. Cool to room temperature and remove the solvent under reduced pressure. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir for 1 hour. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-Bromo-1H-indole-2-carboxamide.

    • Dehydration to Nitrile: Dissolve the 4-Bromo-1H-indole-2-carboxamide (1 equivalent) in dry pyridine. Cool to 0 °C and add phosphorus oxychloride (1.5 equivalents) dropwise.[4] Heat the mixture at 80 °C for 2 hours.[4]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis_Workflow cluster_stepA Step A: Bromination cluster_stepB Step B: Nitrile Formation Indole2COOH 1H-Indole-2-carboxylic acid NBS NBS, MeCN, 0°C Indole2COOH->NBS BromoIndoleCOOH 4-Bromo-1H-indole-2-carboxylic acid NBS->BromoIndoleCOOH Bromination Amide 4-Bromo-1H-indole-2-carboxamide BromoIndoleCOOH->Amide 1. SOCl₂ 2. NH₄OH Nitrile This compound Amide->Nitrile POCl₃, Pyridine

Caption: Synthetic pathway for this compound.

PART 2: APPLICATION IN ADVANCED MATERIAL SYNTHESIS

The true potential of this compound lies in its use as a precursor for larger, π-conjugated systems via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose, allowing for the formation of C-C bonds with a wide range of aryl and vinyl boronic acids.[5]

Application Focus: Synthesis of a Novel Fluorophore

To illustrate this potential, we present a protocol for the synthesis of a novel pyrene-indole conjugate. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield, making it an excellent building block for fluorescent materials.[6] The resulting conjugate is expected to exhibit interesting photophysical properties, potentially useful for fluorescent probes or as an emissive material in OLEDs.

Protocol 2: Suzuki-Miyaura Coupling for 4-(Pyren-1-yl)-1H-indole-2-carbonitrile

This protocol details the palladium-catalyzed coupling of this compound with pyrene-1-boronic acid.

  • Causality Behind Experimental Choices:

    • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

    • Base: A base, like potassium carbonate (K₂CO₃), is essential to activate the boronic acid for the transmetalation step.[5]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[7][8]

    • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Materials:

    • This compound (1 equivalent)

    • Pyrene-1-boronic acid (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

  • Self-Validating Protocol:

    • Setup: To a Schlenk flask, add this compound (1 eq.), pyrene-1-boronic acid (1.2 eq.), K₂CO₃ (3 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 2:1 ratio by volume) via syringe.

    • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

    • Washing: Wash the combined organic layers with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification (Validation Step): Purify the crude product by column chromatography on silica gel. The purity of the final product, 4-(Pyren-1-yl)-1H-indole-2-carbonitrile, should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling BromoIndole 4-Bromo-1H-indole- 2-carbonitrile Catalyst Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100°C BromoIndole->Catalyst PyreneBoronic Pyrene-1-boronic acid PyreneBoronic->Catalyst Product 4-(Pyren-1-yl)-1H-indole- 2-carbonitrile Catalyst->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura synthesis of a pyrene-indole fluorophore.

PART 3: POTENTIAL APPLICATIONS & PERFORMANCE DATA

Derivatives synthesized from this compound are expected to be high-performance materials in organic electronics and sensing.

Application 1: Fluorescent Materials and Probes

The conjugation of the indole-2-carbonitrile scaffold with fluorophores like pyrene can lead to materials with unique photophysical properties. The electron donor-acceptor (D-A) character that can be engineered into these molecules often results in large Stokes shifts and sensitivity to the local environment (solvatochromism), making them excellent candidates for fluorescent probes.[9]

Table 1: Expected Photophysical Properties of Indole-Pyrene Conjugates

PropertyPyrene (Reference)Expected for 4-(Pyren-1-yl)-1H-indole-2-carbonitrileRationale / Reference
Absorption Max (λ_abs) ~345 nm350 - 400 nmExtended π-conjugation leads to a bathochromic (red) shift.[9]
Emission Max (λ_em) ~395 nm420 - 480 nmIntramolecular charge transfer (ICT) character can lead to a significant red shift.[10]
Fluorescence Quantum Yield (Φ_F) ~0.65 in cyclohexane0.50 - 0.90Pyrene derivatives often retain high quantum yields.[2]
Stokes Shift ~50 nm> 70 nmD-A structures often exhibit large Stokes shifts.[9]
Application 2: Organic Field-Effect Transistors (OFETs) and OLEDs

The indole core is known for its hole-transporting properties. Triindole derivatives, for example, have shown high charge carrier mobilities.[8] By using this compound to build larger, planar, and well-ordered molecular structures, it is possible to create novel organic semiconductors for OFETs or hole-transport layers (HTLs) in OLEDs.[11] The nitrile group helps to lower the LUMO, which can improve electron injection or tune the material's properties for specific device architectures.[1]

Table 2: Representative Charge Transport & OLED Performance Data for Indole-Based Materials

ParameterMaterial TypeTypical Value RangeReference
Hole Mobility (μ_h) Indoloindole-based HTM10⁻⁴ - 2.5 cm²/V·s[12]
Hole Mobility (μ_h) Pyrene-thiophene Liquid Crystal10⁻⁴ - 10⁻³ cm²/V·s[13]
HOMO Level Indole-based HTMs-5.1 to -5.4 eV[14]
Triplet Energy (E_T) Indole-based Hosts2.7 - 3.1 eV[15]
OLED EQE (Green PhOLED) Indole-based HTL10 - 19%[16][17]
OLED Luminance Indole-based HTL> 10,000 cd/m²[18]
Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes the general steps for fabricating a simple multilayer OLED using a derivative of this compound as the Hole Transport Layer (HTL). This is typically performed via thermal evaporation in a high-vacuum environment.

  • Materials:

    • ITO-coated glass substrate

    • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS or m-MTDATA)

    • Hole Transport Layer (HTL) material (e.g., 4-(Pyren-1-yl)-1H-indole-2-carbonitrile derivative)

    • Emissive Layer (EML) material (e.g., Alq₃)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

    • Cathode material (e.g., Aluminum)

  • Procedure:

    • Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone to improve the work function.[1]

    • HIL Deposition: If using a spin-coatable material like PEDOT:PSS, spin-coat a thin layer (~30-40 nm) onto the ITO and anneal. If using an evaporable material, deposit it via thermal evaporation.

    • HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit the indole-based HTL (~40-60 nm) by thermal evaporation.

    • EML Deposition: Sequentially deposit the emissive layer (~20-30 nm).

    • ETL Deposition: Deposit the electron transport layer (~30-50 nm).

    • EIL and Cathode Deposition: Deposit a thin electron injection layer (~1 nm of LiF) followed by the metal cathode (~100 nm of Al) without breaking vacuum.

    • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

    • Characterization: Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).[19]

OLED_Structure cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (e.g., TPBi) ETL->EIL EML Emissive Layer (e.g., Alq₃) EML->ETL HTL HTL (Indole Derivative) HTL->EML HIL HIL (e.g., PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode lumo LUMO homo HOMO Anode_E Anode HIL_E HIL Anode_E->HIL_E Hole Injection HTL_E HTL HIL_E->HTL_E EML_E EML HTL_E->EML_E ETL_E ETL EML_E->ETL_E Recombination (Light Emission) EIL_E EIL ETL_E->EIL_E Cathode_E Cathode EIL_E->Cathode_E Electron Injection

Caption: Schematic of an OLED device structure and energy level alignment.

Conclusion

This compound represents a highly promising and versatile platform for the development of next-generation organic materials. Its strategically placed functional groups enable facile synthetic modification via powerful cross-coupling chemistry, opening avenues to a vast chemical space of novel fluorophores, organic semiconductors, and hole-transporting materials. The protocols and data presented herein provide a foundational guide for researchers to explore and unlock the full potential of this valuable building block in the fields of materials science and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1H-indole-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The following troubleshooting guide and frequently asked questions are based on established synthetic routes and provide in-depth, experience-driven insights.

Troubleshooting & Optimization

This section addresses specific issues that may arise during the synthesis of this compound. A common and effective route involves a one-pot synthesis from 4-bromo-1H-indole.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. The most critical parameters to control are reagent quality, reaction temperature, and atmospheric conditions.

  • Reagent Purity and Stoichiometry: The purity of the starting material, 4-bromo-1H-indole, is crucial. Impurities can interfere with the reaction. Additionally, the stoichiometry of the reagents, particularly the activating agent (e.g., oxalyl chloride or trifluoroacetic anhydride) and the cyanating agent (e.g., trimethylsilyl cyanide), must be precise. An excess or deficit of any reagent can lead to the formation of side products or incomplete conversion.

  • Temperature Control: The reaction is often temperature-sensitive. For instance, the initial activation of the indole is typically performed at low temperatures (e.g., 0 °C or below) to prevent polymerization and the formation of undesired side products. Allowing the reaction to warm prematurely can significantly reduce the yield.

  • Atmospheric Moisture: Indole derivatives and many of the reagents used in this synthesis are sensitive to moisture. It is imperative to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Moisture can quench reactive intermediates and lead to the formation of byproducts.

  • Purification Losses: Significant loss of product can occur during workup and purification. This compound can be sensitive to acidic or basic conditions during extraction. Furthermore, improper selection of the stationary and mobile phases in chromatography can result in poor separation and product loss.

Q2: I'm observing significant amounts of unreacted 4-bromo-1H-indole in my crude product. How can I improve the conversion rate?

Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side product formation.

  • Efficient Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of the reagents. Inadequate mixing can lead to localized concentration gradients and incomplete reaction.

  • Order of Reagent Addition: The sequence of reagent addition is critical. Typically, the indole is first activated before the introduction of the cyanating agent. Adding the reagents in the wrong order can lead to undesired reactions and low conversion of the starting material.

Q3: My final product is contaminated with a persistent impurity. What is its likely identity and how can I prevent its formation?

The formation of impurities is a major challenge in indole chemistry. The identity of the impurity will depend on the specific reaction conditions.

  • Dimerization/Polymerization Products: Indoles are susceptible to acid-catalyzed dimerization and polymerization. This is particularly problematic if strong acids are used or if the reaction temperature is not adequately controlled. Using a milder activating agent or ensuring the reaction is run at a sufficiently low temperature can minimize the formation of these byproducts.

  • Over-bromination: If the synthesis involves a bromination step, there is a risk of forming di- or tri-brominated indoles. Careful control of the stoichiometry of the brominating agent and the reaction temperature is essential to achieve mono-bromination at the desired C4 position.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially during aqueous workup under acidic or basic conditions. It is advisable to perform the workup under neutral or near-neutral pH conditions and to minimize the exposure of the product to harsh conditions.

Frequently Asked Questions (FAQs)

Q: What is a reliable and high-yielding synthetic route for this compound?

A: A widely used and effective method is the one-pot synthesis starting from 4-bromo-1H-indole. This typically involves the activation of the indole at the C3 position with an electrophilic activating agent like trifluoroacetic anhydride (TFAA) or oxalyl chloride, followed by the introduction of a cyanide source, such as trimethylsilyl cyanide (TMSCN), which attacks the C2 position. This approach is often favored for its operational simplicity and good yields.

Q: What are the key safety precautions I should take during this synthesis?

A: The synthesis of this compound involves the use of hazardous materials.

  • Cyanide Sources: Trimethylsilyl cyanide (TMSCN) is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with moisture or acids. All manipulations involving TMSCN must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A quench solution (e.g., bleach) should be readily available.

  • Corrosive Reagents: Activating agents like oxalyl chloride and trifluoroacetic anhydride are corrosive and moisture-sensitive. They should be handled with care in a fume hood.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are flammable and should be handled away from ignition sources.

Q: How can I effectively purify the final product?

A: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. It is important to carefully monitor the fractions by TLC to avoid mixing the product with closely eluting impurities. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.

Experimental Protocol: One-Pot Synthesis from 4-Bromo-1H-indole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-bromo-1H-indole

  • Trifluoroacetic anhydride (TFAA)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low YieldImpure starting materialRecrystallize or purify the 4-bromo-1H-indole before use.
Reaction temperature too highMaintain strict temperature control, especially during reagent addition.
Presence of moistureUse anhydrous solvents and conduct the reaction under an inert atmosphere.
Incomplete ConversionInsufficient reaction timeMonitor the reaction by TLC/LC-MS and allow it to run to completion.
Poor mixingEnsure efficient stirring throughout the reaction.
Product ImpurityDimerization/PolymerizationUse milder activating agents or lower the reaction temperature.
Hydrolysis of nitrilePerform aqueous workup under neutral pH conditions.

Visualizations

Troubleshooting_Workflow start_node Low Yield of this compound problem_node_1 High Starting Material in Crude start_node->problem_node_1 Investigate problem_node_2 Multiple Impurity Spots on TLC start_node->problem_node_2 Investigate problem_node_3 Low Isolated Yield After Purification start_node->problem_node_3 Investigate problem_node problem_node cause_node cause_node solution_node solution_node cause_node_1_1 Incomplete Reaction problem_node_1->cause_node_1_1 Possible Cause cause_node_2_1 Dimerization/Polymerization problem_node_2->cause_node_2_1 Possible Cause cause_node_2_2 Hydrolysis problem_node_2->cause_node_2_2 Possible Cause cause_node_3_1 Product Loss During Workup problem_node_3->cause_node_3_1 Possible Cause solution_node_1_1_1 Increase Reaction Time / Optimize Temperature cause_node_1_1->solution_node_1_1_1 Solution solution_node_1_1_2 Ensure Efficient Mixing cause_node_1_1->solution_node_1_1_2 Solution solution_node_2_1_1 Lower Reaction Temperature cause_node_2_1->solution_node_2_1_1 Solution solution_node_2_2_1 Neutral pH Workup cause_node_2_2->solution_node_2_2_1 Solution solution_node_3_1_1 Optimize Extraction & Chromatography cause_node_3_1->solution_node_3_1_1 Solution

Technical Support Center: Purification of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of crude 4-Bromo-1H-indole-2-carbonitrile. The methodologies described are grounded in established chemical principles to ensure you can confidently move from a crude reaction mixture to a highly pure, analysis-ready compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky oil instead of the expected solid. What should I do first?

A1: An oily or tar-like consistency is common and usually indicates the presence of significant impurities, residual solvent, or byproducts.

  • Causality: Indole syntheses can generate polymeric or highly colored byproducts, especially if the reaction overheated or was run for too long.[1] Residual high-boiling solvents like DMF or DMA can also result in an oily product.

  • Immediate Action: Before attempting complex purification, try co-evaporation. Dissolve the crude oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), add silica gel to create a dry, free-flowing powder, and remove the solvent under reduced pressure (rotary evaporator). This prepares the sample for dry-loading onto a chromatography column and removes some volatile impurities. If you suspect residual solvent, performing an aqueous workup followed by extraction with a solvent like EtOAc can help remove water-soluble impurities.[2]

Q2: My initial TLC plate of the crude mixture shows multiple spots. What are these likely to be and how do I choose a purification strategy?

A2: Multiple spots indicate a mixture of compounds. These commonly include your desired product, unreacted starting materials, isomers, and reaction byproducts.[3]

  • Likely Impurities:

    • Starting Materials: Depending on the synthesis route, these can be polar (e.g., substituted hydrazines) or non-polar.[3]

    • Isomeric Byproducts: Fischer indole synthesis, a common route, can produce regioisomers if an unsymmetrical ketone is used.[1] These often have very similar Rf values to the desired product.

    • Decomposition Products: Indoles can be sensitive to strong acids and prolonged heat, leading to degradation.[1]

  • Strategy Selection:

    • Column Chromatography: This is the most robust and common method for separating mixtures with multiple components of varying polarities.[3] It is the recommended first choice when your TLC shows several distinct spots.

    • Recrystallization: This technique is highly effective for removing minor impurities but is only suitable if your crude product is a solid and is already of relatively high purity (>85-90%).[3][4] If the TLC shows one major spot with a few faint minor spots, recrystallization is an excellent option.

Q3: I'm performing column chromatography, but my product is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking is a classic sign of compound-stationary phase incompatibility, often due to the acidic nature of standard silica gel.

  • Causality: The indole N-H proton is weakly acidic, but the indole ring itself is electron-rich and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[3] This can lead to irreversible adsorption, tailing, and even on-column decomposition.

  • Solution: Deactivate the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.

    • Add Triethylamine (TEA): Add ~1% triethylamine to your hexane/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your indole product to elute cleanly and without streaking.[3]

    • Switch to Alumina: If TEA is not effective or is incompatible with your molecule, consider using a different stationary phase like alumina (basic or neutral), which is less acidic than silica.[1]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system (eluent) should move your desired compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate. This provides the best separation from impurities.

  • General Eluent Choice: For indole compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) is a standard starting point.[2]

  • Systematic Approach:

    • Spot your crude mixture on a TLC plate.

    • Run the plate in a test solvent system, for example, 10% EtOAc in Hexanes (9:1 Hexanes:EtOAc).

    • Visualize the plate (e.g., under UV light).

    • If the product spot has a very high Rf (>0.5), decrease the polarity (e.g., switch to 5% EtOAc). If the spot has a very low Rf (<0.1), increase the polarity (e.g., switch to 20% EtOAc).

    • Continue adjusting the ratio until you achieve the target Rf of 0.25-0.35.

Q5: I tried recrystallization, but my yield is very low. What went wrong?

A5: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality & Troubleshooting:

    • Using Too Much Solvent: The most frequent error is adding too much hot solvent. The goal is to create a saturated solution at high temperature.[5] Only add enough hot solvent to just dissolve the solid.

    • Cooling Too Quickly: Rapid cooling (e.g., immediately placing the flask in an ice bath) leads to the formation of very small crystals or precipitation, which can trap impurities.[5] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[5]

    • Improper Solvent Choice: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[3] You may need to test several solvents (e.g., ethanol, methanol/water, EtOAc/hexanes) on a small scale to find the optimal one.[6]

    • Product is Soluble in the Wash Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Guide Summary

Problem Probable Cause(s) Recommended Solution(s)
Crude is a dark oil/tar Residual high-boiling solvent (e.g., DMF); Polymeric byproducts.Perform an aqueous workup and extraction; Co-evaporate with silica gel to prepare for dry-loading onto a column.
Multiple spots on TLC Unreacted starting materials; Isomeric byproducts; Decomposition.Purification by flash column chromatography is required.[3]
Streaking on TLC/Column Strong interaction with acidic silica gel; On-column decomposition.Add 1% triethylamine to the eluent; Switch to neutral or basic alumina as the stationary phase.[1][3]
Product won't crystallize Solution is not saturated (too much solvent); Presence of "oily" impurities inhibiting crystallization.Boil off some solvent to concentrate the solution; Attempt to purify by column chromatography first, then recrystallize the cleaner material.
Low recovery after purification Column: Irreversible adsorption. Recrystallization: Using too much solvent; Cooling too fast; Product loss during washing.Column: Deactivate silica with TEA. Recrystallization: Use minimum hot solvent; Allow slow cooling before ice bath; Wash with ice-cold solvent.[3][5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the most generally applicable method for purifying crude this compound when multiple impurities are present.

1. Preparation of the Column: a. Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). b. Add silica gel (approx. 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase determined from your TLC analysis (e.g., Hexane/EtOAc 95:5). b. Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. c. Gradually increase the polarity of the eluent (gradient elution, e.g., move from 5% to 10% to 20% EtOAc) to elute your product and any more polar impurities. d. Combine the fractions that contain your pure product (as determined by TLC).

4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This protocol is ideal if your crude this compound is a solid with >85-90% purity.

1. Solvent Selection: a. Place a small amount of your crude solid into several test tubes. b. Add a small amount of a different potential solvent to each tube (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like methanol/water or EtOAc/hexanes).[3][6] c. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling.[5] c. Continue adding the minimum amount of hot solvent required to fully dissolve the solid. If the solution is highly colored, this is the point to add a small amount of activated charcoal and hot filter the solution.

3. Crystallization: a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[5] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[5]

4. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely, preferably under vacuum.

Visual Workflows

Purification_Decision_Tree Start Crude Product (this compound) TLC Analyze by TLC Start->TLC Purity_Check Assess Purity TLC->Purity_Check High_Purity High Purity (>90%, one major spot) Purity_Check->High_Purity  High Low_Purity Low Purity (Multiple spots, oily) Purity_Check->Low_Purity  Low Recrystallize Purify by Recrystallization High_Purity->Recrystallize Column Purify by Column Chromatography Low_Purity->Column Final Pure Product Recrystallize->Final Column->Final Chromatography_Troubleshooting Start Run analytical TLC (e.g., Hexane/EtOAc) Check_Streaking Is the product spot streaking? Start->Check_Streaking Good_Rf Rf is clean and between 0.25-0.35 Check_Streaking->Good_Rf No Add_TEA Add 1% Triethylamine (TEA) to the eluent Check_Streaking->Add_TEA Yes Proceed Proceed with Column Chromatography Good_Rf->Proceed Re_Run_TLC Re-run TLC with TEA Add_TEA->Re_Run_TLC Check_Again Is streaking resolved? Re_Run_TLC->Check_Again Check_Again->Proceed Yes Switch_Stationary Consider switching to Alumina stationary phase Check_Again->Switch_Stationary No

References

Technical Support Center: Synthesis of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. This document provides in-depth, experience-driven insights into potential synthetic routes and the causal mechanisms behind common impurities.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of specific side products that can complicate purification and reduce yields. This guide is structured around the most common synthetic strategies, offering a question-and-answer format to directly address issues you may encounter in the laboratory.

Section 1: Synthesis via Functionalization of 4-Bromoindole

A common and logical approach is to start with the commercially available 4-bromoindole and introduce the 2-carbonitrile group. This is typically a two-step process involving formylation at the C2 position, followed by conversion to the nitrile.

FAQ: Route 1 - Vilsmeier-Haack Formylation & Nitrile Conversion

Q1: I performed a Vilsmeier-Haack reaction on 4-bromoindole, but my yield of the desired 4-bromo-1H-indole-2-carbaldehyde is low, and I see several other spots on my TLC plate. What are the likely side products?

A1: The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from POCl₃ and DMF), is an electrophilic substitution.[1][2] While it is generally regioselective for the C3 position on unsubstituted indoles, the C2 position can be targeted under certain conditions, especially with N-protected indoles. However, several side reactions can occur:

  • C3 Formylation: The primary constitutional isomer impurity is often the 4-bromo-1H-indole-3-carbaldehyde . The indole nucleus is highly activated, and despite directing factors, competitive formylation at the more electronically favored C3 position can occur.

  • Indole Dimerization/Polymerization: Indoles are susceptible to dimerization and polymerization under acidic conditions.[3][4] The Vilsmeier-Haack reaction conditions are acidic, which can lead to the formation of colored, higher molecular weight oligomers, appearing as baseline material or distinct spots on TLC.[5]

  • N-Formylation: While less common for the indole NH, some N-formylation of the starting material or product may occur.

Troubleshooting Table: Vilsmeier-Haack Formylation

IssuePotential CauseRecommended Action
Low Yield, Multiple Products Reaction temperature too high, promoting side reactions.Perform the reaction at a lower temperature (e.g., 0-10 °C) and monitor carefully by TLC.
Significant C3 Isomer Kinetic vs. thermodynamic control issues.Experiment with different Vilsmeier reagents or consider N-protection (e.g., with a tosyl or BOC group) to sterically hinder the C3 position and favor C2 formylation.
Dark, Tarry Residue Acid-catalyzed polymerization of the indole.Use a shorter reaction time, ensure efficient stirring, and consider a milder Lewis acid if applicable. Maintain anhydrous conditions.

Q2: My conversion of 4-bromo-1H-indole-2-carbaldehyde to the nitrile is incomplete or yields impurities. What are the common pitfalls?

A2: The conversion of an aldehyde to a nitrile typically proceeds via an aldoxime intermediate, which is then dehydrated.[6]

  • Unreacted Aldehyde: The most common impurity is the starting material, 4-bromo-1H-indole-2-carbaldehyde . This can result from incomplete oxime formation or incomplete dehydration.

  • Aldoxime Intermediate: The 4-bromo-1H-indole-2-carbaldehyde oxime may be isolated if the dehydration step is inefficient.

  • Hydrolysis of Nitrile: During aqueous workup, particularly under acidic or basic conditions, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid .

Troubleshooting Protocol: Aldehyde to Nitrile Conversion

  • Ensure Complete Oxime Formation: React the aldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., pyridine or ethanol with a base) and monitor by TLC until the aldehyde is consumed.

  • Optimize Dehydration: Use a reliable dehydrating agent such as acetic anhydride, thionyl chloride, or a modern reagent like copper(II) sulfate. Ensure anhydrous conditions for this step.

  • Neutral Workup: During workup, use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution) to quench the acid and avoid prolonged exposure to harsh pH that could hydrolyze the nitrile product.

Section 2: Synthesis via Bromination of Indole-2-carbonitrile

This route involves the electrophilic bromination of indole-2-carbonitrile. The success of this strategy hinges on controlling the regioselectivity of the bromination.

FAQ: Route 2 - Direct Bromination

Q1: I am trying to brominate indole-2-carbonitrile to get the 4-bromo derivative, but I am getting a mixture of products. Where else can the bromine add?

A1: The C2-carbonitrile group is electron-withdrawing, which deactivates the pyrrole ring of the indole towards electrophilic attack. This fundamentally changes the regioselectivity compared to unsubstituted indole, which brominates preferentially at C3.[7]

  • Bromination on the Benzene Ring: With the pyrrole ring deactivated, electrophilic bromination will preferentially occur on the electron-rich benzene ring. The most likely positions for substitution are C5 and C7 , and to a lesser extent C6 , leading to a mixture of regioisomers. The desired This compound may be a minor product.

  • Over-bromination: A very common side product is dibromo- or even tribromo-indole-2-carbonitrile . Using more than one equivalent of the brominating agent (e.g., NBS) will almost certainly lead to multiple brominations on the benzene ring.[8]

  • Oxidation Products: Some brominating agents can also act as oxidants, potentially leading to the formation of oxindole-type byproducts, especially if water is present.

Troubleshooting Table: Direct Bromination

IssuePotential CauseRecommended Action
Mixture of Regioisomers Poor regiocontrol of electrophilic substitution.This route is inherently challenging for obtaining the pure 4-bromo isomer. Consider using a directing group strategy or explore an alternative synthetic route.
Over-bromination Products Excess brominating agent or reaction time too long.Use exactly one equivalent of the brominating agent (e.g., NBS) at low temperature and monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.
Formation of Oxidized Byproducts Presence of water; non-selective brominating agent.Ensure strictly anhydrous conditions. Use a milder brominating agent if possible.

Section 3: Synthesis via Cyclization (Fischer Indole Synthesis)

The Fischer indole synthesis is a powerful method for creating the indole core from a phenylhydrazine and a ketone or aldehyde.[8][9]

FAQ: Route 3 - Fischer Indole Synthesis

Q1: I am attempting a Fischer indole synthesis with 4-bromophenylhydrazine and a precursor for the 2-carbonitrile group. My reaction is messy. What are the expected side products?

A1: The Fischer indole synthesis involves heating under strong acidic conditions, which can generate several side products.[9][10]

  • Regioisomeric Indoles: If your carbonyl partner is an unsymmetrical ketone, you can form two different enamine intermediates, leading to a mixture of regioisomeric indoles. For example, reacting 4-bromophenylhydrazine with a compound like 2-oxopropanenitrile could theoretically lead to the desired 2-carbonitrile but also a 3-methylindole derivative if the wrong enamine reacts.

  • Incomplete Cyclization/Rearrangement Products: The key step is a[5][5]-sigmatropic rearrangement. If this step fails or is interrupted, you may isolate uncyclized hydrazone or diimine intermediates.

  • "Abnormal" Fischer Indole Products: In some cases, rearrangements can occur, leading to products like 2-aminoindoles.

  • Dehalogenation: Under certain conditions, particularly with palladium catalysts sometimes used in modern variants, loss of the bromine substituent to yield indole-2-carbonitrile can occur.

  • Tar Formation: The harsh acidic and high-temperature conditions can lead to decomposition and polymerization of starting materials and products.[3][5]

Workflow: Fischer Indole Synthesis

Caption: Workflow of the Fischer Indole Synthesis and potential side product formation points.

Section 4: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aryl amine, via a diazonium salt, into an aryl halide or nitrile.[11][12] This could be applied by introducing either the bromo group or the nitrile group.

FAQ: Route 4 - Sandmeyer Reaction

Q1: I am considering a Sandmeyer reaction starting from 2-amino-4-bromoindole to introduce the nitrile group. What are the typical side products for this reaction?

A1: The Sandmeyer reaction proceeds through a radical mechanism, which is the source of its most common side products.[11][13]

  • Hydro-dediazoniation (Protodediazoniation): The diazonium group is replaced by a hydrogen atom, leading to the formation of 4-bromoindole . This is a very common byproduct in Sandmeyer reactions.

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to produce 4-bromo-1H-indol-2-ol . This is especially prevalent if the reaction is run at higher temperatures.

  • Biaryl Formation: Two aryl radicals can couple to form a biaryl byproduct. In this case, it would lead to a bis(4-bromoindolyl) species. This is a characteristic impurity of the Sandmeyer reaction.[12]

  • Azo Coupling: The diazonium salt is an electrophile and can react with an unreacted starting amine or another electron-rich species to form colored azo compounds.

Mechanism: Sandmeyer Side Product Formation

sandmeyer_side_products cluster_products Reaction Pathways Start 4-Bromo-2-diazonium-indole Radical 4-Bromo-2-indolyl Radical (+ N2) Start->Radical Cu(I) -> Cu(II) (Single Electron Transfer) Side2 Side Product: 4-Bromo-1H-indol-2-ol (Phenol formation) Start->Side2 + H2O Desired Desired Product: This compound Radical->Desired + [Cu(II)CN] Side1 Side Product: 4-Bromoindole (Hydro-dediazoniation) Radical->Side1 + H• source Side3 Side Product: Biaryl Dimer Radical->Side3 + Aryl Radical

Caption: Key side product pathways from the aryl radical intermediate in a Sandmeyer reaction.

Troubleshooting Table: Sandmeyer Reaction

IssuePotential CauseRecommended Action
Significant 4-Bromoindole formation Presence of reducing agents or hydrogen atom donors.Ensure the reaction is performed under controlled conditions. Use freshly prepared reagents.
Phenol byproduct Reaction temperature too high; excess water.Maintain low temperatures (0-5 °C) during diazotization and the Sandmeyer reaction. Use anhydrous solvents where possible.
Biaryl or Azo impurities Inefficient trapping of the aryl radical by the cyanide.Ensure a stoichiometric or slight excess of the CuCN reagent. Add the diazonium salt solution slowly to the copper cyanide solution to maintain a low concentration of the diazonium salt.

Section 5: Purification Strategies

Q: I have a mixture of my desired this compound and several side products. What is the best way to purify it?

A: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective at separating regioisomers and byproducts of different polarity.[14]

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: If you have acidic (e.g., carboxylic acid from nitrile hydrolysis) or basic impurities, a liquid-liquid extraction with a dilute aqueous base or acid can remove them before chromatography.

Always characterize your purified product thoroughly using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

Technical Support Center: Cyanation of 4-Bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 4-bromoindole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common failure points, and provide validated strategies to ensure the successful synthesis of 4-cyanoindole.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyanation of 4-bromoindole is not working. What are the most common reasons for failure?

Failure in palladium-catalyzed cyanation reactions, particularly with electron-rich heteroaromatics like indole, often stems from a few critical factors:

  • Catalyst Poisoning by Cyanide: Cyanide is a potent ligand for palladium and can readily displace your phosphine ligand, forming inactive palladium-cyanide complexes and halting the catalytic cycle.[1][2][3] This is arguably the most frequent cause of low to no conversion.

  • Poor Solubility of Cyanide Source: The reaction's success is paradoxically linked to the low solubility of the cyanide salt (like KCN or NaCN) in organic solvents.[2] If the cyanide concentration is too high, it accelerates catalyst poisoning.

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If your palladium precursor (e.g., Pd(OAc)₂) does not efficiently reduce to Pd(0) or if the Pd(0) species is unstable and aggregates, the reaction will fail.[4]

  • Inappropriate Ligand Choice: The ligand is not just a spectator. It must be sterically bulky enough to prevent displacement by cyanide but also electron-rich enough to promote the key steps of oxidative addition and reductive elimination.[1][5]

  • Degradation of the Indole Ring: Indoles can be sensitive to harsh reaction conditions, including high temperatures and strong bases, leading to decomposition.[6][7]

Q2: I'm observing a complex mixture of byproducts. What are the likely side reactions?

Besides the unreacted starting material, you might observe:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom to give indole. This can occur if there are trace amounts of water or other proton sources and a reducing agent present.

  • Dimerization/Oligomerization: Indole derivatives can undergo self-coupling or polymerization under certain catalytic conditions.

  • Hydrolysis of the Nitrile: If water is present, especially under basic conditions and at elevated temperatures, the desired 4-cyanoindole product can hydrolyze to the corresponding amide or carboxylic acid.

  • N-Arylation or C3-Functionalization: While less common in this specific reaction, the indole nitrogen and the C3 position are nucleophilic and can potentially react under certain conditions.

Q3: Should I use a palladium or a copper catalyst for my cyanation?

Both palladium and copper systems are viable, and the choice depends on your specific requirements regarding functional group tolerance, cost, and reaction conditions.

Catalyst SystemAdvantagesDisadvantages
Palladium-catalyzed Generally milder conditions, broader functional group tolerance, and often higher yields with optimized systems.[2][8]More expensive catalyst, sensitive to poisoning by excess cyanide, requires careful ligand selection.[1][3]
Copper-catalyzed (Rosenmund-von Braun type) Less expensive catalyst, well-established classical method.[9]Often requires stoichiometric amounts of copper(I) cyanide, high temperatures (often >150 °C), and polar aprotic solvents, which can make product purification difficult and limit functional group compatibility.[9][10][11]

Modern copper-catalyzed systems that use catalytic amounts of copper and ligands have been developed to overcome some of these limitations.[11][12]

Troubleshooting Guides

Problem 1: Low to No Conversion in a Palladium-Catalyzed Reaction

If you are experiencing low or no yield, systematically evaluate the following parameters.

G cluster_0 Initial Checks cluster_1 Systematic Optimization cluster_2 Alternative Strategies A Verify Reagent Quality: - Freshly distilled solvent? - Anhydrous cyanide source? - Active catalyst? C Modify Cyanide Source & Concentration A->C B Check Inert Atmosphere: - Thoroughly degassed? - Positive pressure of Ar/N₂? B->C D Screen Ligands C->D If still no improvement E Vary Solvent & Temperature D->E If still no improvement F Change Palladium Precursor & Base E->F If still no improvement G Switch to a Copper-Catalyzed System (Ullmann) F->G If reaction remains unsuccessful H Consider C-H Activation Approach G->H Alternative route G cluster_poison Catalyst Poisoning Pathway A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B J [Pd(CN)₄]²⁻ (Inactive) A->J Excess CN⁻ C Ar-Pd(II)(Br)L₂ B->C D Transmetalation (Cyanide Exchange) C->D C->J Excess CN⁻ E Ar-Pd(II)(CN)L₂ D->E F Reductive Elimination E->F F->A G Ar-CN (Product) F->G H Ar-Br (Substrate) H->B I Zn(CN)₂ I->D

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 4-Bromo-1H-indole-2-carbonitrile. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling reactions of this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no yield?

A1: Low or no yield in the Suzuki coupling of this substrate can stem from several factors. The indole NH group and the electron-withdrawing nitrile can complicate the catalytic cycle. Key areas to investigate include:

  • Catalyst Inactivation: The active Pd(0) species is crucial for the catalytic cycle.[1] If it is not efficiently generated from the Pd(II) precatalyst or is deactivated, the reaction will fail. Ensure high-purity reagents and thoroughly degas your solvents and reaction mixture with an inert gas like argon or nitrogen.[2]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step of the Suzuki reaction.[3] For indole substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] The choice of base can be solvent-dependent and may require empirical optimization.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination.[5] For electron-rich indole systems, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), can be effective.[5][6]

  • Substrate-Related Issues: The indole NH can be deprotonated by strong bases, potentially leading to side reactions or catalyst inhibition. N-protection of the indole might be necessary, although successful couplings on N-unprotected indoles are well-documented.[7]

Q2: I'm observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?

A2: Homocoupling is a common side reaction, particularly when the rate of transmetalation is slow compared to other pathways. To mitigate this:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Effective Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your degassing procedure is robust.

Q3: In a Heck coupling with an alkene, I'm getting a mixture of regioisomers. How can I improve the selectivity?

A3: Regiocontrol in the Heck reaction of indoles can be challenging.[8] The electronic nature of the indole ring generally favors C3 functionalization.[9] However, with the C4-bromo and C2-carbonitrile substituents, the electronic landscape is altered.

  • Ligand Control: The choice of ligand can significantly influence the regioselectivity of the carbopalladation step.[8][10] Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane).

Q4: My Sonogashira coupling with a terminal alkyne is sluggish and gives low yields. What are the likely causes?

A4: The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[11] Common issues include:

  • Copper Co-catalyst Inactivity: Ensure your copper(I) source (typically CuI) is fresh and not oxidized. The presence of amines in the reaction mixture is crucial for the copper part of the cycle.

  • Amine Base: A suitable amine base (e.g., triethylamine, diisopropylethylamine) is required to act as both a base and a solvent.[11] Ensure it is dry and of high purity.

  • Oxygen Sensitivity: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[12] Rigorous degassing is essential.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution(s) Scientific Rationale
Inactive Catalyst TLC or LC-MS analysis shows only starting materials. Reaction mixture may turn black (palladium black).Use a fresh batch of palladium precatalyst and ligand. Ensure rigorous degassing of solvents and the reaction setup. Consider using a robust precatalyst (e.g., a Buchwald G3 precatalyst).The active Pd(0) catalyst is susceptible to oxidation. Palladium black formation indicates catalyst decomposition and loss of activity.[12][13]
Incorrect Ligand The reaction stalls or proceeds very slowly.Screen a panel of ligands with varying steric and electronic properties (see Table 1). For electron-rich indoles, bulky, electron-donating phosphines are often effective.[5]The ligand modulates the reactivity of the palladium center, influencing the rates of oxidative addition and reductive elimination.[14]
Suboptimal Base The reaction shows poor conversion.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). For Suzuki couplings, the base is crucial for activating the boronic acid.[3]The base's strength, solubility, and coordination properties affect key steps in the catalytic cycle, such as transmetalation in Suzuki couplings.[4]
Poor Solubility Starting materials are not fully dissolved at the reaction temperature.Choose a solvent system where all components are soluble. For Suzuki reactions, solvent mixtures like dioxane/water or toluene/water are common.[15]Poor solubility can lead to slow reaction rates and irreproducible results due to mass transport limitations.
N-H Inhibition Reaction fails with N-unprotected indole.Consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl). However, many protocols work with the free NH.[7]The acidic proton of the indole NH can react with the base or organometallic intermediates, potentially interfering with the catalytic cycle.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution(s) Scientific Rationale
Debromination of Starting Material Presence of protic impurities (e.g., water) or a hydrogen source.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere.The aryl-palladium intermediate can undergo protonolysis, leading to the debrominated product instead of the desired cross-coupling.
Homocoupling of Coupling Partner (e.g., Boronic Acid) Inefficient transmetalation or presence of oxygen.Optimize the base and ligand to accelerate transmetalation. Ensure thorough degassing.[13]If transmetalation is slow, the organoboron reagent can undergo oxidative homocoupling, especially in the presence of oxygen.
Hydrolysis of Nitrile Group Harsh basic conditions and/or prolonged reaction times at high temperatures.Use a milder base (e.g., KF) or lower the reaction temperature. Reduce the reaction time by using a more active catalyst system.The nitrile group can be susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.

III. Experimental Protocols & Data

General Protocol for Palladium-Catalyzed Cross-Coupling

This is a generalized procedure that should be optimized for each specific coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep1 Flame-dry a Schlenk flask and stir bar under vacuum. prep2 Backfill with inert gas (Argon or Nitrogen). prep1->prep2 prep3 Add solids: this compound, palladium precatalyst, ligand, and base. prep2->prep3 react1 Evacuate and backfill the flask with inert gas (3 cycles). prep3->react1 react2 Add degassed solvent(s) via syringe. react1->react2 react3 Add the liquid coupling partner (e.g., alkene, alkyne) via syringe. react2->react3 react4 Heat the reaction mixture to the desired temperature with stirring. react3->react4 workup1 Monitor reaction progress by TLC or LC-MS. react4->workup1 workup2 Upon completion, cool to room temp and dilute with an organic solvent. workup1->workup2 workup3 Filter through Celite to remove palladium residues. workup2->workup3 workup4 Perform aqueous workup, dry the organic layer, and concentrate. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5 Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (Ar-R') RedElim->Product Start This compound (Ar-Br) Start->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

References

Technical Support Center: Strategies for Preventing N-Alkylation Side Reactions in 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting challenges related to the synthesis and modification of 4-Bromo-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging indole derivative. Here, we will address a common and often frustrating side reaction: unwanted N-alkylation.

This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve your desired C-alkylation or other modifications while minimizing or eliminating N-alkylation byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing N-alkylation instead of the desired reaction at another position?

A1: The indole ring system has two primary nucleophilic sites: the N1 (nitrogen) position and the C3 position.[1][2] While the C3 position is often more nucleophilic, deprotonation of the N-H bond with a base significantly increases the nucleophilicity of the nitrogen, making it a prime target for electrophiles like alkylating agents.[2][3] The electron-withdrawing nature of the 2-carbonitrile group and the 4-bromo substituent on your specific molecule can further influence the relative reactivity of these positions.

Several factors can tip the balance in favor of N-alkylation:

  • Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are classic conditions that strongly favor N-alkylation by generating the indole anion.[2][4]

  • Reaction Temperature: In some cases, higher temperatures can favor N-alkylation.[2][4]

  • Steric Hindrance: If the C3 position is sterically hindered, the more accessible N1 position becomes the preferred site for alkylation.

Q2: What are the most common side products I should expect besides N-alkylation?

A2: The most prevalent side reaction is C3-alkylation.[2] Depending on the specific electrophile and reaction conditions, you might also observe:

  • C2-alkylation: This is less common due to the presence of the carbonitrile group.

  • Di-alkylation: This can occur at both the N1 and C3 positions.[2]

  • Poly-alkylation: Multiple alkyl groups may be added if the reaction is not carefully controlled.[5]

Q3: Are there any general strategies to promote C3-alkylation over N-alkylation?

A3: Yes, several modern synthetic methods can selectively promote C3-alkylation:

  • Metal-Catalyzed Reactions: Iridium and nickel catalysts are effective for the C3-alkylation of indoles with alcohols through a "borrowing hydrogen" mechanism.[6][7] This method is atom-economical, with water as the primary byproduct.[6]

  • Lewis Acid Catalysis: Lewis acids can be used to activate the indole ring towards C3-alkylation.

  • Solvent Choice: The choice of solvent can significantly impact the reaction's outcome. For instance, a manganese-catalyzed reaction can be switched between N- and C-alkylation simply by changing the solvent.[8]

Q4: I have sensitive functional groups on my alkylating agent. What are some milder alternatives to strong bases like NaH?

A4: For substrates with sensitive functional groups, several milder bases can be employed:

  • Potassium Carbonate (K₂CO₃): Often used in solvents like acetone or DMF, K₂CO₃ is a weaker base that can be effective for N-alkylation.[9][10]

  • Cesium Carbonate (Cs₂CO₃): This base is also a good option for N-alkylation.[9]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): This organic base can be used in catalytic amounts for N-alkylation with reagents like dimethyl carbonate.[11]

  • Phase-Transfer Catalysis: A biphasic system with a phase-transfer catalyst can facilitate N-alkylation under milder conditions, avoiding the need for anhydrous solvents and strong bases.[12]

Part 2: Troubleshooting Guide for Preventing N-Alkylation

This section provides a structured approach to troubleshoot and optimize your reaction conditions to minimize or eliminate N-alkylation of this compound.

Issue 1: Predominant N-Alkylation Observed When C-Alkylation is Desired

Root Cause Analysis: The reaction conditions are favoring the formation of the indole anion, leading to nucleophilic attack from the nitrogen.

Solutions:

  • Protect the Indole Nitrogen: This is the most direct and often most effective strategy. By temporarily blocking the N1 position, you force the reaction to occur at other sites.

    • Recommended Protecting Groups for Indoles:

      • Tosyl (Ts): Removed by strong acid or reducing agents.[13]

      • tert-Butoxycarbonyl (Boc): A common protecting group that can be removed under acidic conditions.

      • Benzenesulfonyl (Bs): Similar to the tosyl group.

      • [2-(trimethylsilyl)ethoxy]methyl (SEM): Can be attached under mild conditions and removed with fluoride ions or acid.[14][15]

  • Modify Reaction Conditions to Favor C3-Alkylation:

    • Employ Metal Catalysis: Consider using an iridium or nickel-catalyzed "borrowing hydrogen" reaction with an alcohol as the alkylating agent.[6][7]

    • Use a Protic Solvent: In some cases, protic solvents can favor C-alkylation by solvating the indole nitrogen and reducing its nucleophilicity.

Experimental Protocol: N-Protection of this compound with a Tosyl Group
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Protection: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: A Mixture of N- and C-Alkylated Products is Obtained

Root Cause Analysis: The reaction conditions are not selective enough, leading to a competitive reaction at both nucleophilic sites.

Solutions:

  • Optimize the Base and Solvent System:

    • For N-Alkylation: To increase N-selectivity, ensure complete deprotonation of the indole nitrogen by using a slight excess of a strong base like NaH in a dry, polar aprotic solvent like DMF or THF.[2]

    • For C-Alkylation: Avoid strong bases. Consider using a Lewis acid catalyst or a weaker base in a less polar solvent.

  • Adjust the Reaction Temperature:

    • Lowering the temperature may increase selectivity by favoring the reaction pathway with the lower activation energy. Conversely, for some reactions, increasing the temperature can drive the reaction towards the thermodynamically favored product, which may be the N-alkylated indole.[4]

  • Control the Stoichiometry and Addition Rate of the Alkylating Agent:

    • Use a slight excess (1.05-1.2 eq.) of the alkylating agent.

    • Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which can help minimize side reactions.

Data Summary: Influence of Reaction Conditions on Indole Alkylation Selectivity
Condition Favors N-Alkylation Favors C-Alkylation Rationale Reference(s)
Base Strong bases (e.g., NaH, LiHMDS)Weaker bases or Lewis acidsStrong bases generate the highly nucleophilic indole anion.[2],[6]
Solvent Polar aprotic (e.g., DMF, THF)Less polar or protic solventsPolar aprotic solvents solvate the cation, leaving the anion more reactive.[2],[8]
Temperature Often higher temperaturesOften lower temperaturesCan influence the kinetic vs. thermodynamic product distribution.[4]
Catalyst -Iridium, Nickel, ManganeseModern catalytic methods offer high regioselectivity for C-alkylation.[6],[7],[8]
Visualization of Key Concepts

Decision Workflow for Preventing N-Alkylation

G start Goal: Alkylate Indole Derivative protect_N Is N-alkylation a desired outcome? start->protect_N yes_N Proceed with standard N-alkylation protocol (e.g., NaH in DMF) protect_N->yes_N Yes no_N N-alkylation is a side reaction protect_N->no_N No strategy Select Prevention Strategy no_N->strategy protecting_group Use a Nitrogen Protecting Group (e.g., Tosyl, Boc) strategy->protecting_group modify_conditions Modify Reaction Conditions strategy->modify_conditions catalysis Employ C3-selective Catalysis (e.g., Ir, Ni) strategy->catalysis outcome_pg Desired C-alkylation achieved protecting_group->outcome_pg outcome_mc Desired C-alkylation achieved modify_conditions->outcome_mc outcome_cat Desired C-alkylation achieved catalysis->outcome_cat G cluster_N N-Alkylation cluster_C3 C3-Alkylation N_indole Indole Anion N_product N-Alkyl Indole N_indole->N_product R-X C3_indole Neutral Indole C3_product C3-Alkyl Indole C3_indole->C3_product R-X, Lewis Acid start Indole Substrate base Strong Base (e.g., NaH) start->base lewis_acid Lewis Acid or Metal Catalyst start->lewis_acid base->N_indole lewis_acid->C3_indole

References

Technical Support Center: Purification of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-1H-indole-2-carbonitrile. This document provides in-depth troubleshooting strategies, detailed purification protocols, and answers to frequently asked questions (FAQs) based on common synthetic routes and potential impurities.

Introduction: The Synthetic Landscape and Its Impurities

The synthesis of this compound is not a trivial process and often involves a multi-step sequence. A common and logical approach involves two key stages:

  • Formation of the Indole Ring: A Fischer indole synthesis is frequently employed, reacting 4-bromophenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions to form an intermediate, such as ethyl 4-bromo-1H-indole-2-carboxylate.

  • Installation of the Nitrile Group: The ester intermediate is typically hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide. Subsequent dehydration of the amide yields the final this compound.

Each of these stages presents opportunities for the formation of impurities that can complicate purification. This guide will address the issues arising from these likely impurities.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: After the Fischer indole synthesis, my crude product is a dark, tarry substance, and the yield of the desired indole-2-carboxylate intermediate is very low. What went wrong?

A1: This is a frequent issue in Fischer indole syntheses, especially with electron-withdrawing groups like bromine on the phenylhydrazine ring. The acidic conditions and elevated temperatures can lead to several side reactions.

Potential Causes and Solutions:

  • Polymerization/Degradation: Harsh acidic conditions (e.g., concentrated sulfuric or polyphosphoric acid) and high temperatures can cause both the starting materials and the indole product to degrade or polymerize.

    • Solution: Opt for a milder acid catalyst, such as zinc chloride or p-toluenesulfonic acid.[1][2] Also, ensure careful temperature control, starting at a lower temperature and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Unstable Hydrazone Intermediate: The hydrazone formed from 4-bromophenylhydrazine and the pyruvate may be unstable under the reaction conditions.

    • Solution: Perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate. This minimizes its decomposition.[1]

  • Cleavage of the N-N Bond: The acidic medium can sometimes cleave the N-N bond of the hydrazone, leading to byproducts and a lower yield of the indole.

    • Solution: Careful selection of the acid catalyst and reaction temperature is crucial. A systematic optimization of these parameters may be necessary.

Q2: My TLC of the crude this compound shows multiple spots. How can I identify the likely impurities?

A2: The identity of the impurity spots on your TLC will depend on the final step of your synthesis, which is typically the dehydration of 4-bromo-1H-indole-2-carboxamide.

Common Impurities and Their TLC Characteristics:

ImpurityExpected Rf Value (relative to product)Visualization
4-Bromo-1H-indole-2-carboxamide Lower RfUV active, may stain with permanganate.
4-Bromo-1H-indole-2-carboxylic acid Much lower Rf (may streak)UV active, may appear as a streak.
Unreacted 4-bromophenylhydrazine Varies, but generally non-polarUV active, can be visualized with Ehrlich's reagent.
Polymeric byproducts Often remain at the baseline (Rf ≈ 0)May appear as a smear at the baseline.

TLC Visualization Tip: Bromoindoles are typically UV active and can be visualized under a UV lamp (254 nm). For non-UV active impurities, or for better visualization, you can use a potassium permanganate stain or an iodine chamber.[3]

Q3: I am struggling to crystallize my final product. It remains an oil or a waxy solid. How can I induce crystallization and achieve a pure, solid product?

A3: The presence of impurities can significantly inhibit crystallization. The goal is to remove these impurities to allow the desired product to form a crystalline lattice.

Troubleshooting Crystallization:

  • Initial Purification by Column Chromatography: If your product is oily due to a mixture of impurities, a preliminary purification by flash column chromatography is highly recommended. This will remove the majority of the impurities, making subsequent crystallization more successful.

  • Solvent Selection for Recrystallization: Finding the right solvent system is key. The ideal solvent should dissolve your compound when hot but have low solubility when cold.

    • Recommended Solvents to Screen:

      • Ethanol/Water

      • Toluene

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

  • Recrystallization Protocol:

    • Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[4][5]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed to separate the target compound from less polar and more polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of the compound after it has been isolated, for instance, from column chromatography.

  • Solvent System: Toluene or an Ethyl Acetate/Hexane mixture.

  • Procedure:

    • Place the semi-purified this compound in an Erlenmeyer flask.

    • Add a small amount of toluene and heat the mixture to boiling.

    • Continue adding hot toluene dropwise until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using ethyl acetate/hexane, dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Once crystals have formed, cool the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

    • Dry the crystals under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting cluster_appearance Initial Product Form cluster_purification Purification Strategy start Crude Product Analysis (TLC, Appearance) is_oil Product is an Oil/Waxy Solid start->is_oil Oily/Waxy is_solid Product is a Solid (but impure by TLC) start->is_solid Solid column_chrom Perform Flash Column Chromatography is_oil->column_chrom High impurity content recrystallize Proceed to Recrystallization is_solid->recrystallize Minor impurities column_chrom->recrystallize Isolate semi-pure solid final_product Pure Crystalline Product recrystallize->final_product Successful crystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. Here, we will explore common challenges and provide actionable solutions to ensure a robust, efficient, and scalable process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the construction of the indole ring followed by the introduction of the nitrile group, or vice-versa. One plausible and frequently utilized pathway is a modification of the Fischer indole synthesis, followed by a cyanation reaction.

A generalized workflow for this synthesis is outlined below:

Synthesis_Workflow A Starting Material: (3-Bromophenyl)hydrazine B Reaction with Pyruvic Acid Derivative A->B Formation of Hydrazone C Fischer Indole Synthesis (Acid-Catalyzed Cyclization) B->C D Intermediate: 4-Bromo-1H-indole-2-carboxylic acid C->D E Conversion of Carboxylic Acid to Amide D->E Amidation F Dehydration of Amide to Nitrile E->F G Final Product: This compound F->G

A generalized workflow for the synthesis of this compound.

An alternative approach could involve the Sandmeyer reaction on an appropriate amino-indole precursor to introduce the bromo group, or a direct cyanation of a 4-bromoindole starting material.[1][2] The choice of route will depend on the availability of starting materials, cost, and scalability of the individual steps.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.

Q1: My Fischer indole synthesis step is giving low yields and multiple byproducts on a larger scale. What's going wrong?

Potential Causes & Solutions:

  • Poor Heat Transfer: The Fischer indole synthesis is often exothermic, and what is manageable on a small scale can lead to runaway reactions and decomposition in a larger reactor.[3]

    • Solution: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a consistent internal temperature. Consider a slower, controlled addition of the acid catalyst.

  • Catalyst Concentration: The optimal concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) can differ between scales.[4]

    • Solution: Perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction conditions. It may be necessary to slightly adjust the catalyst-to-substrate ratio upon scale-up.

  • Formation of Regioisomers: If using an unsymmetrical ketone, the formation of unwanted regioisomers can become more pronounced at a larger scale due to localized temperature and concentration gradients.[4]

    • Solution: Improve mixing efficiency. If the issue persists, consider a more regioselective indole synthesis method, such as the Bartoli or Leimgruber-Batcho synthesis.[5][6]

  • Starting Material Quality: Impurities in the (3-bromophenyl)hydrazine or the keto-acid can lead to significant side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before commencing the large-scale reaction.

Q2: I'm having difficulty with the cyanation step. The reaction is sluggish and the yields are inconsistent. How can I improve this?

Potential Causes & Solutions:

  • Choice of Cyanating Agent: The reactivity of cyanating agents can vary. While traditional methods might use copper(I) cyanide in a Rosenmund-von Braun reaction, this often requires harsh conditions.[2]

    • Solution: Explore modern, milder cyanation methods. For instance, palladium-catalyzed cyanation using zinc cyanide can be more efficient and tolerate a wider range of functional groups.[7] There are also methods that use safer cyanide sources.[8]

  • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of appropriate ligands can also stabilize the catalyst.

  • Poor Solubility: As the reaction progresses, the product or intermediates may precipitate, hindering the reaction.

    • Solution: Select a solvent system that ensures all components remain in solution throughout the reaction. A solvent study at the intended reaction temperature is advisable.

Q3: The final product is difficult to purify at scale. Column chromatography is not a viable option. What are my alternatives?

Potential Causes & Solutions:

  • Persistent Impurities: The crude product may contain closely related impurities that are difficult to separate.

    • Solution: Re-evaluate the reaction conditions to minimize the formation of these impurities. A small change in temperature or reaction time can sometimes have a significant impact on the purity profile.

  • Physical Properties of the Product: The product may be an oil or a low-melting solid, making isolation challenging.[3]

    • Solution: Explore recrystallization from various solvent systems. A systematic screening of solvents can often identify conditions that provide a crystalline, easily filterable product. If recrystallization is not effective, vacuum distillation could be an option if the product is thermally stable.

  • Emulsion Formation during Workup: During the aqueous workup, persistent emulsions can form, leading to product loss.[3]

    • Solution: To break emulsions, try adding brine or a small amount of a different organic solvent. Adjusting the pH of the aqueous layer can also be effective.

Troubleshooting_Logic Start Low Yield or Purity Issue Step1 Identify Problematic Step Start->Step1 Fischer Fischer Indole Synthesis Step1->Fischer Cyanation Cyanation Step1->Cyanation Purification Purification Step1->Purification Fischer_Check1 Check Heat Transfer & Mixing Fischer->Fischer_Check1 Cyanation_Check1 Evaluate Cyanating Agent Cyanation->Cyanation_Check1 Purification_Check1 Attempt Recrystallization Purification->Purification_Check1 Fischer_Check2 Optimize Catalyst Loading Fischer_Check1->Fischer_Check2 If still problematic Fischer_Check3 Analyze for Regioisomers Fischer_Check2->Fischer_Check3 If still problematic Cyanation_Check2 Ensure Anhydrous Conditions Cyanation_Check1->Cyanation_Check2 If still problematic Purification_Check2 Consider Vacuum Distillation Purification_Check1->Purification_Check2 If not successful

A troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up this synthesis? A: The primary safety concerns include:

  • Handling of Hydrazine Derivatives: (3-Bromophenyl)hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: As mentioned, the Fischer indole synthesis can be highly exothermic. A thorough thermal hazard assessment is crucial before proceeding with a large-scale reaction.

  • Use of Cyanides: Cyanating agents are extremely toxic. All procedures involving cyanides must be performed in a fume hood with access to an appropriate cyanide antidote kit. All waste must be quenched and disposed of according to institutional safety guidelines.

Q: How can I monitor the progress of the reaction effectively on a large scale? A: While TLC is useful for initial assessment, for larger scale reactions, more robust in-process controls are recommended. High-Performance Liquid Chromatography (HPLC) is an excellent technique for accurately monitoring the consumption of starting materials and the formation of the product and byproducts.

Q: What is the stability of this compound and how should it be stored? A: Indoles can be sensitive to light and air, leading to gradual decomposition and discoloration.[5] It is recommended to store the final product in a tightly sealed, amber-colored container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.[9]

Quantitative Data Summary

ParameterLaboratory Scale (e.g., 1-5 g)Pilot Scale (e.g., 100-500 g)Considerations for Scale-Up
Solvent Volume Typically 10-20 mL/g of limiting reagentMay be reduced to 5-10 mL/g to improve throughputHigher concentrations can affect reaction kinetics and heat transfer.
Reaction Time Often determined by TLCMonitored by HPLC; may be longer due to slower addition ratesEndpoint should be determined by disappearance of starting material, not a fixed time.
Stirring Speed Magnetic stirringOverhead mechanical stirringMust be sufficient to ensure good mixing and heat transfer.
Temperature Control Oil bath or heating mantleJacketed reactor with controlled heating/cooling fluidCrucial for safety and reproducibility.

Potential Impurities and Their Origin

ImpurityPotential OriginMitigation Strategy
Isomeric Bromoindole-2-carbonitrile Non-regioselective Fischer indole synthesisOptimize acid catalyst and temperature; consider alternative indole synthesis.[4]
4-Bromoindole Decyanation of the product under harsh conditionsUse milder reaction and purification conditions.
Unreacted 4-Bromo-1H-indole-2-carboxamide Incomplete dehydrationIncrease reaction time or temperature of the dehydration step; use a more efficient dehydrating agent.
Polymeric material Acid-catalyzed polymerization of indole intermediatesMaintain strict temperature control; minimize reaction time.[10]

References

Technical Support Center: Troubleshooting Byproducts in 4-Bromo-1H-indole-2-carbonitrile Synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Bromo-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important indole derivative. Here, we address specific issues, particularly the identification of reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, providing you with field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to anticipate the questions and challenges you may face during your experiment. We delve into the "why" behind the observations, grounding our advice in mechanistic principles and spectroscopic evidence.

Q1: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What are the likely impurities?

This is a common issue that can arise from several side reactions. The primary suspects are unreacted starting material, regioisomers, or byproducts from side reactions.

Possible Causes and NMR Signatures:

  • Unreacted Starting Material (4-Bromo-1H-indole): If your synthesis starts from 4-bromoindole, its presence is a strong possibility, especially in the case of incomplete conversion.

    • ¹H NMR Clues: Look for a characteristic set of signals for the indole core without the C2-carbonitrile group. The H2 and H3 protons will be particularly revealing, appearing as a doublet of doublets or triplet around 6.5-7.5 ppm.

    • Troubleshooting: To confirm, run a co-spot on a TLC plate with the starting material or acquire a reference NMR spectrum of 4-bromoindole. To address this, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the cyanating reagent.

  • Regioisomers of Bromination: If the bromination step to produce your starting material was not completely regioselective, you might have other bromo-indole-2-carbonitrile isomers.

    • ¹H NMR Clues: The coupling patterns of the aromatic protons will be distinct for each isomer. For example, 5-bromo or 6-bromo isomers will have different splitting patterns for the protons on the benzene ring compared to the 4-bromo isomer.

    • Troubleshooting: Careful 2D NMR analysis (COSY and HMBC) can help elucidate the connectivity and identify the specific isomer. Improving the regioselectivity of the initial bromination is key to avoiding this issue in future syntheses.

  • Dehalogenated Product (Indole-2-carbonitrile): Reductive dehalogenation can occur under certain reaction conditions, leading to the formation of indole-2-carbonitrile.[1]

    • ¹H NMR Clues: The spectrum will resemble that of your target molecule but will be missing the characteristic downfield shift and splitting pattern of the protons adjacent to the bromine atom. You will observe a simpler aromatic region consistent with an unsubstituted benzene ring portion of the indole.

    • Troubleshooting: This byproduct can be difficult to separate from the desired product due to similar polarities. To minimize its formation, ensure that your reaction conditions are not overly reductive. Avoid prolonged heating in the presence of certain metals or hydride sources.

Q2: I see a new singlet in the downfield region of my ¹H NMR, and my mass spectrometry data shows a mass increase of 18 amu. What is this byproduct?

This observation is a strong indicator of nitrile hydrolysis to the corresponding primary amide, 4-Bromo-1H-indole-2-carboxamide.

Mechanism Insight: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or, more commonly, during the aqueous workup.[2][3]

  • ¹H NMR Clues: The amide protons (–CONH₂) typically appear as two broad singlets in the downfield region of the spectrum (often between 7.0 and 8.5 ppm). The exact chemical shift can be concentration and solvent-dependent.

  • Troubleshooting: To confirm the presence of an amide, you can perform a D₂O exchange experiment. Adding a drop of D₂O to your NMR sample and re-acquiring the spectrum should result in the disappearance of the amide proton signals. To avoid this byproduct, use neutral or anhydrous workup conditions if possible, and minimize the exposure of your product to strong acids or bases, especially at elevated temperatures.

Q3: My baseline is noisy, and I have broad, poorly resolved peaks in my NMR spectrum. What could be the cause?

Poorly resolved spectra can stem from several factors, including the presence of paramagnetic species, sample viscosity, or product aggregation.

Possible Causes and Solutions:

  • Paramagnetic Impurities: Trace amounts of transition metals, such as copper or palladium, often used in cross-coupling reactions, can cause significant line broadening in NMR spectra.

    • Troubleshooting: To remove trace metals, you can wash the organic layer with an aqueous solution of a chelating agent like EDTA, or pass your sample through a plug of silica gel or activated carbon before concentrating.

  • Product Aggregation or Dimerization: Indole derivatives, particularly under acidic conditions, are prone to dimerization and oligomerization.[2][4][5][6] These larger molecules can lead to broader signals and a complex spectrum.

    • ¹H NMR Clues: The appearance of multiple, broad, and overlapping signals in the aromatic and aliphatic regions can be indicative of a mixture of oligomers.

    • Troubleshooting: Maintain neutral or slightly basic conditions throughout your reaction and workup to minimize acid-catalyzed polymerization. Purification by column chromatography can help separate the desired monomer from higher molecular weight species.

Experimental Protocol: Synthesis of this compound

This protocol is based on a modified Sandmeyer reaction, a reliable method for the introduction of a nitrile group onto an aromatic ring.[1][3][7]

Step 1: Diazotization of 4-Bromo-1H-indol-2-amine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-Bromo-1H-indol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation: NMR Byproduct Identification

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. These values are compiled from experimental data and predictive analysis based on related compounds.[4][5][8][9][10]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Product) ~8.5 (br s, 1H, NH), ~7.6-7.8 (m, 2H), ~7.2-7.4 (m, 2H)~138 (C), ~128 (CH), ~127 (C), ~125 (CH), ~122 (CH), ~115 (C-Br), ~114 (CN), ~112 (CH), ~105 (C)
4-Bromo-1H-indole (Starting Material) ~8.2 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (m, 2H), ~7.0 (t, 1H), ~6.5 (m, 1H)~136 (C), ~128 (CH), ~125 (C), ~124 (CH), ~122 (CH), ~115 (C-Br), ~110 (CH), ~102 (CH)
Indole-2-carbonitrile (Dehalogenated Byproduct) ~8.7 (br s, 1H, NH), ~7.7 (d, 1H), ~7.4-7.5 (m, 2H), ~7.2-7.3 (m, 2H)~137 (C), ~126.5 (CH), ~126 (C), ~122 (CH), ~121.5 (CH), ~114.5 (CN), ~114 (C), ~112 (CH), ~106 (C)
4-Bromo-1H-indole-2-carboxamide (Hydrolysis Byproduct) ~8.6 (br s, 1H, NH), ~7.5-8.0 (br s, 2H, CONH₂), ~7.5 (d, 1H), ~7.1-7.3 (m, 3H)~162 (C=O), ~137 (C), ~128 (CH), ~127 (C), ~124 (CH), ~122 (CH), ~115 (C-Br), ~112 (CH), ~108 (C)

Visual Workflow and Relationship Diagrams

To further clarify the experimental process and the relationship between the desired product and its byproducts, the following diagrams are provided.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Workup & Purification start 4-Bromo-1H-indol-2-amine reagents1 NaNO₂, HCl, H₂O 0-5 °C start->reagents1 diazonium Diazonium Salt Intermediate reagents1->diazonium reagents2 CuCN, NaCN <10 °C to 60 °C diazonium->reagents2 product This compound reagents2->product extraction Extraction with EtOAc product->extraction chromatography Column Chromatography extraction->chromatography

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_q1_answers Possible Causes for Unexpected Aromatic Signals cluster_q2_answers Cause for Downfield Singlet & Mass +18 cluster_q3_answers Causes for Poor Resolution start Analyze ¹H NMR Spectrum q1 Unexpected Aromatic Signals? start->q1 q2 Downfield Singlet + Mass +18? q1->q2 No a1 Unreacted Starting Material q1->a1 Yes q3 Broad/Poorly Resolved Peaks? q2->q3 No b1 Nitrile Hydrolysis to Amide q2->b1 Yes end end q3->end No (Likely Pure Product) c1 Paramagnetic Impurities q3->c1 Yes a2 Regioisomers a3 Dehalogenated Byproduct c2 Aggregation/Dimerization

References

Validation & Comparative

4-Bromo-1H-indole-2-carbonitrile vs 5-Bromo-1H-indole-2-carbonitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Bromo-1H-indole-2-carbonitrile and 5-Bromo-1H-indole-2-carbonitrile

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic functionalization of the indole ring is a cornerstone of synthetic chemistry, allowing for the precise modulation of a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1][2] Among the vast array of functionalized indoles, bromoindoles serve as exceptionally versatile synthetic intermediates, primarily due to their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[3][4]

This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: This compound and 5-Bromo-1H-indole-2-carbonitrile . The position of the bromine atom on the indole's benzene ring profoundly influences the molecule's electronic properties and steric environment, leading to significant and often predictable differences in chemical reactivity. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing efficient synthetic routes and novel molecular architectures.

Pillar 1: Electronic and Steric Landscape

The reactivity of an indole derivative is fundamentally governed by the interplay of electronic effects (how electron density is distributed) and steric effects (the physical blocking of reaction sites). The bromine substituent and the C2-carbonitrile group are the primary modulators of these properties.

  • Electronic Effects : The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic attack, particularly at the C3 position.[5][6] However, both the bromine atom and the C2-carbonitrile group are electron-withdrawing groups via their inductive effects (-I). This overall deactivation reduces the nucleophilicity of the indole ring compared to its unsubstituted parent.

    • The C2-carbonitrile group is a potent electron-withdrawing group, significantly decreasing the electron density of the pyrrole moiety.

    • The bromine atom exhibits a dual electronic nature: it is strongly electron-withdrawing by induction but weakly electron-donating through resonance (+M).[7] Its net effect is deactivating, which slows the rate of electrophilic aromatic substitution.[8] The key difference between the 4-bromo and 5-bromo isomers lies in how this deactivating effect is transmitted and combined with steric factors.

  • Steric Hindrance : Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules.[9] This factor is the most significant point of differentiation between the two isomers.

    • This compound : The bromine atom at the C4 position is in the peri position relative to the pyrrole ring. It creates a sterically congested environment around the adjacent C3 position, which is the most common site for electrophilic attack. This steric bulk can physically block the approach of reagents.

    • 5-Bromo-1H-indole-2-carbonitrile : The bromine atom at the C5 position is located on the distal side of the benzene ring, far from the C3 position and the N1-H group. Consequently, it exerts minimal steric influence on reactions occurring on the pyrrole ring.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above translate directly into distinct reactivity profiles in common synthetic operations.

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing the indole core. The preferred site of attack is dictated by the stability of the resulting carbocation intermediate (the arenium ion), which is most stable when the attack occurs at C3.[5]

  • 5-Bromo-1H-indole-2-carbonitrile : This isomer behaves as a typical, albeit deactivated, indole. While the overall reaction rate is slower than for unsubstituted indole, electrophilic attack will proceed predictably at the sterically accessible and electronically favored C3 position.[5]

  • This compound : The significant steric hindrance from the C4-bromo substituent makes electrophilic attack at the C3 position extremely difficult. The reaction may fail entirely or require harsh conditions, which can lead to side reactions. If substitution does occur, it may be forced to less favorable positions on the benzene ring (e.g., C6 or C7), resulting in a mixture of products.

G cluster_0 4-Bromo Isomer cluster_1 5-Bromo Isomer a Electrophile (E+) Approaches C3 b Steric Hindrance from C4-Bromo a->b encounters c Attack at C3 is Blocked b->c leads to d Electrophile (E+) Approaches C3 e C3 Position is Sterically Accessible d->e finds f Successful Attack at C3 e->f allows

Caption: Steric effects on electrophilic attack at the C3 position.
B. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond.[3][4]

  • Reactivity Principle : The key step in these catalytic cycles is the oxidative addition of the aryl bromide to a palladium(0) complex. The general reactivity trend for halogens is I > Br > Cl.[8]

  • Comparative Analysis : Both the C4-Br and C5-Br bonds are standard aryl bromide linkages and are fully competent to participate in cross-coupling reactions. However, subtle differences may arise:

    • Steric Demand : The C4-Br bond is in a more sterically crowded environment due to the adjacent fused pyrrole ring. This could potentially slow the rate of oxidative addition, especially when using bulky phosphine ligands on the palladium catalyst or sterically demanding coupling partners.

    • Electronic Environment : While both are on the benzene ring, their electronic environments are slightly different, which can influence the kinetics of the oxidative addition step. However, this electronic difference is generally considered less impactful than the steric factors.

G start Bromo-Indole-CN (4- or 5-Isomer) oxidative_add Oxidative Addition start->oxidative_add pd0 Pd(0)L₂ pd0->oxidative_add pd2_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd2_complex Forms transmetal Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetal pd2_r_complex Ar-Pd(II)(R)L₂ transmetal->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Regenerates product Functionalized Indole-CN reductive_elim->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
C. N-H Acidity and N-Functionalization

The indole N-H proton is weakly acidic and can be removed by a base to allow for N-alkylation, N-arylation, or the installation of protecting groups.

  • Acidity : The presence of two electron-withdrawing groups (C2-nitrile and C4/C5-bromo) increases the acidity of the N-H proton in both isomers compared to unsubstituted indole. This makes deprotonation easier, often allowing for the use of milder bases. The difference in acidity between the 4-bromo and 5-bromo isomers is expected to be minimal.

  • Reactivity : While the acidity is similar, the steric environment is not. The C4-bromo group can hinder the approach of both the base used for deprotonation and the electrophile used for subsequent functionalization, particularly if these reagents are bulky.

Pillar 3: Data Summary and Experimental Protocols

Comparative Reactivity Summary
Feature / Reaction TypeThis compound5-Bromo-1H-indole-2-carbonitrileRationale
Steric Hindrance at C3 HighLowC4-Br is peri to C3, causing significant steric crowding.
Electrophilic Substitution at C3 Very Low Reactivity / UnfavoredModerate Reactivity / FavoredSteric hindrance from C4-Br blocks the approach of electrophiles.
Pd-Catalyzed Cross-Coupling Good ReactivityExcellent ReactivityBoth are effective, but the C5-Br bond is more sterically accessible, potentially leading to faster rates.
N-H Acidity Increased (vs. Indole)Increased (vs. Indole)Electron-withdrawing groups (Br, CN) stabilize the conjugate base.
N-Functionalization Good (with small reagents)ExcellentC4-Br may sterically hinder the approach of bulky bases or electrophiles.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol is a representative example and may require optimization for specific substrates. It is adapted from established procedures for cross-coupling of bromoindoles.[3][10]

Objective : To couple an arylboronic acid with the bromoindole-2-carbonitrile scaffold.

Materials :

  • 4- or 5-Bromo-1H-indole-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)

Procedure :

  • Glassware Preparation : Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagent Addition : To the flask, add the bromoindole-2-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Strategic Recommendations

The choice between this compound and 5-Bromo-1H-indole-2-carbonitrile is not arbitrary; it is a strategic decision dictated by the intended synthetic pathway.

  • For synthetic routes requiring further functionalization of the pyrrole ring, especially via electrophilic substitution at the C3 position, 5-Bromo-1H-indole-2-carbonitrile is unequivocally the superior starting material. Its sterically unencumbered C3 position allows for predictable and efficient reactions.

  • For building molecular complexity primarily through cross-coupling at the bromine-bearing position, both isomers are highly effective. While the 5-bromo isomer may offer a slight kinetic advantage with bulky reagents, the 4-bromo isomer is the essential precursor for introducing substituents at the C4 position.

This guide clarifies that the most profound difference in reactivity stems from the steric influence of the C4-bromo group. By understanding this fundamental principle, researchers can make more informed decisions, leading to the streamlined and successful synthesis of complex indole-based molecules for drug discovery and development.

References

A Comparative Analysis of the Biological Activity of Halogenated Indole-2-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] The introduction of a carbonitrile group at the 2-position and halogen atoms at various positions on the indole ring can profoundly influence the molecule's therapeutic properties.[1] This guide provides a comparative overview of the biological activities of halogenated indole-2-carbonitriles and related derivatives, offering insights into their potential as anticancer, antimicrobial, and antiviral agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for their biological evaluation.

Comparative Biological Profiling

The biological activity of halogenated indole-2-carbonitriles is significantly modulated by the nature and position of the halogen substituent. The following table summarizes the activities of representative compounds from the scientific literature, providing a comparative snapshot of their potential.

Compound ClassSpecific Derivative ExampleBiological ActivityKey Findings & IC₅₀/MIC Values
Anticancer N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesAntiproliferative, Kinase Inhibition (VEGFR-2)Derivative 2a showed potent activity against hepatocellular carcinoma cells (Huh-7) with an IC₅₀ of 0.01-0.04 µM. Derivative 2b exhibited high activity against colorectal cancer cell lines with IC₅₀ values in the sub-micromolar range.[2]
Indole-2-carboxamidesMulti-kinase Inhibition (EGFR, VEGFR-2, BRAFV600E)Compound Va demonstrated the highest inhibitory activity against EGFR with an IC₅₀ of 71 nM, which is more potent than the reference drug erlotinib (IC₅₀ = 80 nM).
Antiviral Indole-2-carboxylate derivativesBroad-spectrum antiviralCompound 8f showed a high selectivity index (SI) of 17.1 against Coxsackie B3 virus. Compound 14f displayed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 µmol/L.[3]
Indole-2-carboxylic acid derivativesHIV-1 Integrase InhibitionDerivative 20a markedly inhibited HIV-1 integrase with an IC₅₀ value of 0.13 µM.[4]
Antimicrobial Di-halogenated indolesAntibacterial (MRSA), Antifungal (Candida)4,6-dibromoindole and 5-bromo-4-chloroindole exhibited potent antifungal activity against multiple Candida species with MIC values ranging from 10 to 50 µg/mL.[5] 6-bromo-4-iodoindole and 4-bromo-6-chloroindole showed potent bactericidal activity against MRSA with MIC values of 20-30 μg/mL.[6][7]
Indole derivatives with azole substitutionsAntibacterial, AntifungalIndole-thiadiazole (2c ) and indole-triazole (3d ) derivatives demonstrated excellent activity against MRSA, being more effective than ciprofloxacin.[8]

Delving into the Mechanism: Kinase Inhibition and the VEGFR-2 Signaling Pathway

A prominent mechanism of action for the anticancer activity of many halogenated indole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[9][10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon activation by its ligand VEGF-A, triggers a signaling cascade promoting the formation of new blood vessels—a process essential for tumor growth and metastasis.[11][12]

Several indole-2-carbonitrile derivatives have been identified as potent inhibitors of VEGFR-2.[2][13] By binding to the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation and activation of VEGFR-2, thereby blocking downstream signaling.

Caption: VEGFR-2 signaling pathway and the inhibitory action of halogenated indole-2-carbonitriles.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the key biological activities of halogenated indole-2-carbonitriles.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Indole-2-carbonitriles Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Antiviral Antiviral Assay (Plaque Reduction) Stock->Antiviral Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Stock->Kinase IC50 IC₅₀/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Antiviral->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: General experimental workflow for the biological evaluation of halogenated indole-2-carbonitriles.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][3]

Materials:

  • 96-well tissue culture plates

  • Test compound (halogenated indole-2-carbonitrile)

  • Cell line of interest (e.g., cancer cell line)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[2]

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.[16]

  • Inoculation: Add 100 µL of the prepared inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17][18]

Materials:

  • 24-well or 6-well tissue culture plates

  • Host cell line susceptible to the virus

  • Virus stock

  • Test compound

  • Infection medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., medium with 0.4% agarose)[18]

  • Fixative solution (e.g., 10% formalin)[18]

  • Crystal violet staining solution[18]

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers with PBS. Inoculate the cells with a virus suspension that will produce a countable number of plaques (e.g., 40-80 PFU per well).[18] Allow the virus to adsorb for 90 minutes at 37°C.[18]

  • Compound Treatment: After adsorption, remove the virus inoculum. Add the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (e.g., 7 days for some viruses).[18]

  • Plaque Visualization: Remove the overlay and fix the cells with the fixative solution. Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a stained background of viable cells.[19]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Protocol 4: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ATP remaining after the kinase reaction.[1][6]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Solid white 96-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, substrate, and ATP.[6]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).[6]

  • Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for 45-60 minutes.[1][20]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kit according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert the generated ADP back to ATP for a luciferase-based luminescence signal.[6]

  • Luminescence Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion and Future Directions

Halogenated indole-2-carbonitriles represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antiviral, and antimicrobial agents is heavily influenced by the type and position of halogen substituents, highlighting the importance of structure-activity relationship studies in designing novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles, paving the way for their potential clinical development.

References

A Comparative Spectroscopic Guide to 4-Bromo, 5-Bromo, and 6-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among these, bromo-substituted indole-2-carbonitriles are valuable intermediates for synthesizing more complex molecular architectures. The precise identification of the bromine substituent's position on the indole ring is critical, as positional isomerism dramatically influences the molecule's chemical reactivity and biological activity. This guide provides an in-depth comparative analysis of 4-bromo, 5-bromo, and 6-bromo-1H-indole-2-carbonitrile, leveraging fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—to unambiguously differentiate these isomers. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just reference data but also the underlying principles and robust experimental protocols for confident structural elucidation.

Introduction: The Challenge of Isomer Differentiation

The indole scaffold is a privileged structure in drug discovery. The introduction of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the 2-cyano group modulates the electronic properties of the ring and serves as a versatile synthetic precursor. However, the synthesis of a specific bromoindole isomer can often lead to mixtures or require rigorous confirmation of its structure. Spectroscopic analysis is the most reliable method for this purpose. This guide will systematically dissect the spectral "fingerprints" of the 4-bromo, 5-bromo, and 6-bromo isomers of 1H-indole-2-carbonitrile, explaining the causal relationships between the bromine's position and the resulting spectral data.

Molecular Structures and Isomeric Variation

The fundamental difference between the three compounds lies in the position of the bromine atom on the benzene portion of the indole ring. This seemingly minor structural change creates a distinct electronic environment for each molecule, which is the key to their spectroscopic differentiation.

G cluster_4 4-Bromo-1H-indole-2-carbonitrile cluster_5 5-Bromo-1H-indole-2-carbonitrile cluster_6 6-Bromo-1H-indole-2-carbonitrile struct4 struct5 struct6

Caption: Chemical structures of the three positional isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The Primary Tool for Isomer Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons are uniquely dependent on the bromine's position. The electron-withdrawing nature of both the bromine atom and the cyano group significantly deshields adjacent protons, shifting their signals downfield.[1]

Table 1: Comparative ¹H NMR Data (Approximate δ, ppm in CDCl₃)

Proton4-Bromo Isomer5-Bromo Isomer6-Bromo IsomerRationale for Differentiation
H-3 ~7.20 (s)~7.15 (s)~7.13 (s)A singlet, relatively consistent across isomers.
H-5 ~7.40 (d)-~7.35 (dd)Key Differentiator: In the 4-bromo isomer, H-5 is a doublet coupled to H-6. In the 6-bromo, it's a doublet of doublets. It is absent in the 5-bromo isomer.
H-6 ~7.10 (t)~7.45 (dd)-Key Differentiator: In the 4-bromo isomer, H-6 is a triplet. In the 5-bromo, it's a doublet of doublets. It is absent in the 6-bromo isomer.
H-7 ~7.55 (d)~7.70 (d)~7.50 (d)Key Differentiator: The proton adjacent to the indole nitrogen. Its coupling pattern and shift are highly informative. In the 5-bromo, H-7 is a simple doublet, while H-4 appears as a singlet-like doublet. In the 6-bromo, H-7 is a sharp doublet.
NH ~8.7 (br s)~8.6 (br s)~8.7 (br s)Broad singlet, typically exchanges with D₂O.

Note: The exact chemical shifts can vary based on solvent and concentration. The patterns and relative positions are most important for identification.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and highlighting the carbon atom directly bonded to the bromine.

Table 2: Comparative ¹³C NMR Data (Approximate δ, ppm)

Carbon4-Bromo5-Bromo6-BromoRationale for Differentiation
C-Br ~114 (C-4)~115 (C-5)~118 (C-6)Key Differentiator: The carbon attached to bromine shows a distinct chemical shift. Its position confirms the isomer.
C-CN ~114~114~114The nitrile carbon, relatively consistent.
C-2 ~106~107~105The carbon bearing the nitrile group.
C-3 ~112~113~115
C-3a ~126~127~123
C-7 ~122~126~114The chemical shifts of the other aromatic carbons shift predictably based on the bromine's location.
C-7a ~137~135~138
Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for distinguishing these specific positional isomers. All three compounds will exhibit similar characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeDescription
N-H Stretch 3400 - 3300A sharp to medium peak, characteristic of the indole N-H bond.
C≡N Stretch 2230 - 2210A sharp, strong peak, confirming the presence of the nitrile group.
C=C Stretch 1600 - 1450Aromatic ring vibrations.
C-Br Stretch 680 - 515Found in the fingerprint region; may be difficult to assign definitively.

While subtle shifts in the fingerprint region (below 1500 cm⁻¹) exist, they are often insufficient for confident isomer assignment without authentic reference spectra.

Mass Spectrometry (MS): The Bromine Signature

Mass spectrometry provides the definitive confirmation of the presence and number of bromine atoms in the molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[2][3] This results in a characteristic isotopic pattern for the molecular ion (M⁺).

All three isomers will have the same molecular weight (C₉H₅BrN₂, MW ≈ 221.05 g/mol ). The key diagnostic feature in the mass spectrum is a pair of peaks of nearly equal intensity, separated by 2 m/z units.[4]

  • M⁺ peak: Corresponds to molecules containing the ⁷⁹Br isotope.

  • [M+2]⁺ peak: Corresponds to molecules containing the ⁸¹Br isotope.

The observation of this 1:1 doublet at the molecular ion is unambiguous proof of a monobrominated compound.[5] While MS confirms the elemental formula, it cannot distinguish between the positional isomers; for that, NMR is required.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires standardized protocols. The following are generalized methodologies for the spectroscopic analysis of these indole derivatives.[6]

Analytical Workflow Diagram

G cluster_workflow Spectroscopic Identification Workflow Sample Unknown Bromo-indole-2-carbonitrile Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep MS Mass Spectrometry (MS) - Confirm MW - Check for Br Isotope Pattern Prep->MS NMR ¹H & ¹³C NMR Spectroscopy - Determine Substitution Pattern Prep->NMR IR FT-IR Spectroscopy - Confirm Functional Groups (C≡N, N-H) Prep->IR Analysis Data Analysis & Comparison - Compare ¹H NMR to reference patterns MS->Analysis NMR->Analysis IR->Analysis ID Isomer Identification (4-bromo, 5-bromo, or 6-bromo) Analysis->ID

Caption: A typical workflow for the unambiguous identification of an unknown isomer.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the indole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: ≥1024 (as ¹³C is less sensitive).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the quickest and easiest analysis. Place a small amount of the powder onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[7]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Examine the high-mass region of the spectrum for the molecular ion. Look for the characteristic M⁺ and [M+2]⁺ peaks with approximately equal intensity, separated by 2 Da.

Conclusion

The unambiguous differentiation of 4-bromo, 5-bromo, and 6-bromo-1H-indole-2-carbonitrile is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the presence of bromine and IR spectroscopy verifies key functional groups, ¹H NMR spectroscopy stands out as the definitive technique for isomer identification. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique and reliable fingerprint for each positional isomer. By understanding the principles behind these spectroscopic differences and employing robust experimental protocols, researchers can confidently characterize these valuable synthetic intermediates, ensuring the integrity and success of their research and development endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3][4] This versatility has led to the development of numerous indole-based therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][5] Within this vast chemical space, the 4-Bromo-1H-indole-2-carbonitrile framework has emerged as a particularly promising template for drug discovery. The strategic placement of the bromine atom at the 4-position and the carbonitrile group at the 2-position creates a unique electronic and steric profile, providing a foundation for potent and selective modulators of cellular signaling pathways.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. We will dissect the role of each component of the core scaffold and explore how modifications at various positions on the indole ring influence biological activity, with a focus on kinase inhibition and anticancer properties. This comparative analysis is supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutic agents.

The Architectural Significance of the Core Scaffold

The therapeutic potential of this indole class is not accidental; it is a direct result of the specific functionalities integrated into its core structure. The interplay between the indole ring, the 4-bromo substituent, and the 2-carbonitrile group is critical for target engagement.

  • The Indole Nucleus: This bicyclic aromatic system provides a rigid, planar scaffold that is ideal for insertion into the active sites of enzymes, particularly the ATP-binding pocket of kinases. The N-H group can act as a crucial hydrogen bond donor, anchoring the molecule to the target protein.[1]

  • The 2-Carbonitrile Group: The nitrile moiety at the C2 position is a potent electron-withdrawing group and a versatile synthetic handle.[6] It can participate in hydrogen bonding as an acceptor and is a key precursor for the synthesis of more complex heterocyclic systems.[6] Its presence significantly influences the electronic distribution of the indole ring, impacting binding affinities.

  • The 4-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom at the C4 position is particularly significant. It increases the lipophilicity of the molecule, which can improve membrane permeability. Furthermore, bromine can participate in halogen bonding—a non-covalent interaction with protein backbones—which can confer additional binding affinity and selectivity. Its position on the benzene portion of the indole ring can direct the molecule's orientation within a binding pocket.

Caption: Core components of the this compound scaffold.

Comparative SAR Analysis: Decoding the Impact of Substitutions

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions. This section compares how these modifications influence inhibitory potency, primarily focusing on kinase targets and anticancer efficacy.

Modifications at the N1-Position

The indole nitrogen is a common site for derivatization. Alkylation or arylation at this position can significantly alter a compound's physical properties and binding mode.

  • Small Alkyl Groups: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) generally maintains or slightly improves potency. This is often attributed to an increase in lipophilicity, facilitating better cell penetration.

  • Bulky or Functionalized Groups: Larger groups, such as cyclobutyl or benzyl, can be used to probe for additional hydrophobic pockets within the target's active site.[1] For instance, in the development of novel indole-based anticancer agents, N1-alkylation with a morpholinoethyl group was shown to be a key feature for achieving potent cytotoxicity against breast cancer cell lines.[7] This suggests that the N1-substituent can extend into solvent-exposed regions or interact with adjacent sub-pockets, providing an avenue to enhance both potency and selectivity.

Modifications at the C3-Position

The C3-position is highly reactive and amenable to various cross-coupling reactions, making it a prime target for diversification.[6]

  • Aryl and Heteroaryl Substituents: Suzuki and Stille couplings can be employed to introduce a wide range of aryl or heteroaryl moieties.[6] These additions can establish crucial π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the kinase hinge region. Studies on related indole derivatives have shown that substituting this position can dramatically impact target selectivity. For example, pyrrolyl-phenyl-indole hybrids have demonstrated potent dual inhibition of tubulin and aromatase.[8]

  • Alkynyl Groups: Sonogashira coupling allows for the introduction of alkynyl groups, which can act as linkers to other functional groups or extend deeper into a binding pocket to engage with specific residues.[6]

Modifications at the Benzene Ring (C5, C6, C7)

Substitution on the benzene portion of the indole ring can modulate the electronic properties of the entire scaffold and introduce new points of interaction.

  • Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) can alter the pKa of the indole N-H, affecting its hydrogen bonding capability. In a study of indol-3-yl-glyoxylamides, the position of a second bromine atom was critical for activity against the SARS-CoV-2 3CLpro protease, with the 5-bromo derivative being 14 times more potent than its 6-bromo isomer, highlighting the sensitivity of activity to the substitution pattern on the benzene ring.[3]

  • Targeting the DYRK1A Kinase: Fragment-based drug design efforts targeting the DYRK1A kinase, which is implicated in neurodegenerative diseases, have utilized halogenated indole-3-carbonitriles as starting points.[9] These studies revealed that modifications around the indole core are paramount for achieving high potency and selectivity.[9][10]

Quantitative SAR Data Summary

The following table summarizes representative data from studies on structurally related indole derivatives, illustrating the impact of various substitutions on biological activity.

Compound Scaffold Substitution Target Activity (IC50) Reference
Indole-Urea Derivative4-Phenoxy-aniline at C5EGFR Kinase1.026 µM[11]
Indole-Urea Derivative4-Phenoxy-aniline at C5SRC Kinase0.002 µM[11]
Pyrrolyl-Indole HybridChloro at C5 of PhenylTubulin PolymerizationPotent Inhibition[8]
Pyrrolyl-Indole HybridChloro at C5 of PhenylAromatase1.8 µM[8]
Indole Sulfonohydrazide4-Chloro-phenyl at C3MDA-MB-468 Cells8.2 µM[7]
Indole Sulfonohydrazide4-Chloro-phenyl at C3MCF-7 Cells13.2 µM[7]
Bromo-IGAL-Serine at C3, Bromo at C5SARS-CoV-2 3CLpro1.2 µM[3]
Bromo-IGAL-Serine at C3, Bromo at C6SARS-CoV-2 3CLpro16.8 µM[3]

Experimental Protocols for Synthesis and Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of derivatives and the assessment of their biological activity.

General Synthetic Workflow

The synthesis of diverse this compound derivatives often relies on palladium-catalyzed cross-coupling reactions. The bromine at position 4 and a strategically introduced leaving group (e.g., iodine) at another position (like C3) allow for sequential, site-selective modifications.

A 4-Bromo-1H-indole B Step 1: Cyanation (C2) A->B e.g., Chlorosulfonyl isocyanate C This compound (Core Scaffold) B->C D Step 2: N-Alkylation/Arylation (N1) C->D Base, R-X E N1-Substituted Derivative D->E F Step 3: Iodination (C3) E->F e.g., I2, KOH G 3-Iodo Derivative F->G H Step 4: Pd-Catalyzed Cross-Coupling (C3) (Suzuki, Sonogashira, etc.) G->H Ar-B(OH)2 or R-C≡CH Pd Catalyst, Base I Final Diversified Product H->I

Caption: General synthetic workflow for diversifying the core scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase to the desired concentration (e.g., 2 ng/µL) in kinase buffer.

    • Prepare a substrate solution (e.g., 0.2 mg/mL poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare an ATP solution (e.g., 10 µM) in kinase buffer.

    • Serially dilute the test compounds in 100% DMSO, followed by a final dilution in kinase buffer. Osimertinib can be used as a positive control.[11]

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the diluted test compound or control.

    • Add 20 µL of the kinase solution to each well.

    • Add 20 µL of the substrate solution to each well.

    • Incubate the plate at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate according to the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the final detection reagent and incubate for another 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cells (e.g., A549 lung cancer, PC3 prostate cancer) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[11]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (serially diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[11]

    • After the incubation period, remove the treatment media.

  • MTT Staining:

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of compound concentration.

References

A Senior Application Scientist's Guide to Comparative In Vitro Kinase Profiling of 4-Bromo-1H-indole-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of novel 4-Bromo-1H-indole-2-carbonitrile analogs using a robust in vitro kinase assay. As a senior application scientist, my goal is not merely to present a protocol but to illuminate the scientific reasoning behind each step, enabling you to generate high-fidelity, reproducible data for your kinase inhibitor program. We will move beyond rote procedures to a self-validating experimental design, ensuring the trustworthiness of your findings.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3] The human genome encodes over 500 distinct kinases, and developing inhibitors with high potency and selectivity is a significant challenge due to the conserved nature of the ATP-binding site.[4]

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous approved drugs and clinical candidates.[5][6] Its ability to mimic the purine core of ATP allows for effective competition at the kinase active site.[7] Specifically, the this compound framework presents a versatile starting point for generating novel kinase inhibitors through targeted chemical modifications.[8][9] This guide will walk through the process of evaluating such analogs to identify promising lead candidates.

The Strategic Choice of Assay: Why Luminescence Prevails

Selecting the right assay is the foundation of any successful screening campaign. While several methods exist, each has distinct advantages and disadvantages.

  • Radiometric Assays : Historically the "gold standard" for their sensitivity and universal applicability, these assays measure the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[10] However, the reliance on radioactive materials poses significant safety, handling, and disposal challenges.[10][11]

  • Fluorescence-Based Assays : These methods, including TR-FRET, offer high sensitivity and are amenable to high-throughput screening (HTS).[12] However, they can be susceptible to interference from fluorescent compounds, leading to false positives or negatives.[12]

  • Luminescence-Based Assays : These assays have become widely adopted for their balance of sensitivity, simplicity, and robustness.[10] Methods like Promega's ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[13] This "mix-and-read" format is highly automatable, universal for any kinase, and less prone to compound interference than fluorescence-based methods, making it an ideal choice for inhibitor profiling.[10][13]

For this guide, we will focus on the ADP-Glo™ Luminescent Kinase Assay due to its superior performance characteristics for generating reliable IC₅₀ data in a drug discovery setting.

Experimental Workflow: Determining Inhibitor Potency (IC₅₀)

The following protocol details the determination of the half-maximal inhibitory concentration (IC₅₀), a critical metric for quantifying the potency of a kinase inhibitor. The causality behind each step is explained to ensure a deep understanding of the methodology.

Diagram: In Vitro Kinase Assay Workflow (ADP-Glo™)

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Serial Dilution of Analogs in DMSO B 2. Dispense Analogs & Controls to Plate A->B D 4. Add Kinase/ Substrate Mix to Wells B->D C 3. Prepare Kinase/ Substrate Master Mix E 5. Pre-incubate (Inhibitor-Kinase Binding) D->E F 6. Initiate with ATP Solution Incubate (e.g., 60 min) E->F G 7. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) F->G H 8. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) G->H I 9. Read Luminescence (Signal ∝ Kinase Activity) H->I J 10. Plot Dose-Response Curve Calculate IC50 Value I->J

Caption: Workflow for an IC₅₀ determination using a luminescence-based kinase assay.

Detailed Step-by-Step Protocol

Materials:

  • Purified Kinase (e.g., VEGFR-2, Src)

  • Kinase-specific peptide substrate

  • This compound analogs and a reference inhibitor (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminescence-capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each analog and the reference inhibitor in 100% DMSO. Causality: DMSO is a universal solvent for organic molecules; starting at a high concentration allows for subsequent dilutions while minimizing the final DMSO concentration in the assay, which can inhibit kinase activity.[12]

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a dose-response curve.

  • Assay Plate Setup:

    • To a 384-well plate, add 1 µL of each compound dilution.

    • Include "high" control wells (DMSO only, 0% inhibition) and "low" control wells (a known potent inhibitor at a high concentration, 100% inhibition). Causality: These controls are essential for data normalization and calculating the Z' factor, a statistical measure of assay quality.[14]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, the kinase enzyme, and its specific substrate.

    • Dispense 10 µL of this kinase/substrate mix into each well of the assay plate.

    • Gently mix and pre-incubate the plate for 15 minutes at room temperature. Causality: This step allows the test compounds to bind to the kinase before the phosphorylation reaction is initiated.[13]

    • Prepare an ATP solution in kinase buffer. The concentration should be at or near the Kₘ of the kinase for ATP. Causality: Using ATP at its Kₘ provides a sensitive measure of competitive inhibition. IC₅₀ values are highly dependent on the ATP concentration.[15]

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C. Ensure this incubation time is within the linear range of the kinase reaction (typically <20% ATP consumption).[14]

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes in the dark to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Normalize the data using your high (0% inhibition) and low (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data Analysis: A Case Study

To illustrate the application of this protocol, we present hypothetical data for three analogs of this compound (BI-1) against two therapeutically relevant kinases: VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, and Src, a non-receptor tyrosine kinase involved in cell proliferation and migration.[1][2] Sunitinib, a known multi-kinase inhibitor, is used as a reference compound.

CompoundCore StructureR GroupVEGFR-2 IC₅₀ (nM)Src IC₅₀ (nM)Selectivity (Src/VEGFR-2)
BI-1 (Parent) This compound-H1508505.7
BI-2 (Analog A) "-CH₃1259007.2
BI-3 (Analog B) "-OCH₃25120048.0
BI-4 (Analog C) "-Cl1803501.9
Sunitinib (Control) --7659.3

Interpretation of Results:

  • Potency: Analog BI-3 , featuring a methoxy (-OCH₃) substitution, demonstrates a significant 6-fold increase in potency against VEGFR-2 (IC₅₀ = 25 nM) compared to the parent compound BI-1 (IC₅₀ = 150 nM). This suggests the oxygen atom may be forming a key hydrogen bond or the methoxy group is occupying a favorable pocket within the VEGFR-2 active site.

  • Structure-Activity Relationship (SAR): The data reveals a clear SAR trend. The small, electron-donating methoxy group in BI-3 dramatically enhances VEGFR-2 inhibition. The methyl group in BI-2 offers a negligible improvement, while the electron-withdrawing chloro group in BI-4 is detrimental to activity against VEGFR-2 and reduces selectivity.

  • Selectivity: A critical aspect of drug design is achieving selectivity to minimize off-target effects.[15] The selectivity index is calculated by dividing the IC₅₀ of an off-target kinase (Src) by the IC₅₀ of the primary target (VEGFR-2). BI-3 exhibits a remarkable 48-fold selectivity for VEGFR-2 over Src, a significant improvement over both the parent compound and the clinical drug Sunitinib. This makes BI-3 a highly promising candidate for further development as a selective VEGFR-2 inhibitor.

Target Context: The VEGFR-2 Signaling Pathway

Inhibiting a kinase is only meaningful in the context of its biological pathway. The diagram below illustrates how an inhibitor like BI-3 would block the VEGFR-2 signaling cascade, which is a primary driver of tumor angiogenesis.

Diagram: VEGFR-2 Signaling Pathway Inhibition

G cluster_pathway Downstream Signaling cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Autophosphorylation VEGFR2->P1 Dimerization PLCg PLCγ P1->PLCg PI3K PI3K → Akt P1->PI3K RAS RAS → RAF → MEK → ERK P1->RAS Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival PI3K->Proliferation PI3K->Migration PI3K->Survival RAS->Proliferation RAS->Migration RAS->Survival Inhibitor BI-3 Analog Block X Inhibitor->Block Block->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by a kinase inhibitor.

Trustworthiness and Best Practices

To ensure the integrity of your results, adhere to these critical principles:

  • Assay Validation: Before screening, validate your assay by calculating the Z'-factor. A Z' value greater than 0.5 indicates a robust and reliable assay suitable for HTS.[14]

  • Orthogonal Confirmation: Hits identified in a primary screen should always be confirmed using an alternative, orthogonal assay method (e.g., a binding assay or mass spectrometry) to rule out artifacts and non-specific inhibition.[14]

  • Beware of Pitfalls: Be mindful of common issues like compound aggregation, fluorescence interference (if applicable), and non-specific inhibition by mechanisms like cofactor chelation.[12]

  • Data Comparability: Remember that IC₅₀ values are not absolute constants. They are dependent on specific assay conditions (especially ATP concentration). Therefore, direct comparison of IC₅₀ values generated in different labs or under different conditions should be done with caution.[16]

By integrating these principles with the detailed protocols and comparative frameworks provided, you can confidently and efficiently advance your kinase inhibitor discovery program, turning promising scaffolds like this compound into potent and selective therapeutic candidates.

References

Purity analysis of synthetic 4-Bromo-1H-indole-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of Synthetic 4-Bromo-1H-indole-2-carbonitrile by High-Performance Liquid Chromatography

Authored by a Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its indole core, substituted with a bromine atom and a nitrile group, provides versatile handles for further chemical modification, making it a valuable precursor in the synthesis of complex pharmaceutical agents and functional materials. Given its role as a critical intermediate, the purity of this compound is paramount. Even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in both process development and quality control laboratories.[1] This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of synthetic this compound, offering field-proven insights into method development, validation, and data interpretation to support researchers, scientists, and drug development professionals.

Understanding the Analyte: Synthetic Context and Potential Impurities

The choice of an analytical method is fundamentally guided by the potential impurities that may be present. The synthesis of 4-bromo-substituted indoles can proceed through various routes, such as the Batcho-Leimgruber or Bartoli indole synthesis, often starting from appropriately substituted anilines or phenylhydrazines.[2][3] A common route to indole-2-carbonitriles involves the dehydration of the corresponding aldoxime or a direct cyanation reaction.

Based on these synthetic pathways, potential process-related impurities that the HPLC method must be able to separate include:

  • Starting Materials: Unreacted precursors like 4-bromo-2-nitro-benzaldehyde or other substituted phenyls.

  • Regioisomers: Isomers such as 5-Bromo-, 6-Bromo-, and 7-Bromo-1H-indole-2-carbonitrile, which may form due to non-selective bromination or cyclization steps.

  • Related Substances: By-products from incomplete reactions (e.g., the intermediate oxime) or side reactions (e.g., hydrolysis of the nitrile group to a carboxylic acid or amide).

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium or Copper complexes) and reagents used in the synthesis.[3]

A robust HPLC method must demonstrate specificity to resolve the main analyte peak from all these potential impurities.

Comparative Analysis of HPLC Methodologies

The separation of indole derivatives is most commonly achieved using Reversed-Phase HPLC (RP-HPLC).[4][5] However, other techniques can offer alternative selectivity.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC separates molecules based on their hydrophobicity, making it ideal for moderately polar compounds like this compound.

  • Mechanism & Rationale: The stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. The indole ring and bromine atom confer significant hydrophobicity to the target molecule.

  • Column Selection:

    • C18 (L1 USP designation): This is the most common and recommended starting point. The long alkyl chains provide high hydrophobicity and shape selectivity, which is excellent for resolving closely related isomers.

    • C8 (L7 USP designation): Offers similar selectivity to C18 but with shorter retention times due to lower hydrophobicity. It can be advantageous for faster analysis if resolution is not compromised.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency (sharper peaks).

    • Aqueous Modifier: The use of an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid, is critical. It protonates the indole nitrogen and suppresses the ionization of residual silanol groups on the silica support, leading to symmetrical peak shapes and reproducible retention times.[6]

  • Detection: The indole chromophore exhibits strong UV absorbance. Wavelengths of approximately 220 nm (for general detection) and 280 nm (for higher specificity) are typically suitable.[7] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify impurities by their UV spectra.

Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach

In normal-phase chromatography, the stationary phase is polar (e.g., silica, cyano, or amino) and the mobile phase is non-polar (e.g., hexane, heptane).[8]

  • Mechanism & Rationale: Separation is based on the polarity of the analytes. Polar compounds are retained longer. While less common for this application, NP-HPLC can be a powerful orthogonal technique. If RP-HPLC fails to resolve a critical non-polar impurity or a specific regioisomer, NP-HPLC may provide the necessary selectivity.

  • Applicability: It is particularly useful for separating isomers where the primary difference is the position of a polar functional group or for analytes that are not soluble in aqueous mobile phases.[8] However, it often suffers from longer equilibration times and higher solvent costs.

Chiral HPLC: For Stereoisomeric Purity

While this compound itself is achiral, this technique becomes relevant if chiral centers are introduced in subsequent synthetic steps or if atropisomers (axially chiral molecules) could potentially form.[9][10]

  • Mechanism & Rationale: Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers.[11] This is a highly specialized technique and is not necessary for the achiral target compound but is a critical consideration for its derivatives.

Experimental Protocols and Method Validation

To ensure scientific integrity, any analytical method must be validated for its intended purpose. The following protocol for an RP-HPLC method is designed to be self-validating, adhering to the principles outlined in the International Conference on Harmonization (ICH) guidelines.[12][13]

Recommended RP-HPLC Protocol

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// Edges sample -> dissolve; dissolve -> filter; filter -> inject; inject -> separate -> detect -> integrate -> calculate; } Caption: Experimental workflow for HPLC purity analysis.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Provides excellent resolution and efficiency for indole derivatives.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for improved peak shape. [6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile offers good elution strength and low UV cutoff.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B A gradient ensures elution of both polar and non-polar impurities within a reasonable time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Detection | PDA, 220 nm & 280 nm | Captures key absorbance maxima of the indole chromophore. [14]|

Sample Preparation:

  • Diluent: Acetonitrile.

  • Standard/Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation According to ICH Q2(R1) Guidelines

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// Nodes specificity [label="Specificity\n(Peak Purity)", class="node_group1"]; linearity [label="Linearity & Range", class="node_group1"]; accuracy [label="Accuracy\n(% Recovery)", class="node_group2"]; precision [label="Precision\n(Repeatability & Intermediate)", class="node_group2"]; lod [label="LOD / LOQ\n(Signal-to-Noise)", class="node_group3"]; robustness [label="Robustness\n(Varied Parameters)", class="node_group3"];

// Edges specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod; lod -> robustness; }

Caption: Logical flow of HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is confirmed by checking for baseline resolution between the main peak and all impurity peaks and by using a PDA detector to assess peak purity.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by preparing a series of solutions of known concentration (e.g., 5 levels from LOQ to 150% of the target concentration) and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.999. [15]* Accuracy: The closeness of the test results to the true value. Determined by spiking a sample with known amounts of a reference standard at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. [12]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by performing at least six replicate measurements at 100% of the test concentration. The relative standard deviation (RSD) should typically be <2%. [13] * Intermediate Precision: Assessed by having a different analyst perform the test on a different day with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. [16]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content). This provides an indication of its reliability during normal usage. [16]

Data Interpretation and Performance Comparison

The table below presents hypothetical data comparing the performance of two common RP-HPLC columns for the separation of this compound from a critical regioisomeric impurity (e.g., 5-Bromo-1H-indole-2-carbonitrile).

ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnAcceptance Criteria
Retention Time (Main Peak) 15.2 min11.8 min-
Resolution (Rs) between Isomers 2.11.6> 1.5
Tailing Factor (Tf) 1.11.30.8 - 1.5
Theoretical Plates (N) 18,50014,200> 2000
Analysis Time 30 min25 minAs short as possible

Interpretation:

  • Method 1 (C18 Column): Offers superior resolution (Rs = 2.1), indicating a better separation between the main compound and its critical isomer. The higher plate count and better tailing factor suggest higher column efficiency and better peak shape. This method is preferable for quality control where baseline separation of all impurities is crucial.

  • Method 2 (C8 Column): Provides a faster analysis time but at the cost of reduced resolution. While the resolution of 1.6 is acceptable, it is close to the limit. This method might be suitable for in-process controls where speed is more critical than resolving every minor impurity to baseline.

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity analysis of synthetic this compound is most effectively and reliably performed using a validated Reversed-Phase HPLC method. A C18 column coupled with a gradient elution using an acetonitrile/water mobile phase containing an acidic modifier like formic acid provides the high resolution required to separate the target compound from potential starting materials, regioisomers, and other process-related impurities. The use of a PDA detector is highly recommended to ensure peak purity and aid in the identification of unknown peaks. While alternative methods like NP-HPLC exist and can provide orthogonal selectivity, a well-developed and validated RP-HPLC method stands as the definitive choice for robust, accurate, and reproducible purity assessment in a regulated research and development environment.

References

A Comparative Guide to the Structural Confirmation of 4-Bromo-1H-indole-2-carbonitrile and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. The 4-bromo-1H-indole-2-carbonitrile scaffold is of significant interest due to the prevalence of substituted indoles in pharmacologically active molecules. However, synthetic routes can often yield a mixture of regioisomers, making robust analytical confirmation essential. The differentiation of the 4-bromo isomer from its 5-, 6-, and 7-bromo counterparts can be challenging, as they share the same molecular weight and many similar physical properties.

The Challenge: Differentiating Regioisomers

The primary analytical challenge lies in pinpointing the exact location of the bromine atom on the benzene ring of the indole scaffold. Mass spectrometry will confirm the presence of bromine, and IR spectroscopy will confirm the presence of the key functional groups (nitrile and N-H), but only NMR spectroscopy, particularly ¹H NMR, can definitively elucidate the substitution pattern on the aromatic ring.

Analytical Workflow for Structural Confirmation

A systematic approach is crucial for efficiently and accurately determining the structure of a synthesized bromo-indole-2-carbonitrile. The following workflow outlines the recommended experimental progression.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_conclusion Final Elucidation Synthesis Synthesis of Bromo-indole-2-carbonitrile MS Mass Spectrometry (Confirm MW and Br presence) Synthesis->MS Is Br present? IR IR Spectroscopy (Confirm functional groups) MS->IR Are functional groups present? NMR_1D 1D NMR (¹H, ¹³C) (Initial structural insights) IR->NMR_1D Propose structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm connectivity) NMR_1D->NMR_2D Refine & Confirm Structure Confirmed Structure of This compound NMR_2D->Structure Final Confirmation HMBC_Correlations cluster_4bromo Key HMBC Correlations for 4-Bromo Isomer H3 H-3 C4 C-4 (with Br) H3->C4 ³J C3a C-3a H3->C3a ²J C2 C-2 (with CN) H3->C2 ²J H5 H-5 C7 C-7 H5->C7 ³J H7 H-7 C5 C-5 H7->C5 ³J

A Comparative Guide to 4-Bromo-1H-indole-2-carbonitrile and Other Heterocyclic Kinase Inhibitors: A Hypothetical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, plays a pivotal role in cellular signaling, and its dysregulation is a hallmark of numerous diseases.[1] The indole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors due to its ability to mimic the purine core of ATP and establish key interactions within the kinase active site.[2][3]

This guide introduces 4-Bromo-1H-indole-2-carbonitrile , a novel compound from this promising class, and provides a framework for its evaluation against a panel of well-characterized heterocyclic kinase inhibitors. While extensive public data on this compound's specific kinase targets is not yet available, its structural motifs—the indole core, an electron-withdrawing nitrile group at the 2-position, and a bromine atom at the 4-position—suggest a strong potential for kinase inhibition, possibly targeting enzymes like GSK-3, as has been noted for other bromoindoles.[4][5]

We will compare this hypothetical candidate against a spectrum of established inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically significant targeted therapies Gefitinib , Imatinib , and Dasatinib . This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical comparison based on chemical structure and a practical guide to the experimental workflows required for a comprehensive evaluation.

The Inhibitors: A Comparative Overview

A successful kinase inhibitor is characterized by its potency, selectivity, and cellular activity. Here, we introduce our hypothetical compound and the established inhibitors that will serve as benchmarks.

1.1. The Candidate: this compound

  • Structure:

    • Chemical Formula: C₉H₅BrN₂

    • The indole ring provides a scaffold for ATP-competitive inhibition. The nitrile and bromo substitutions can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Hypothesized Target Profile: Based on related indole structures, potential targets could include serine/threonine kinases such as GSK-3 or tyrosine kinases, depending on the overall conformation and electronic properties.[5][6] A comprehensive kinase panel screening would be the definitive first step in its characterization.

1.2. The Benchmarks: Established Heterocyclic Kinase Inhibitors

InhibitorChemical ClassPrimary Target(s)Mechanism of Action
Staurosporine IndolocarbazoleBroad Spectrum (PKC, PKA, p60v-src, etc.)[7]Potent, ATP-competitive inhibitor with low nanomolar IC50 values against a wide range of kinases.[8][9]
Gefitinib (Iressa®) AnilinoquinazolineEGFR (ErbB1)[10]Selective, ATP-competitive inhibitor of the EGFR tyrosine kinase.[11][12]
Imatinib (Gleevec®) 2-PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFRA[13][14]ATP-competitive inhibitor that stabilizes the inactive conformation of its target kinases.
Dasatinib (Sprycel®) AminopyrimidineBCR-ABL, Src family kinases, c-KIT, PDGFRB[15][16]Potent, multi-targeted ATP-competitive inhibitor of both active and inactive conformations of ABL kinase.[17]

Experimental Workflows for Comparative Analysis

To objectively compare a novel inhibitor like this compound against established drugs, a tiered experimental approach is necessary. This section outlines the essential protocols.

2.1. Initial Target Identification: In Vitro Kinase Profiling

The first crucial step is to understand the target landscape of the novel compound. This is achieved through broad-panel kinase screening.

Protocol 1: Universal In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a general method adaptable for high-throughput screening to determine the IC50 value of an inhibitor against a specific kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified by a decrease in the signal generated from the phosphorylated product.[17]

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate specific to the kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test compound (this compound) and control inhibitors, serially diluted in DMSO.

  • Detection reagents (e.g., TR-FRET pair: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore).

  • 384-well assay plates (low-volume, white or black).

  • Plate reader capable of detecting the chosen fluorescence signal.

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds and controls into the assay plate.

  • Enzyme Addition: Add 5 µL of kinase solution (at 2x final concentration) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 5 µL of a 2x concentration of the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection: Add 10 µL of the detection reagent mix to stop the reaction and initiate the detection signal. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The output of such a screen, often performed by specialized CROs, provides a kinome-wide view of the inhibitor's selectivity.[8][13]

G cluster_workflow Experimental Workflow Compound Novel Compound (this compound) Screen Kinome-Wide Selectivity Screen (e.g., >400 kinases) Compound->Screen Test at fixed concentration Data IC50 Data Generation Screen->Data Determine IC50 for hits Profile Selectivity Profile (On-target vs. Off-target) Data->Profile Analyze potency & selectivity CellAssay Cell-Based Potency & Cytotoxicity Assays Profile->CellAssay Validate in cellular context Lead Lead Candidate CellAssay->Lead

Caption: A typical workflow for characterizing a novel kinase inhibitor.

2.2. Cellular Activity: Assessing On-Target Efficacy and Cytotoxicity

Positive hits from the in vitro screen must be validated in a cellular context to assess membrane permeability, on-target engagement, and overall cytotoxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[18]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, K562 for BCR-ABL).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds and controls diluted in culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Replace the medium with 100 µL of medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The following table presents a hypothetical but plausible dataset that could be generated from the described experiments, comparing this compound to our benchmark inhibitors.

Table 1: Hypothetical Comparative Performance Data

InhibitorPrimary Target(s)IC50 (Primary Target, nM)Key Off-Target(s) (IC50, nM)Cell LineGI50 (nM)
This compound GSK-3β (Hypothetical)15CDK2 (250), ROCK1 (500)SH-SY5Y120
Staurosporine Broad SpectrumPKCα (3)>200 kinases (<1 µM)HeLa10
Gefitinib EGFR30Src (>10,000)A549 (EGFR mutant)50
Imatinib BCR-ABL250c-KIT (150), PDGFRα (100)K562 (BCR-ABL+)300
Dasatinib BCR-ABL, Src1LCK (0.5), c-KIT (5)K562 (BCR-ABL+)3

Data for benchmark inhibitors are representative values from public sources. Data for this compound is hypothetical.

This data illustrates the critical concepts of potency (a lower IC50 is better) and selectivity (a large window between the primary target and off-targets is desirable). For instance, while Staurosporine is highly potent, its broad activity makes it a useful tool compound but a poor therapeutic due to likely toxicity.[8] In contrast, Gefitinib and Imatinib show greater selectivity for their respective targets.[10][13] Dasatinib is a potent multi-targeted inhibitor, a property that can be beneficial in certain contexts but also increases the risk of off-target effects.[17] Our hypothetical compound shows good potency for GSK-3β with a reasonable selectivity window against other kinases.

Mechanistic Insights: Signaling Pathways

Understanding how these inhibitors function requires knowledge of the signaling pathways they disrupt.

4.1. EGFR Signaling Pathway (Target of Gefitinib)

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and survival.[19] In many cancers, EGFR is overactive, leading to uncontrolled cell growth. Gefitinib blocks this by inhibiting the receptor's tyrosine kinase activity.[20]

G EGFR EGFR RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation G BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib Dasatinib Imatinib->BCR_ABL Inhibits Proliferation Proliferation Survival (Leukemia) RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 4-Bromo-1H-indole-2-carbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility, however, can also be a double-edged sword, leading to interactions with multiple targets. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of a hypothetical 4-Bromo-1H-indole-2-carbonitrile-based kinase inhibitor, "Compound X," offering insights into experimental design, data interpretation, and the strategic rationale behind each step.

While specific cross-reactivity data for the this compound scaffold is not extensively published, its structural motifs are prevalent in a multitude of kinase inhibitors.[2] This guide, therefore, leverages established principles and protocols for kinase inhibitor profiling to provide a robust framework for characterization.

The Rationale for a Kinase-Centric Approach

The indole core is a frequent feature in molecules targeting the ATP-binding site of protein kinases.[2] Given that the human kinome comprises over 500 members with structurally related ATP-binding pockets, the potential for off-target activity is substantial.[3] Undesired kinase interactions can lead to toxicity, while in some cases, a well-defined polypharmacology can be therapeutically advantageous.[4][5] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is paramount.

This guide will delineate a tiered approach to assessing the cross-reactivity of Compound X, our hypothetical this compound derivative. This strategy is designed to be both resource-efficient and scientifically rigorous, starting with broad, high-throughput screening and progressing to more focused, in-depth cellular validation.

Tier 1: Broad Kinome Profiling - Establishing the Landscape

The initial step is to cast a wide net to identify the primary targets and significant off-targets of Compound X across the human kinome. This is typically achieved through high-throughput screening against a large, representative panel of kinases.

Choosing the Right Platform: Activity vs. Binding Assays

Two primary types of biochemical assays are employed for large-scale kinase profiling: activity assays and binding assays.[6]

  • Activity Assays: These measure the ability of a compound to inhibit the catalytic function of a kinase—the transfer of a phosphate group to a substrate.[7]

  • Binding Assays: These directly measure the affinity of a compound for a kinase, independent of its enzymatic activity.[8]

The choice between these formats is a critical experimental decision. Binding assays are often more amenable to high-throughput formats and can be performed with kinases for which optimal substrate and assay conditions are unknown.[7] However, a compound that binds to a kinase may not necessarily inhibit its function. Conversely, activity assays provide direct evidence of functional inhibition but can be more complex to develop for a broad panel of kinases.[9]

For our initial broad screen of Compound X, a binding assay is often the more pragmatic choice, offering a comprehensive overview of potential interactions. Commercial platforms like KINOMEscan® (DiscoverX) or the Carna Biosciences Kinase Profiling service, which utilize competition binding assays, are industry standards for this purpose.[10]

Experimental Workflow: High-Throughput Kinome Screening

The following diagram illustrates a typical workflow for a large-scale kinome profiling experiment.

G cluster_prep Compound & Kinase Preparation cluster_assay Biochemical Binding Assay cluster_data Data Acquisition & Analysis cluster_viz Visualization CompoundX Compound X Stock Solution Assay Competition Binding Assay (e.g., KINOMEscan®) CompoundX->Assay KinasePanel Panel of >400 Recombinant Kinases KinasePanel->Assay DataAcq Signal Detection (e.g., qPCR, Luminescence) Assay->DataAcq DataProc Data Processing & Normalization DataAcq->DataProc SelectivityScore Calculation of Selectivity Score (S-score) DataProc->SelectivityScore KinomeTree Kinome Tree Visualization (e.g., TREEspot™) SelectivityScore->KinomeTree

Figure 1. High-throughput kinome profiling workflow.

Data Presentation: Initial Kinome-wide Screen

The results from a broad kinome screen are typically presented as the percentage of inhibition at a single high concentration of the test compound (e.g., 1 or 10 µM). This provides a snapshot of the compound's selectivity.

Table 1: Hypothetical Single-Dose (1 µM) Kinome Profiling Data for Compound X

Kinase TargetKinase Family% Inhibition
CDK2 CMGC98%
CDK5 CMGC95%
GSK3B CMGC85%
DYRK1A CMGC75%
VEGFR2 Tyrosine Kinase60%
ABL1Tyrosine Kinase25%
SRCTyrosine Kinase18%
... (and >400 other kinases)...<10%

From this initial screen, a selectivity score can be calculated to quantify the promiscuity of the compound. One common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested.[5] A lower S-score indicates higher selectivity.

Tier 2: Dose-Response Analysis - Quantifying Potency

The single-dose screen identifies potential targets. The next logical step is to determine the potency of Compound X against these "hits" through dose-response studies to calculate the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Rationale for a Tiered Approach

A tiered screening strategy is employed to manage resources effectively. Performing dose-response curves for hundreds of kinases is not feasible. By focusing on the hits from the primary screen, we can generate high-quality, quantitative data for the most relevant interactions.[11]

Experimental Protocol: ADP-Glo™ Kinase Activity Assay

For dose-response analysis, an activity-based assay is often preferred to confirm functional inhibition. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] It is a universal assay applicable to virtually any kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X in an appropriate buffer (e.g., 10-point, 3-fold dilutions).

    • Prepare the kinase reaction buffer containing the specific kinase (e.g., CDK2), its substrate (e.g., a peptide substrate), and ATP at a concentration near the Km for each kinase.[4]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and substrate solution.

    • Add the serially diluted Compound X or vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Dose-Response and Selectivity Metrics

The IC50 values obtained provide a quantitative measure of potency.

Table 2: Hypothetical IC50 Values for Compound X against a Focused Kinase Panel

Kinase TargetIC50 (nM)
CDK2 15
CDK5 25
GSK3B 150
DYRK1A 300
VEGFR2 800
ABL1>10,000
SRC>10,000

This data allows for a more nuanced interpretation of selectivity. For instance, while Compound X inhibits both CDK2 and VEGFR2, it is significantly more potent against CDK2.

Tier 3: Cellular Target Engagement - Confirming In-Cell Activity

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to confirm that Compound X can engage its intended targets within the complex milieu of a living cell.[14] Cellular target engagement assays bridge the gap between biochemical potency and cellular activity.

Why Cellular Assays are Critical

Several factors can influence a compound's activity in a cellular context, including:

  • Cell permeability: The compound must cross the cell membrane to reach its intracellular target.

  • Intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can reduce the apparent potency of ATP-competitive inhibitors.[4]

  • Efflux pumps: The compound may be actively transported out of the cell.

  • Off-target effects: Interactions with other cellular components can modulate the compound's activity.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) is a powerful technology for quantifying compound binding to specific protein targets in live cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase (e.g., CDK2-Nluc).

    • Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of Compound X.

    • Add the diluted Compound X to the cells.

    • Add a specific NanoBRET™ tracer that binds to the target kinase.

    • Incubate to allow the compound and tracer to reach equilibrium.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the cells.

    • Measure the luminescence signal at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by Compound X.

    • Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to determine the cellular IC50 value.

Data Presentation: Comparing Biochemical and Cellular Potency

A direct comparison of biochemical and cellular IC50 values is crucial for understanding the drug-like properties of Compound X.

Table 3: Comparison of Biochemical and Cellular IC50 Values for Compound X

Kinase TargetBiochemical IC50 (nM) (ADP-Glo™)Cellular IC50 (nM) (NanoBRET™)
CDK2 15 85
CDK5 25 150
GSK3B 150 900
VEGFR2 800 >10,000

The shift in potency between the biochemical and cellular assays provides valuable insights. For example, the larger shift for VEGFR2 might suggest poor cell permeability or a higher intracellular ATP concentration affecting its inhibition.

Interpreting the Data: Building a Cross-Reactivity Profile

The culmination of this tiered approach is a comprehensive cross-reactivity profile for Compound X.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow of interpreting the multi-tiered data.

G cluster_tier1 Tier 1: Broad Screen cluster_tier2 Tier 2: Potency cluster_tier3 Tier 3: Cellular Engagement cluster_interpretation Interpretation & Decision Making BroadScreen Kinome-wide Binding Data (e.g., % inhibition at 1 µM) IC50Data Biochemical IC50 Values (ADP-Glo™) BroadScreen->IC50Data CellularIC50 Cellular IC50 Values (NanoBRET™) IC50Data->CellularIC50 PrimaryTargets Identify Primary Target(s) (e.g., CDK2, CDK5) CellularIC50->PrimaryTargets OffTargets Characterize Off-Targets (Potency & Cellular Activity) CellularIC50->OffTargets SAR Inform Structure-Activity Relationship (SAR) PrimaryTargets->SAR Therapeutic Hypothesize Therapeutic Window PrimaryTargets->Therapeutic OffTargets->SAR Tox Predict Potential Toxicity (e.g., VEGFR2 inhibition) OffTargets->Tox Tox->Therapeutic

Figure 2. Logical framework for interpreting cross-reactivity data.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the compound's interaction landscape. Web-based tools like Coral can be used to generate high-quality kinome tree visualizations.[3]

Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For novel chemical entities based on the this compound scaffold, a systematic, tiered approach to kinase inhibitor profiling is essential. By integrating broad, high-throughput biochemical screening with focused, quantitative dose-response analysis and validating these findings with cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This in-depth understanding of on- and off-target activities is critical for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Bromo-1H-indole-2-carbonitrile Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for a range of pharmacologically active compounds. The strategic placement of the bromo and cyano functionalities on the indole scaffold allows for diverse synthetic elaborations. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, evaluating them based on yield, step economy, reagent accessibility, and scalability. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most appropriate route for their specific needs.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The 4-bromo substitution provides a handle for cross-coupling reactions, while the 2-cyano group can be readily transformed into various functional groups, including amines, amides, and carboxylic acids. Consequently, efficient and scalable access to this compound is of significant interest. This guide benchmarks three distinct synthetic strategies:

  • Route 1: Functionalization of 4-Bromo-1H-indole via a 2-Carboxaldehyde Intermediate

  • Route 2: Regioselective Bromination of 1H-Indole-2-carbonitrile

  • Route 3: Convergent Synthesis via Palladium-Catalyzed Cyclization

Each route is critically assessed to provide a clear understanding of its advantages and limitations.

Route 1: Functionalization of 4-Bromo-1H-indole

This two-step approach commences with the commercially available 4-bromo-1H-indole. The key transformations involve the introduction of a formyl group at the C2 position, followed by its conversion to a nitrile.

Step 1: Formylation of 4-Bromo-1H-indole at the C2 Position

Direct formylation of the indole C2 position is challenging due to the inherent preference for electrophilic substitution at C3. The Vilsmeier-Haack reaction, a common formylation method, typically yields the 3-formylindole as the major product. To achieve C2 selectivity, protection of the indole nitrogen followed by ortho-lithiation and quenching with a formylating agent is a common strategy. However, a more direct approach is desirable for synthetic efficiency. While a specific high-yielding protocol for the direct C2 formylation of 4-bromo-1H-indole is not prominently reported in the literature, the existence of the target intermediate, 4-bromo-1H-indole-2-carbaldehyde, as a commercially available compound suggests its synthetic accessibility[1][2]. For the purpose of this guide, we will consider a plausible, albeit potentially low-yielding, direct formylation or a more reliable but longer N-protection/lithiation/formylation sequence.

Step 2: Conversion of 4-Bromo-1H-indole-2-carboxaldehyde to the Nitrile

The conversion of an aldehyde to a nitrile is a well-established transformation. A common and efficient method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to the nitrile. This can often be performed in a one-pot procedure.

Experimental Protocol (Route 1)

Step 1a: Synthesis of N-protected 4-Bromo-1H-indole (Illustrative)

  • To a solution of 4-bromo-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add a suitable protecting group precursor (e.g., benzenesulfonyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 1b: C2-Formylation of N-protected 4-Bromo-1H-indole

  • Dissolve the N-protected 4-bromo-1H-indole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.

Step 1c: Deprotection

  • Subject the N-protected 4-bromo-1H-indole-2-carboxaldehyde to appropriate deprotection conditions (e.g., TBAF for silyl groups, base hydrolysis for sulfonyl groups) to yield 4-bromo-1H-indole-2-carboxaldehyde.

Step 2: Synthesis of this compound from 4-Bromo-1H-indole-2-carboxaldehyde [3]

  • To a solution of 4-bromo-1H-indole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, add hydroxylamine hydrochloride (1.2 eq).

  • Add a dehydrating agent or a catalyst such as ferric hydrogen sulfate.[3]

  • Heat the reaction mixture (e.g., to 120 °C) and monitor for completion by TLC.[3]

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Route 1: Workflow

Route 1 start 4-Bromo-1H-indole step1 C2-Formylation (e.g., N-protection, lithiation, formylation, deprotection) start->step1 intermediate 4-Bromo-1H-indole-2-carboxaldehyde step1->intermediate step2 Nitrile Formation (e.g., with NH2OH·HCl) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route 2: Regioselective Bromination of 1H-Indole-2-carbonitrile

This route begins with the readily available 1H-indole-2-carbonitrile and aims to introduce the bromine atom at the C4 position in a single step. The success of this route hinges on the regioselectivity of the bromination reaction.

Mechanistic Considerations

The 2-cyano group is strongly electron-withdrawing, which deactivates the pyrrole ring of the indole towards electrophilic attack. This deactivation can favor electrophilic substitution on the less deactivated benzene ring. However, directing the bromination specifically to the C4 position can be challenging and may result in a mixture of isomers (C4, C5, C6, and C7-bromo). The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity. Studies on related indole-2-carboxylates have shown that bromination with N-bromosuccinimide (NBS) in DMF can lead to C3-bromination, while using bromine in acetic acid can favor substitution on the benzene ring.[4]

Experimental Protocol (Route 2)
  • Dissolve 1H-indole-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane, or a polar aprotic solvent).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Add the brominating agent (e.g., N-bromosuccinimide or bromine, 1.0-1.1 eq) portion-wise.

  • Stir the reaction at a controlled temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography, which may require careful separation of isomers.

Route 2: Workflow

Route 2 start 1H-Indole-2-carbonitrile step1 Regioselective Bromination (e.g., NBS or Br2) start->step1 end This compound (and other isomers) step1->end

Caption: Synthetic workflow for Route 2.

Route 3: Convergent Synthesis via Palladium-Catalyzed Cyclization

This modern approach involves the construction of the indole ring and the introduction of the cyano group in a convergent manner, often utilizing palladium catalysis. A plausible strategy involves the synthesis of a substituted aniline precursor followed by a palladium-catalyzed cyclization/cyanation reaction.

Step 1: Synthesis of 4-Bromo-2-(2,2-dihalovinyl)aniline

The synthesis of this key intermediate would likely start from commercially available 4-bromoaniline.[5][6][7][8] This would involve a sequence such as protection of the amino group, ortho-lithiation and reaction with a suitable three-carbon electrophile, followed by further transformations to install the dihalovinyl group. A more direct approach could involve the reaction of a suitably protected and ortho-functionalized 4-bromoaniline with a dihalo-olefination reagent.

Step 2: Palladium-Catalyzed Cyclization and Cyanation

With the 4-bromo-2-(2,2-dihalovinyl)aniline in hand, a palladium-catalyzed intramolecular cyclization can be employed to form the indole ring. In the presence of a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate), the cyano group can be introduced at the C2 position in the same pot.[9][10]

Experimental Protocol (Route 3)

Step 1: Synthesis of 4-Bromo-2-(2,2-dibromovinyl)aniline (Conceptual)

  • Protect the amino group of 4-bromoaniline (e.g., as an acetamide).[6]

  • Perform an ortho-directed metalation (e.g., with a strong base) and react with a suitable electrophile to introduce a two-carbon unit.

  • Transform this two-carbon unit into a 2,2-dibromovinyl group (e.g., via a Corey-Fuchs reaction on an intermediate aldehyde).

  • Deprotect the amino group to yield 4-bromo-2-(2,2-dibromovinyl)aniline.

Step 2: Palladium-Catalyzed Cyclization/Cyanation

  • To a reaction vessel, add 4-bromo-2-(2,2-dibromovinyl)aniline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[9][11]

  • Add a suitable solvent (e.g., DMF, dioxane).

  • Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or GC-MS.

  • After cooling, work up the reaction by filtering the catalyst and partitioning between an organic solvent and water.

  • Purify the crude product by column chromatography.

Route 3: Workflow

Route 3 start 4-Bromoaniline step1 Multi-step synthesis start->step1 intermediate 4-Bromo-2-(2,2-dihalovinyl)aniline step1->intermediate step2 Pd-catalyzed Cyclization/Cyanation intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 3.

Comparison of Synthetic Routes

Parameter Route 1: Functionalization of 4-Bromo-1H-indole Route 2: Bromination of 1H-Indole-2-carbonitrile Route 3: Pd-Catalyzed Convergent Synthesis
Starting Materials 4-Bromo-1H-indole (commercially available)1H-Indole-2-carbonitrile (commercially available)4-Bromoaniline (commercially available)
Number of Steps 2-4 (depending on C2-formylation method)1Multi-step (for precursor synthesis) + 1
Overall Yield Moderate (potentially low yield in C2-formylation)Potentially low and variable due to isomerizationModerate to good (dependent on precursor synthesis)
Scalability Moderate; lithiation step can be challenging on a large scale.Potentially challenging due to purification of isomers.Good, especially the final palladium-catalyzed step.
Key Challenges Regioselective C2-formylation.Achieving high regioselectivity for C4-bromination.Synthesis of the dihalovinyl aniline precursor.
Advantages Utilizes a readily available substituted indole.Potentially the most step-economical route.Convergent approach, potentially high-yielding final step.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including scale, available resources, and tolerance for purification challenges.

  • Route 1 is a plausible and logical approach, particularly if a reliable method for C2-formylation of 4-bromoindole can be established or if the multi-step protection/lithiation strategy is acceptable. The second step, conversion of the aldehyde to the nitrile, is generally high-yielding.

  • Route 2 presents the most direct and atom-economical approach. However, the lack of predictable regioselectivity in the bromination of 1H-indole-2-carbonitrile is a significant drawback. This route may be suitable for small-scale synthesis where the separation of isomers is feasible, but it is likely not ideal for large-scale production without further optimization of the bromination conditions.

  • Route 3 represents a modern and powerful strategy. While the synthesis of the aniline precursor may be lengthy, the final palladium-catalyzed cyclization/cyanation is likely to be efficient and high-yielding. This convergent approach is well-suited for the construction of diverse analogs and may be the most scalable option if the precursor synthesis can be optimized.

For researchers requiring reliable and scalable access to this compound, Route 3 appears to be the most promising strategy, provided the synthesis of the key aniline intermediate can be efficiently executed. For smaller-scale applications where starting materials are a key consideration, Route 1 may be a viable option, although it may require significant optimization of the C2-formylation step. Route 2 is the least recommended due to the likely formation of isomeric mixtures, which would complicate purification and lower the overall effective yield of the desired product.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 4-Bromo-1H-indole-2-carbonitrile requires a clear understanding of not just the protocol, but the principles behind it. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, grounded in established safety protocols and regulatory awareness. Our approach prioritizes safety, environmental responsibility, and scientific integrity.

Hazard Assessment & Chemical Characterization

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is limited, the Safety Data Sheet (SDS) and data from structurally similar bromo-indole compounds necessitate treating it with significant caution.[1][2][3] The primary risks are associated with skin, eye, and respiratory irritation.[4][5][6][7]

The most critical feature for disposal is the presence of a carbon-bromine bond, which classifies it as a halogenated organic compound . This classification dictates the specific waste stream it must enter to ensure environmentally sound destruction.[8][9]

Property Information
Chemical Name This compound
CAS Number 955978-74-2[1]
Molecular Formula C₉H₅BrN₂
Known Hazards Limited specific data available. Assumed to cause skin, eye, and respiratory irritation based on similar compounds.[1][4][6]
Primary Disposal Class Halogenated Organic Waste [8][9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the lack of complete hazard data, a conservative and protective approach to PPE is required. All handling and disposal procedures must be performed wearing the following:

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection : A flame-retardant lab coat is mandatory. Most importantly, select appropriate gloves. While nitrile gloves are common, they offer only short-term splash protection against many halogenated and aromatic hydrocarbons.[11][12]

    • Causality Insight : The chemical structure of this compound includes both a halogen (bromo-) and an aromatic system (indole), which can degrade or permeate standard nitrile gloves over time.[11][12] For incidental contact, a nitrile glove of at least 5-mil thickness is acceptable, but it must be changed immediately upon any splash or suspected contact.[11] For tasks with higher splash potential, double-gloving is a recommended best practice.[13]

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood or if dust formation is likely, a full-face respirator with a filter suitable for organic vapors and particulates (e.g., Type A Brown conforming to EN14387) should be used.[1][14]

Waste Segregation: The Foundational Principle

Proper segregation is the most critical step in chemical waste management. Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and significant environmental harm.

  • The Rationale : Non-halogenated organic solvents can often be recycled as fuel additives for cement kilns.[9] However, halogenated waste cannot be treated this way. It requires high-temperature incineration with specialized "flue gas scrubbing" systems.[1] This is because burning halogenated compounds can produce highly toxic and persistent environmental pollutants like dioxins and hydrogen bromide gas if not handled in a dedicated facility.[9] This specialized treatment is more complex and costly, making segregation an economic and environmental imperative.[9]

The following diagram outlines the decision-making process for segregating waste related to this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Containers start Waste Generated (e.g., contaminated gloves, solvent, excess reagent) decision Contains this compound or other halogens? start->decision halogenated_solid SOLID Halogenated Waste decision->halogenated_solid  Yes (Solid Waste) e.g., contaminated wipes, weigh boats, PPE halogenated_liquid LIQUID Halogenated Waste decision->halogenated_liquid  Yes (Liquid Waste) e.g., reaction mixtures, solutions non_halogenated Non-Halogenated Solvent Waste decision->non_halogenated  No (e.g., uncontaminated acetone rinse)

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocols

Always adhere to your institution's specific hazardous waste guidelines. The following are universal best-practice procedures.

Protocol 4.1: Disposal of Unused or Expired Product
  • Do NOT attempt to neutralize or dispose of the chemical down the drain. This is a violation of environmental regulations.[1][9]

  • Ensure the original container is securely sealed and in good condition. If the label is faded, create a new, clear label identifying the contents as "Waste: this compound".[8]

  • Place the sealed container in a secondary containment bin.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office for disposal at a licensed chemical destruction plant.[1][4]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This protocol applies to items with trace contamination, such as gloves, weigh paper, pipette tips, and paper towels used for cleanup.

  • Segregate : Place all solid waste contaminated with this compound into a designated, clearly labeled "Halogenated Solid Waste" container.[8] This is typically a puncture-resistant container or a properly labeled bag within a rigid outer container.

  • Avoid Mixing : Do not mix this waste with non-halogenated or regular laboratory trash.

  • Container Management : Keep the waste container closed at all times except when adding waste.[8]

  • Full Containers : Once the container is full, seal it securely and arrange for pickup by your institution's EHS department.

Protocol 4.3: Disposal of Contaminated Solvents and Solutions

This protocol applies to reaction mixtures, mother liquors, or solvents used to rinse contaminated glassware.

  • Segregate : Pour the liquid waste into a designated, sealed "Halogenated Organic Liquid Waste" container.[9][10] This container must be made of a compatible material and have a secure, screw-top cap.[8]

  • Log Contents : Maintain a log sheet on or near the container detailing the chemical constituents and their approximate percentages.

  • Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[10]

  • Storage : Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet, with secondary containment.[10]

  • Disposal : When full, seal the container and arrange for EHS pickup.

Spill and Emergency Procedures

Spill Management
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition : Remove all sources of ignition.[1][2]

  • Ventilate : Ensure adequate ventilation.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material and spill debris into a suitable, sealable container.[4][15]

  • Dispose : Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid waste according to Protocol 4.2.

  • Decontaminate : Clean the spill area with soap and water.

First-Aid Measures
  • Skin Contact : Immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[1][4]

  • Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation : Move the victim to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1][2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]

By adhering to these detailed procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.